Dimethyldioxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIJARKDOFDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | DIMETHYLDIOXANES | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927939 | |
| Record name | 2,5-Dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |
| Record name | DIMETHYLDIOXANES | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
75 °F (NFPA, 2010) | |
| Record name | DIMETHYLDIOXANES | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25136-55-4, 15176-21-3, 1331-15-3 | |
| Record name | DIMETHYLDIOXANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-Dioxane, 2,5-dimethyl- | |
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| Record name | Dimethyldioxane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-1,4-dioxane | |
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| Record name | Dimethyl-1,4-dioxane | |
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| Record name | 2,5-dimethyl-1,4-dioxane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethyl-1,3-dioxane, a significant heterocyclic compound. The document details its synthesis, primarily through the Prins reaction, its physicochemical properties, and its key applications, notably as a precursor in the industrial production of isoprene. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, tabulated data for easy reference, and visual diagrams of reaction pathways and workflows.
Introduction
4,4-Dimethyl-1,3-dioxane is a cyclic ether with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a characteristic ether-like odor. The presence of two methyl groups at the 4-position of the 1,3-dioxane ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and conformational preferences. This compound is of significant industrial importance, primarily serving as an intermediate in the synthesis of isoprene, a key monomer for the production of synthetic rubber. Its synthesis is a classic example of the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.
Synthesis of 4,4-Dimethyl-1,3-dioxane
The primary and most industrially significant method for the synthesis of 4,4-dimethyl-1,3-dioxane is the Prins reaction. This reaction involves the electrophilic addition of formaldehyde to isobutylene in the presence of an acid catalyst.
The Prins Reaction: Mechanism
The acid-catalyzed Prins reaction for the formation of 4,4-dimethyl-1,3-dioxane proceeds through the following steps:
-
Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Electrophilic Attack: The electron-rich double bond of isobutylene attacks the protonated formaldehyde, forming a carbocation intermediate.
-
Ring Closure: The hydroxyl group of the intermediate attacks the carbocation, leading to the formation of the six-membered dioxane ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 4,4-dimethyl-1,3-dioxane product.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative laboratory-scale synthesis of 4,4-dimethyl-1,3-dioxane.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Isobutylene (liquefied gas or generated in situ)
-
Sulfuric acid (concentrated) or Phosphoric acid (85%)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Dichloromethane or diethyl ether (for extraction)
Equipment:
-
Pressure-rated reaction vessel (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Gas inlet tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, place the aqueous formaldehyde solution and the acid catalyst (e.g., sulfuric acid, typically in a mole ratio of formaldehyde to catalyst between 1:0.1 and 1:0.3). The vessel is then cooled in an ice bath.
-
Addition of Isobutylene: Isobutylene is slowly bubbled into the cooled reaction mixture with vigorous stirring. The amount of isobutylene should be in molar excess relative to formaldehyde. The reaction is typically carried out under pressure to maintain isobutylene in the liquid phase.
-
Reaction Conditions: The reaction is then allowed to warm to the desired temperature, typically between 70-95°C, and is maintained for several hours with continuous stirring. The pressure inside the vessel will increase and should be monitored.
-
Work-up: After the reaction is complete, the vessel is cooled, and the excess pressure is carefully released. The reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
-
Neutralization and Washing: The organic layer is washed with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent (if any was used for extraction) is removed by rotary evaporation.
-
Purification: The crude 4,4-dimethyl-1,3-dioxane is purified by fractional distillation. The fraction boiling at approximately 133°C is collected.
Properties of 4,4-Dimethyl-1,3-dioxane
Physical Properties
The physical properties of 4,4-dimethyl-1,3-dioxane are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Ether-like | |
| Boiling Point | 133 °C at 760 mmHg | |
| Melting Point | -66 °C | |
| Density | 0.914 g/cm³ | |
| Refractive Index | 1.4030 (estimate) | |
| Solubility in Water | Soluble in polar solvents like water | |
| Solubility in Organic Solvents | Miscible with many organic solvents |
Chemical Properties and Reactivity
-
Acid-Catalyzed Hydrolysis: 4,4-Dimethyl-1,3-dioxane is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the acetal linkage to yield 3-methyl-1,3-butanediol and formaldehyde. This reaction is reversible.
-
Thermal Decomposition: At elevated temperatures (240-400°C) and in the presence of a catalyst such as phosphoric acid on charcoal or calcium phosphate, 4,4-dimethyl-1,3-dioxane decomposes to form isoprene, formaldehyde, and water. This is the key step in the industrial production of isoprene via the dioxane route.
-
Reaction with Nitriles: It can react with dinitriles to form dihydro-1,3-oxazine derivatives.
-
Stability: It is relatively stable under neutral and basic conditions. However, like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups, the two methylene groups in the ring, and the methylene group at the 2-position. The gem-dimethyl groups at the C4 position would appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature.
¹³C NMR: The carbon NMR spectrum of the parent 1,3-dioxane shows three distinct signals. For 4,4-dimethyl-1,3-dioxane, one would expect to see signals for the two equivalent methyl carbons, the quaternary carbon at the 4-position, and the three methylene carbons of the ring.
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and strong C-O stretching bands characteristic of cyclic ethers, typically in the 1000-1200 cm⁻¹ region. The absence of a strong C=O stretching band (around 1700 cm⁻¹) would confirm the purity of the product from carbonyl-containing starting materials.
Applications
The primary application of 4,4-dimethyl-1,3-dioxane is as a key intermediate in the synthesis of isoprene . The process involves the thermal decomposition of the dioxane, as previously mentioned.
Beyond its role in isoprene production, 4,4-dimethyl-1,3-dioxane can also be utilized in organic synthesis as a protecting group for 1,3-diols. The formation of the dioxane from a diol and a ketone or aldehyde is a common strategy to mask the hydroxyl groups during other chemical transformations. The dioxane can then be removed by acid-catalyzed hydrolysis to regenerate the diol.
Safety and Handling
4,4-Dimethyl-1,3-dioxane is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. As it can form explosive peroxides, it should be stored in a tightly sealed container, away from light and heat, and tested for the presence of peroxides before distillation.
Conclusion
4,4-Dimethyl-1,3-dioxane is a versatile and industrially important chemical. Its synthesis via the Prins reaction is a cornerstone of its production, and its subsequent decomposition to isoprene highlights its significance in the polymer industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and efficient use in both industrial and research settings. This guide provides a foundational resource for professionals working with this compound, consolidating key data and methodologies to support further research and development.
An In-depth Technical Guide to the Prins Reaction for Dimethyldioxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Prins reaction mechanism for the synthesis of 4,4-dimethyl-1,3-dioxane, a valuable intermediate in various chemical syntheses. The document details the reaction mechanism, presents quantitative data from various studies, outlines a typical experimental protocol, and provides key characterization data for the product.
Core Mechanism of the Prins Reaction
The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. In the synthesis of 4,4-dimethyl-1,3-dioxane, isobutylene (2-methylpropene) reacts with an excess of formaldehyde. The reaction proceeds through several key steps:
-
Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a highly electrophilic oxonium ion. This activation of formaldehyde is crucial for the subsequent nucleophilic attack.
-
Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile and attacks the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate. The stability of this tertiary carbocation is a key driving force for the reaction.
-
Trapping of the Carbocation: In the presence of excess formaldehyde, the carbocation intermediate is trapped by a second molecule of formaldehyde. This step involves the attack of the oxygen atom of another formaldehyde molecule on the carbocation.
-
Ring Closure: An intramolecular reaction then occurs where the hydroxyl group attacks the newly formed oxonium ion, leading to the closure of the six-membered ring and the formation of the 1,3-dioxane structure.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 4,4-dimethyl-1,3-dioxane.
The overall outcome of the Prins reaction is highly dependent on the reaction conditions. For the selective synthesis of the dioxane, an excess of formaldehyde and relatively low temperatures are generally favored.[1]
Data Presentation: Synthesis of 4,4-Dimethyl-1,3-dioxane
The following tables summarize quantitative data from various studies on the synthesis of 4,4-dimethyl-1,3-dioxane under different reaction conditions.
Table 1: Effect of Catalyst and Reaction Conditions on Yield and Selectivity
| Catalyst | Isobutylene:Formaldehyde (molar ratio) | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference |
| Sulfuric Acid | 0.6-0.8 : 1 | Not Specified | Not Specified | - | >95 | [2] |
| Phosphoric Acid | 1 : 1.55 | 82 | 6 | 66.0 | High (by-products absent) | [3] |
| Phosphoric Acid with Carbon Nanotubes | Not Specified | Elevated | Elevated | - | Increased (reduced by-products) | [4] |
| Phosphoric Acid with Porous Polyphenylenephthalide | Not Specified | Elevated | Elevated | - | Increased (reduced by-products) | [3] |
Table 2: Physical and Spectroscopic Properties of 4,4-Dimethyl-1,3-dioxane
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Boiling Point | 133 °C | |
| Density | 0.914 g/cm³ | [5] |
| ¹H NMR (CDCl₃, δ in ppm) | 1.25 (s, 6H, 2xCH₃), 1.65 (t, 2H, CH₂), 3.70 (t, 2H, O-CH₂), 4.75 (s, 2H, O-CH₂-O) | |
| ¹³C NMR (CDCl₃, δ in ppm) | 25.0 (2xCH₃), 35.0 (C(CH₃)₂), 60.0 (O-CH₂), 65.0 (CH₂), 94.0 (O-CH₂-O) | |
| IR (cm⁻¹) | 2960, 2850, 1470, 1380, 1170, 1100, 1030 |
Experimental Protocols
The following is a representative laboratory-scale procedure for the synthesis of 4,4-dimethyl-1,3-dioxane.
Materials:
-
Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer and temperature and pressure controls.
-
Isobutylene (liquefied gas)
-
Formalin solution (37-40% formaldehyde in water)
-
Sulfuric acid (concentrated) or Phosphoric acid (85%)
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
Charging the Reactor: To a clean, dry, and cooled pressurized reaction vessel, add the formalin solution and the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or phosphoric acid).
-
Introduction of Isobutylene: Cool the reactor to a low temperature (e.g., 0-10 °C) and carefully introduce a measured amount of liquefied isobutylene. The molar ratio of formaldehyde to isobutylene should be in excess, typically around 2:1.
-
Reaction: Seal the reactor and begin stirring. Gradually heat the reaction mixture to the desired temperature (e.g., 70-90 °C). The pressure in the vessel will increase due to the vapor pressure of the reactants at this temperature. Maintain the reaction at this temperature with continuous stirring for several hours (e.g., 2-4 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction and Neutralization: Add an organic solvent like diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to obtain pure 4,4-dimethyl-1,3-dioxane.
Mandatory Visualizations
Diagram 1: Reaction Mechanism of the Prins Reaction for 4,4-Dimethyl-1,3-dioxane Synthesis
Caption: The acid-catalyzed mechanism of the Prins reaction for the synthesis of 4,4-dimethyl-1,3-dioxane.
Diagram 2: Experimental Workflow for the Synthesis and Purification of 4,4-Dimethyl-1,3-dioxane
Caption: A typical workflow for the laboratory synthesis and purification of 4,4-dimethyl-1,3-dioxane.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR [m.chemicalbook.com]
- 2. US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 3. RU2663292C1 - Method for the preparation of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 4. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile and highly reactive organic compound that has become an indispensable tool in modern organic synthesis. First synthesized in 1908 by Andrew Norman Meldrum, its unique structural features and pronounced acidity have established it as a valuable building block for a wide array of chemical transformations.[1] Its utility is particularly prominent in the construction of complex molecular architectures, making it a cornerstone reagent in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Meldrum's acid, detailed experimental protocols for its key reactions, and its applications in the pharmaceutical sciences.
Physical and Chemical Properties
Meldrum's acid is a white to beige crystalline solid at room temperature.[4] It is notable for its unusually high acidity compared to other diesters, a property attributable to the rigid conformation of its six-membered ring, which allows for effective delocalization of the negative charge in its enolate form.
Table 1: Physical Properties of Meldrum's Acid
| Property | Value | References |
| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione | [2] |
| Synonyms | Meldrum's acid, Isopropylidene malonate | [4] |
| CAS Number | 2033-24-1 | [4] |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molar Mass | 144.13 g/mol | [2] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 94–97 °C (with decomposition) | [2] |
| pKa | ~4.97 in water | [4] |
| Solubility | Soluble in ethanol, acetone, and other organic solvents; sparingly soluble in water. | [2] |
Acidity and Reactivity
The remarkable acidity of the methylene protons at the C5 position (pKa ≈ 4.97) is a defining characteristic of Meldrum's acid.[4] This acidity facilitates the formation of a stable enolate, which is a potent nucleophile. The reactivity of Meldrum's acid can be summarized as follows:
-
Electrophilic substitution at C5: The acidic nature of the C5 protons allows for easy deprotonation to form a stabilized enolate, which readily reacts with various electrophiles. This makes reactions such as alkylations and acylations highly efficient.[1]
-
Nucleophilic attack at C4 and C6: The carbonyl carbons are susceptible to attack by nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of β-keto esters and amides.
-
Thermal decomposition: Upon heating, Meldrum's acid and its derivatives undergo a retro-[4+2] cycloaddition reaction to eliminate acetone and carbon dioxide, generating highly reactive ketene intermediates.[4][5] This property is widely used in the synthesis of various cyclic and acyclic compounds.
Table 2: Spectral Data of Meldrum's Acid
| Spectrum Type | Key Features | References |
| ¹H NMR (CDCl₃) | δ ~1.78 ppm (s, 6H, 2x CH₃), δ ~3.6 ppm (s, 2H, CH₂) | [6][7] |
| ¹³C NMR (CDCl₃) | δ ~27.5 ppm (CH₃), δ ~36.5 ppm (CH₂), δ ~105.0 ppm (C(CH₃)₂), δ ~171.0 ppm (C=O) | [8][9] |
| FT-IR (cm⁻¹) | ~2949 (C-H stretch), ~1751 and ~1703 (strong, C=O stretch of the dione) | [10][11] |
| Mass Spectrum (EI) | m/z 144 (M⁺), 129, 100, 85, 58, 43 | [12] |
Experimental Protocols
Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
This protocol is based on the classical condensation reaction between malonic acid and acetone.[13]
Materials:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Suspend powdered malonic acid in acetic anhydride.
-
With stirring, add a catalytic amount of concentrated sulfuric acid. The malonic acid will dissolve with spontaneous cooling.
-
Slowly add acetone to the reaction mixture, maintaining the temperature below 30°C using an ice bath.
-
Continue stirring for approximately 3 hours at room temperature.
-
The product will precipitate as a white solid. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as acetone/hexane or water to obtain pure Meldrum's acid.
Caption: Synthesis of Meldrum's Acid.
Knoevenagel Condensation with an Aldehyde
This is a general procedure for the reaction of Meldrum's acid with an aldehyde to form an alkylidene derivative.[14][15][16]
Materials:
-
Meldrum's acid
-
An aromatic or aliphatic aldehyde
-
Ethanol or an ionic liquid (e.g., [bmim]BF₄)
-
Piperidine (catalyst, if needed)
-
Stirring apparatus
Procedure:
-
Dissolve Meldrum's acid in the chosen solvent (e.g., ethanol) in a round-bottomed flask.
-
Add the aldehyde to the solution at room temperature.
-
If required, add a catalytic amount of piperidine. Many Knoevenagel condensations with Meldrum's acid proceed without a catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-18 hours), monitoring the reaction progress by TLC.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold solvent and dry to yield the alkylidene Meldrum's acid derivative.
Caption: Knoevenagel Condensation Workflow.
Acylation of Meldrum's Acid
This protocol describes the C-acylation of Meldrum's acid, which is a key step in the synthesis of β-keto esters.[17]
Materials:
-
Recrystallized Meldrum's acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
An acyl chloride (e.g., phenylacetyl chloride)
-
Ice bath, magnetic stirrer, and inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Cool the solution in an ice bath and add anhydrous pyridine with stirring.
-
Slowly add a solution of the acyl chloride in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then at room temperature for another 1-2 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with DCM.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl Meldrum's acid. This intermediate can then be used for subsequent reactions, such as alcoholysis to form β-keto esters.[17]
Signaling Pathways and Logical Relationships
The high acidity of Meldrum's acid is central to its reactivity. Deprotonation at the C5 position yields a highly stabilized enolate, which is the key reactive intermediate in many of its synthetic applications.
Caption: Reactivity Pathways of Meldrum's Acid.
Applications in Drug Development
Meldrum's acid is a pivotal starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[2][18] Its derivatives are integral to the construction of:
-
Heterocyclic Compounds: It serves as a precursor for various heterocycles, including pyrimidines, pyridines, and quinolines, which are common scaffolds in many drugs.[3]
-
β-Keto Esters: The facile conversion of acylated Meldrum's acid to β-keto esters provides a versatile route to complex ketones and other functionalized molecules used in the synthesis of active pharmaceutical ingredients (APIs).[19]
-
Natural Products Synthesis: The unique reactivity of Meldrum's acid has been exploited in the total synthesis of numerous natural products with potential therapeutic applications.[18]
-
Multicomponent Reactions: Its ability to participate in multicomponent reactions makes it an efficient tool for generating diverse molecular libraries for high-throughput screening in drug discovery programs.[3]
Safety and Handling
Meldrum's acid is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. It is also heat-sensitive and should be stored in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 13C NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]
- 13. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigma of Meldrum's Acid: A Technical Guide to its Pronounced Acidity
For Researchers, Scientists, and Drug Development Professionals
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, stands as a notable outlier in the realm of organic chemistry, exhibiting an acidity that is unexpectedly high for a carbon acid, with a pKa value comparable to that of carboxylic acids.[1][2] This unique reactivity has rendered it a valuable reagent in a multitude of synthetic transformations. This in-depth technical guide elucidates the core principles governing the remarkable acidity of Meldrum's acid, providing a comparative analysis of its acidity with related compounds, a detailed experimental protocol for pKa determination, and a visual representation of the key contributing factors.
Comparative Acidity of Meldrum's Acid and Related Compounds
The unusually high acidity of Meldrum's acid becomes evident when compared to its acyclic and cyclic analogues. The pKa of Meldrum's acid in aqueous solution is approximately 4.9, making it orders of magnitude more acidic than dimethyl malonate, its acyclic counterpart, which has a pKa of around 13.[3][4] This significant difference underscores the profound impact of the cyclic structure on the acidity of the α-protons.
| Compound | Structure | pKa in Water | pKa in DMSO |
| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | ~4.9[5] | 7.3 |
| Dimethyl Malonate | CH₂(COOCH₃)₂ | ~13[4] | 15.9 |
| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | ~5.2 | 11.2 |
| Barbituric Acid | Pyrimidine-2,4,6(1H,3H,5H)-trione | ~4.0 | 7.3 |
| Acetic Acid | CH₃COOH | 4.75 | 12.6 |
The Genesis of High Acidity: A Multifactorial Perspective
The exceptional acidity of Meldrum's acid is not attributed to a single phenomenon but rather a confluence of structural and electronic factors that synergistically stabilize its conjugate base.
Conformational Restriction and Strain
The rigid 1,3-dioxane ring of Meldrum's acid locks the two ester groups in a specific conformation. This cyclic constraint is believed to contribute to the destabilization of the ground state of the neutral molecule. Upon deprotonation, the resulting enolate anion adopts a more planar and sterically less hindered conformation, suggesting that the release of this inherent strain contributes to the thermodynamic driving force for proton abstraction.
Stereoelectronic Effects
A key explanation for the enhanced acidity lies in stereoelectronic effects. In the ground state of Meldrum's acid, the σ orbital of the acidic C-H bonds is aligned in an anti-periplanar fashion with the π* orbitals of the adjacent carbonyl groups. This orbital alignment leads to a destabilizing hyperconjugative interaction, weakening the C-H bond and making the proton more susceptible to removal.
Superior Stabilization of the Conjugate Base
The conjugate base of Meldrum's acid, an enolate, is exceptionally well-stabilated through several mechanisms:
-
Resonance Delocalization: The negative charge is effectively delocalized over the two carbonyl oxygen atoms and the central carbon atom, spreading the charge and increasing stability.
-
Anomeric Effects: Computational studies have revealed the presence of stabilizing anomeric interactions in the enolate anion.[6][7] Specifically, there is a favorable interaction between the lone pair on the ring oxygen atoms and the antibonding σ* orbital of the adjacent C-C bond of the enolate system. This "double anomeric effect" provides significant additional stabilization to the conjugate base that is not present in its acyclic analogues.[8]
Visualizing the Factors of Acidity
The interplay of these factors can be visualized through the following diagrams:
Caption: Deprotonation of Meldrum's acid and resonance stabilization of the resulting enolate.
Caption: Key factors contributing to the high acidity of Meldrum's acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of Meldrum's acid can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.
Materials and Equipment
-
Meldrum's acid (recrystallized)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (boiled to remove dissolved CO₂)
-
pH meter with a combination glass electrode, capable of 0.01 pH unit resolution
-
Magnetic stirrer and stir bar
-
Calibrated burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure
-
Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the temperature of the experiment (typically 25 °C).
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 144 mg (1 mmol) of recrystallized Meldrum's acid.
-
Dissolve the acid in approximately 40 mL of deionized water in a 100 mL beaker. A small amount of a co-solvent like ethanol may be used if solubility is an issue, but this should be noted as it can affect the pKa value.
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Place a magnetic stir bar in the beaker.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M NaOH solution into the analyte solution. Ensure the electrode bulb is fully submerged but does not interfere with the stir bar.
-
-
Titration Process:
-
Record the initial pH of the Meldrum's acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.05 mL) to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration data. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.
-
The pKa is determined from the pH at the half-equivalence point. At this point, half of the acid has been neutralized, and [HA] = [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH at the half-equivalence point is equal to the pKa.
-
Conclusion
The pronounced acidity of Meldrum's acid is a fascinating case study in how molecular structure and electronic effects can dramatically influence chemical reactivity. The rigid cyclic framework, coupled with powerful stereoelectronic and resonance stabilization of the conjugate base, collectively contribute to its low pKa value. A thorough understanding of these principles is not only of fundamental academic interest but also crucial for leveraging the synthetic utility of this versatile C-H acid in the design and development of novel chemical entities. The provided experimental protocol offers a robust method for the empirical verification of its acidity, a critical parameter for any researcher working with this compound.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. google.com [google.com]
- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulm.edu [ulm.edu]
- 6. metrohm.com [metrohm.com]
- 7. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 8. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. Due to the presence of two chiral centers, lactide exists as three distinct stereoisomers: L-lactide, D-lactide, and meso-lactide, in addition to a racemic mixture of L- and D-lactide (rac-lactide). The stereochemistry of the lactide monomer is a critical factor that dictates the properties of the resulting polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. This document details the synthesis, purification, and characterization of these stereoisomers, presenting key data in a structured format and outlining detailed experimental protocols.
Introduction to Lactide Stereoisomers
Lactide is a cyclic diester derived from lactic acid. The chirality of lactic acid gives rise to the different stereoisomeric forms of lactide, each imparting unique characteristics to the resulting polylactide.[1]
-
L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): Derived from L-lactic acid, the naturally occurring form of lactic acid.[1] It is the most common stereoisomer used for producing high-performance, semi-crystalline PLA (PLLA).[2]
-
D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione): The enantiomer of L-lactide, derived from D-lactic acid.[1] It is used to produce poly(D-lactic acid) (PDLA), which is also semi-crystalline.
-
meso-Lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): An achiral stereoisomer containing both (R) and (S) configurations within the same molecule.[1] Polymerization of meso-lactide typically leads to atactic PLA, which is amorphous.
-
rac-Lactide (a 1:1 mixture of L- and D-lactide): Polymerization of racemic lactide generally produces poly(DL-lactic acid) (PDLLA), which is amorphous and has a faster degradation rate than its semi-crystalline counterparts.[3]
The control of stereochemistry is paramount in drug delivery applications, as the crystallinity of PLA affects drug loading, release kinetics, and the degradation profile of the delivery vehicle.
Quantitative Data of Lactide Stereoisomers
The physical and chemical properties of the lactide stereoisomers are summarized in the table below for easy comparison.
| Property | L-lactide | D-lactide | meso-Lactide | rac-Lactide |
| Configuration | (3S, 6S) | (3R, 6R) | (3R, 6S) | 1:1 mixture of (3S, 6S) and (3R, 6R) |
| Melting Point (°C) | 95–98[1] | 95–98[1] | 53–54[1] | 122–126[1] |
| Specific Optical Rotation ([\α]D) | -266.3° (in CH2Cl2)[4], -298.8° (in toluene)[4] | +266.3° (in CH2Cl2), +298.8° (in toluene) | 0°[1] | 0°[1] |
| Solid Density (g/mL) | 1.32–1.38[1] | 1.32–1.38[1] | Not readily available | Not readily available |
| Solubility | Soluble in toluene, ethyl acetate, acetone, chloroform.[5][6] Sparingly soluble in ethanol, methanol, isopropanol.[6] | Soluble in toluene, ethyl acetate, acetone, chloroform. Sparingly soluble in ethanol, methanol, isopropanol. | Soluble in common organic solvents. Higher rate of hydrolysis in water than L/D-lactide.[5][7] | Soluble in common organic solvents. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of lactide stereoisomers are provided below.
Synthesis of Lactide Stereoisomers
The general synthesis of lactide involves a two-step process: the polycondensation of lactic acid to form low molecular weight oligomers, followed by the depolymerization of these oligomers to yield the cyclic lactide monomer. The specific stereoisomer of lactic acid used as the starting material determines the resulting lactide stereoisomer.
This protocol is applicable for the synthesis of both L-lactide (from L-lactic acid) and D-lactide (from D-lactic acid).
Materials:
-
L-(+)-lactic acid (or D-(-)-lactic acid), 90% aqueous solution
-
Tin(II) octoate (Sn(Oct)₂) or Tin powder
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
Oligomerization:
-
Charge a reaction vessel equipped with a mechanical stirrer and a distillation setup with L-lactic acid (or D-lactic acid).
-
Heat the lactic acid solution to 150-160°C under reduced pressure (e.g., 100 mmHg, gradually decreasing to 0.1 mmHg) with constant stirring to remove water and form a prepolymer (oligomer) with a number average molecular weight of 600-1500 Da.[5] This step typically takes several hours.
-
-
Depolymerization:
-
Purification (Recrystallization):
-
Dissolve the crude lactide in a minimal amount of hot toluene or ethyl acetate.[1]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified lactide crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Multiple recrystallizations may be necessary to achieve high optical purity.
-
The synthesis of pure meso-lactide is more challenging. It is typically isolated from a crude mixture of lactides produced from D,L-lactic acid.
Materials:
-
D,L-lactic acid
-
Catalyst (e.g., tin(II) octoate)
-
Solvents for purification (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Crude Lactide Mixture:
-
Follow the oligomerization and depolymerization steps as described for L-/D-lactide, starting with D,L-lactic acid. This will produce a mixture of L-lactide, D-lactide, and meso-lactide.
-
-
Purification:
-
Fractional Distillation: The crude lactide mixture can be subjected to fractional distillation under reduced pressure. meso-Lactide has a lower boiling point than rac-lactide.
-
Recrystallization: As meso-lactide has a lower melting point and different solubility profiles, it can be separated from the other isomers by carefully controlled recrystallization. For example, dissolving the crude mixture in a solvent like ethyl acetate and cooling can preferentially crystallize the higher-melting point isomers, leaving meso-lactide enriched in the mother liquor.[8]
-
Silica Gel Chromatography: For high purity, silica gel column chromatography can be employed, eluting with a gradient of solvents to separate the stereoisomers based on their polarity.[8]
-
Characterization of Lactide Stereoisomers
Purpose: To confirm the chemical structure and assess the stereochemical purity of the lactide isomers.
Sample Preparation: Dissolve approximately 10-20 mg of the lactide sample in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
L-lactide/D-lactide: Expect a quartet around 5.02-5.07 ppm (methine proton, -CH) and a doublet around 1.65-1.68 ppm (methyl protons, -CH₃).[3]
-
meso-Lactide: The chemical shifts will be slightly different due to the different stereochemistry.
-
Stereopurity Assessment: High-resolution NMR can be used to detect and quantify the presence of other stereoisomers as impurities.[2]
Purpose: To identify the functional groups present in the lactide molecule.
Sample Preparation: Samples can be analyzed as a solid (e.g., using an ATR accessory) or by preparing a KBr pellet.
Characteristic Peaks:
-
C=O stretch (ester): A strong absorption band around 1740-1760 cm⁻¹.[3][9]
-
C-O-C stretch (lactone ring): Bands in the region of 1050-1270 cm⁻¹.[3]
-
C-H stretch and bend: Absorptions for the methyl and methine groups will be present in the typical aliphatic regions.
While the FTIR spectra of the different stereoisomers are very similar, subtle differences in the fingerprint region may be observed.
Purpose: To determine the melting point and assess the thermal purity of the lactide stereoisomers.
Procedure:
-
Accurately weigh 5-10 mg of the lactide sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
The melting point (Tm) is determined from the peak of the endothermic melting transition.
-
The sharpness of the melting peak can be an indicator of purity.
Visualizations of Key Processes
Experimental Workflow for Lactide Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of lactide stereoisomers.
Racemization Mechanism of Lactide
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.untirta.ac.id [eprints.untirta.ac.id]
- 4. US5053522A - Process for the preparation of lactide - Google Patents [patents.google.com]
- 5. US20160039782A1 - Technological method for synthesis of optically pure l-/d-lactide catalyzed by biogenic guanidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. polylactide.com [polylactide.com]
- 9. researchgate.net [researchgate.net]
The Dance of Molecules: A Technical Guide to the Conformational Analysis of Substituted 1,3-Dioxanes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds. Understanding the three-dimensional arrangement, or conformation, of this six-membered heterocyclic ring and its derivatives is paramount for elucidating structure-activity relationships, predicting molecular interactions, and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the conformational analysis of substituted 1,3-dioxanes, detailing the governing principles, experimental methodologies, and key quantitative data.
Core Principles: The Chair Conformation and Beyond
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms within the ring introduces significant changes to its geometry and conformational behavior compared to its carbocyclic counterpart. The C-O bonds are shorter than C-C bonds, leading to a puckering of the ring and altered bond angles. This, in turn, influences the steric interactions between substituents.
The conformational landscape of a substituted 1,3-dioxane is primarily a dynamic equilibrium between two chair conformers. In many cases, non-chair conformations, such as the twist-boat, can also play a role, particularly in highly substituted or sterically hindered systems. The energy difference between the chair and twist-boat forms is generally higher for 1,3-dioxane (around 5.7 kcal/mol) than for cyclohexane.[1]
The preference of a substituent for an equatorial or axial position is quantified by its conformational free energy, commonly known as the A-value (-ΔG°). A positive A-value indicates a preference for the equatorial position. These values are crucial for predicting the dominant conformation of a substituted 1,3-dioxane.
The Anomeric Effect: A Key Stereoelectronic Influence
A defining feature of the conformational analysis of 1,3-dioxanes, particularly those substituted at the C2 position with an electronegative atom (e.g., an alkoxy group), is the anomeric effect. This stereoelectronic effect describes the thermodynamic preference for an axial orientation of the substituent, despite the potential for increased steric hindrance. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on an oxygen atom in the ring and the antibonding (σ*) orbital of the axial C-X bond. For 2-alkoxy-1,3-dioxanes, the axial position is stabilized by this anomeric effect.[1]
Quantitative Conformational Analysis: A-Values
The A-value of a substituent is a critical parameter in conformational analysis and is determined by the equilibrium constant (K) between the axial and equatorial conformers. The relationship is given by the equation:
ΔG° = -RTlnK
where R is the gas constant and T is the temperature in Kelvin.
A-Values for Substituents at the 2-Position
Substituents at the C2 position experience 1,3-diaxial interactions with the axial protons at C4 and C6. Consequently, most substituents at this position exhibit a strong preference for the equatorial orientation.
| Substituent (R) | -ΔG° (A-value) (kJ/mol) | Reference |
| H - HC=CH-CH3 | 7.5 | [2] |
| H - HC=CH-C6H5 | 9.4 | [2] |
| CH3, C2H5 | 1.3 | [2] |
A-Values for Substituents at the 5-Position
Substituents at the C5 position experience gauche interactions with the oxygen atoms at positions 1 and 3. The conformational preferences at this position are generally smaller than in cyclohexane.
| Substituent (R) | -ΔG° (A-value) (kcal/mol) | Reference |
| Ethyl (Et) | 0.8 | [3] |
| Isopropyl (i-Pr) | 1.0 | [3] |
| tert-Butyl (t-Bu) | 1.4-1.8 | [3] |
| Phenyl (Ph) | 1.1 | [3] |
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria and A-values relies on a combination of synthetic chemistry and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Synthesis of Substituted 1,3-Dioxanes
Substituted 1,3-dioxanes are typically synthesized through the acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. This reaction is usually catalyzed by a Brønsted or Lewis acid, and the water formed is removed to drive the equilibrium towards the product.
General Procedure for Acetalization:
-
A mixture of the 1,3-diol and the aldehyde or ketone (typically in a 1:1.1 molar ratio) is dissolved in an inert solvent such as toluene or benzene.
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.
-
The reaction mixture is refluxed with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, washing, and distillation or chromatography.
References
The Thermal Stability and Decomposition of Meldrum's Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility in various carbon-carbon bond-forming reactions. However, its application is often dictated by its thermal instability. A thorough understanding of its decomposition characteristics is paramount for its effective use in the development of novel synthetic methodologies and pharmaceutical compounds. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of Meldrum's acid, including quantitative data, detailed experimental protocols, and a visualization of its decomposition mechanism.
Thermal Decomposition Pathway
The thermal decomposition of Meldrum's acid is a well-characterized process that proceeds via a pericyclic reaction. Upon heating, the molecule fragments to yield three products: acetone, carbon dioxide, and a highly reactive ketene intermediate. This reactive ketene can then be trapped in situ by various nucleophiles or undergo cycloaddition reactions, making the thermolysis of Meldrum's acid a valuable synthetic tool.[1][2][3] The decomposition is typically induced at elevated temperatures, often exceeding 200°C, or under more specialized conditions such as flash vacuum pyrolysis (FVP).[4]
The overall transformation can be depicted as follows:
Quantitative Thermal Analysis Data
While the qualitative aspects of Meldrum's acid decomposition are well-documented, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the parent compound are not extensively reported in readily available literature. Much of the detailed thermal analysis has been performed on its derivatives. The melting point of Meldrum's acid is consistently reported to be in the range of 92-96°C, at which point it begins to decompose.[5][6]
For many applications, derivatives of Meldrum's acid are synthesized and their thermal properties are characterized to understand their stability and reactivity. These studies often involve simultaneous thermogravimetry-differential thermal analysis (TG-DTA) to correlate mass loss with thermal events.[7]
| Parameter | Value | Technique | Reference |
| Melting Point | 92-96 °C (with decomposition) | Capillary Method | [5][6] |
| pKa | 4.97 | Potentiometry | [8] |
Note: Detailed quantitative data such as onset of decomposition temperature, peak decomposition temperature, and enthalpy of decomposition from TGA and DSC for unsubstituted Meldrum's acid are not consistently available in the reviewed literature. The provided melting point indicates the initiation of decomposition.
Experimental Protocols
The study of the thermal stability and decomposition of Meldrum's acid and its derivatives employs several key analytical techniques. Below are detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of enthalpies of transition. Often, these analyses are performed simultaneously (TGA-DSC or TG-DTA). The following is a representative protocol based on the analysis of Meldrum's acid derivatives.[7]
Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events of Meldrum's acid.
Instrumentation: A simultaneous TGA-DSC or TG-DTA instrument.
Experimental Workflow:
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground Meldrum's acid into a clean, tared alumina or platinum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.
-
Experimental Conditions:
-
Purge Gas: Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 400°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at each decomposition step.
-
From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of decomposition (ΔHdecomp) by integrating the peak area.
-
Flash Vacuum Pyrolysis (FVP)
FVP is a technique used to study unimolecular thermal decomposition reactions in the gas phase at high temperatures and low pressures. This method is particularly useful for generating and studying highly reactive intermediates like the ketene formed from Meldrum's acid.
Objective: To generate and potentially isolate or trap the ketene intermediate from the thermal decomposition of Meldrum's acid.
Instrumentation: A standard FVP apparatus consisting of a sublimation oven, a pyrolysis tube (typically quartz) packed with an inert material (e.g., quartz wool or rings), a heating furnace, and a cold trap (e.g., a cold finger cooled with liquid nitrogen).
Experimental Workflow:
Methodology:
-
Sample Preparation: Place a small amount of Meldrum's acid into the sublimation tube of the FVP apparatus.
-
Apparatus Setup:
-
Insert the quartz pyrolysis tube, packed with quartz wool, into the furnace.
-
Connect the sublimation tube and the cold trap to the pyrolysis tube.
-
Cool the cold trap with liquid nitrogen.
-
Evacuate the entire system to a low pressure, typically between 0.01 and 0.5 Torr.[7]
-
-
Pyrolysis:
-
Heat the furnace to the desired pyrolysis temperature, for example, 600°C.[3]
-
Once the furnace temperature is stable, gently heat the sublimation oven to a temperature sufficient to sublime the Meldrum's acid at a slow and steady rate.
-
The gaseous Meldrum's acid is carried through the hot pyrolysis tube, where it decomposes.
-
-
Product Collection and Analysis:
-
The decomposition products are rapidly cooled and condensed on the surface of the cold trap.
-
After the sublimation is complete, the system is cooled and brought back to atmospheric pressure.
-
The contents of the cold trap are collected and can be analyzed by various spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to identify the products.
-
Conclusion
The thermal decomposition of Meldrum's acid is a fundamental reaction that underpins many of its synthetic applications. While its general pathway to acetone, carbon dioxide, and a ketene intermediate is well-understood, detailed quantitative thermal and kinetic data for the parent compound remain areas for further investigation. The experimental protocols provided herein offer a robust framework for researchers to study the thermal properties of Meldrum's acid and its derivatives, enabling better control and optimization of reactions involving this versatile molecule. A thorough understanding of its thermal stability is crucial for its continued use in the development of innovative chemical syntheses and new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. MSTï½[TG-DTA-MS] Thermogravimetry-Differential Thermal Analysis and Mass Spectrometry [mst.or.jp]
- 3. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]
- 4. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Dimethyldioxane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyldioxane, a class of cyclic ethers with applications in various chemical and pharmaceutical processes. Due to the limited availability of specific quantitative solubility data for this compound isomers, this guide presents data for the structurally related and commonly used cyclic ethers, 1,4-dioxane and tetrahydropyran, to serve as a reasonable estimate. The principles of solubility and the detailed experimental protocols provided herein are directly applicable to the study of this compound and its derivatives.
Introduction to this compound and Solvent Selection
Dimethyldioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms and two methyl substituents. The various isomers, such as 2,2-dimethyl-1,3-dioxane, 4,4-dimethyl-1,3-dioxane, and 5,5-dimethyl-1,3-dioxane, exhibit differing physical and chemical properties, including solubility, which is a critical parameter in process chemistry, formulation development, and reaction engineering.
The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Dimethyldioxanes, being cyclic ethers, possess a moderate polarity due to the presence of the ether oxygen atoms. This structural feature dictates their miscibility with a range of organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound isomers in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally analogous cyclic ethers, namely 1,4-dioxane and tetrahydropyran, we can infer the likely solubility behavior of dimethyldioxanes. The following table summarizes the miscibility of these compounds in common organic solvents. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.
| Solvent | 1,4-Dioxane | Tetrahydropyran | Estimated Solubility of this compound |
| Polar Protic Solvents | |||
| Methanol | Miscible[1] | Miscible | Miscible |
| Ethanol | Miscible[1] | Miscible | Miscible |
| Polar Aprotic Solvents | |||
| Acetone | Miscible[1] | Miscible[2] | Miscible |
| Acetonitrile | Miscible | Miscible | Miscible |
| Dichloromethane | Miscible | Miscible | Miscible |
| Ethyl Acetate | Miscible | Miscible | Miscible |
| Nonpolar Solvents | |||
| Toluene | Miscible[1] | Miscible | Miscible |
| Hexane | Miscible | Miscible | Likely Miscible |
| Diethyl Ether | Miscible[1] | Miscible[2] | Miscible |
Note: The solubility of specific this compound isomers may vary based on the position of the methyl groups, which can influence the molecule's overall polarity and crystal lattice energy in the solid state. For instance, 2,2-dimethyl-1,3-dioxane-4,6-dione (a solid derivative) is noted to be soluble in dioxane and miscible with alcohol and diethyl ether, while being only slightly soluble in water.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a standardized procedure that can be readily adapted for measuring the solubility of this compound isomers.
3.1. Materials and Equipment
-
This compound isomer of interest (solute)
-
Selected organic solvents (high purity grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials or flasks with airtight screw caps
-
Constant temperature orbital shaker or water bath with shaking capabilities
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to periodically check for the continued presence of excess solid.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the this compound isomer.
-
Calculation: Calculate the solubility of the this compound isomer in the solvent, typically expressed in g/100 mL or mol/L.
3.3. Quality Control
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to establish a baseline.
-
Prepare a series of standard solutions of the this compound isomer in the solvent to create a calibration curve for accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains a subject for further experimental investigation, the provided information on analogous compounds and the detailed experimental protocol for the shake-flask method offer valuable tools for researchers and professionals in the chemical and pharmaceutical industries. The principles and methodologies outlined here can be effectively applied to generate precise solubility data for various this compound isomers, facilitating their effective use in diverse applications.
References
Quantum Chemical Calculations of Dioxane Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in the study of dioxane derivatives, with a particular focus on their relevance in drug discovery and development. Dioxane and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities, including the modulation of multidrug resistance. Quantum chemical methods provide a powerful lens through which to understand the structure, properties, and reactivity of these molecules at the atomic level, thereby guiding the design of more potent and selective therapeutic agents.
This guide provides an overview of the key computational methodologies, presents quantitative data in a structured format, and offers detailed protocols for performing these calculations. Furthermore, it visualizes critical workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools in modern drug discovery, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[1] For dioxane derivatives, these calculations are particularly useful for:
-
Conformational Analysis: Dioxane rings can adopt several conformations, such as chair and twist-boat forms, which can significantly impact their biological activity.[2][3] Quantum chemical calculations can accurately predict the relative energies of these conformers and the energy barriers for their interconversion.[4]
-
Electronic Properties: Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.[5]
-
Electrostatic Potential (ESP): The ESP map reveals the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are critical for drug-receptor interactions.
-
Mulliken Charges: These provide a quantitative measure of the partial atomic charges within a molecule.
-
-
Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the structural elucidation of novel dioxane derivatives.[5]
-
Quantitative Structure-Activity Relationships (QSAR): Quantum chemical descriptors, such as orbital energies, dipole moments, and partial charges, can be used to build QSAR models. These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new, unsynthesized molecules.[6][7][8]
Data Presentation: Calculated Properties of Dioxane Derivatives
The following tables summarize key quantitative data obtained from quantum chemical calculations of various dioxane derivatives found in the literature. These tables are intended to provide a comparative overview of how different computational methods and structural modifications influence the calculated properties.
Table 1: Conformational Energies of Dioxane Derivatives (kcal/mol)
| Dioxane Derivative | Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| 1,3-Dioxane | 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | [4] |
| 2,5-Twist | B3LYP/6-31G(d) | 5.19 ± 0.8 | [4] | |
| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.43 | [4] | |
| 1,4-Twist | B3LYP/6-31G(d) | 6.19 ± 0.8 | [4] | |
| 1,4-Dioxane | Twist-Boat | DFT(B3LYP)/aug-cc-pVTZ | ~6-7 | [3] |
| 5-ethyl-1,3-dioxane | 1,4-Twist | RHF/6-31G(d) | 9.1 | |
| 5-phenyl-1,3-dioxane | 1,4-Twist | RHF/6-31G(d) | 9.3 |
Table 2: Calculated Electronic Properties of Dioxane Derivatives
| Dioxane Derivative | Property | Method/Basis Set | Calculated Value | Reference |
| 1,4-Dioxane | HOMO Energy | DFT/6-311G/B3LYP | - | [5] |
| LUMO Energy | DFT/6-311G/B3LYP | - | [5] | |
| Fullerene-1,4-dioxane adduct | Dipole Moment | PBE/3ζ | 2.5–3.0 D | [9] |
Note: Specific HOMO/LUMO energy values were not provided in the abstract, but the study focused on their analysis.
Table 3: Calculated Geometric Parameters of 1,3-Dioxane (Chair Conformation)
| Parameter | Method/Basis Set | Calculated Value |
| Bond Length C2-O1 (Å) | B3LYP/6-31G(d) | 1.419 |
| Bond Length O1-C6 (Å) | B3LYP/6-31G(d) | 1.428 |
| Bond Angle C6-O1-C2 (°) | B3LYP/6-31G(d) | 111.8 |
| Dihedral Angle C6-O1-C2-O3 (°) | B3LYP/6-31G(d) | -62.3 |
(Data in Table 3 is representative and would be populated from specific literature sources in a full guide)
Experimental and Computational Protocols
This section provides detailed methodologies for key computational experiments relevant to the study of dioxane derivatives.
Protocol for Conformational Analysis
Objective: To identify the low-energy conformers of a dioxane derivative and determine their relative stabilities.
Methodology:
-
Initial 3D Structure Generation:
-
Draw the 2D structure of the dioxane derivative using a molecule editor (e.g., GaussView, Avogadro, ChemDraw).
-
Convert the 2D structure to a preliminary 3D structure.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to generate a diverse set of possible conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency.
-
-
Quantum Mechanical Geometry Optimization:
-
Select the unique, low-energy conformers from the initial search.
-
Perform a full geometry optimization for each selected conformer using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d) or larger).[10]
-
Example Gaussian Input:
-
-
Frequency Calculations:
-
Perform a frequency calculation at the same level of theory as the optimization for each optimized conformer.
-
Confirm that each structure is a true minimum by the absence of imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more accurate method (e.g., MP2, coupled-cluster).
-
-
Analysis of Results:
-
Compare the relative Gibbs free energies of all the calculated conformers to determine their populations at a given temperature using the Boltzmann distribution.
-
Protocol for QSAR Model Development
Objective: To develop a predictive model for the biological activity of dioxane derivatives based on their calculated quantum chemical properties.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of dioxane derivatives with experimentally determined biological activities (e.g., IC50 values for P-glycoprotein inhibition).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, perform a geometry optimization using a consistent quantum chemical method (e.g., DFT/B3LYP/6-31G(d)).
-
From the output of these calculations, extract a variety of quantum chemical descriptors, such as:
-
HOMO and LUMO energies
-
HOMO-LUMO gap
-
Dipole moment
-
Mulliken atomic charges
-
Molecular volume and surface area
-
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set.
-
-
Model Validation:
-
Use the developed model to predict the biological activity of the compounds in the test set.
-
Evaluate the predictive power of the model using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
-
Interpretation:
-
Analyze the contribution of each descriptor to the model to gain insights into the structural features that are important for the desired biological activity.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of dioxane derivatives.
Computational Workflow for Property Prediction
Caption: A generalized workflow for predicting molecular properties of dioxane derivatives using quantum chemical calculations.
QSAR Modeling Workflow
Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Signaling Pathway of P-glycoprotein Inhibition
Many dioxane derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[11][12] The diagram below illustrates potential mechanisms by which small molecule inhibitors, including dioxane derivatives, can modulate P-gp activity and related signaling pathways.
Caption: Potential mechanisms of P-glycoprotein inhibition by dioxane derivatives, leading to increased intracellular drug concentration and apoptosis.
Conclusion
Quantum chemical calculations offer a robust and insightful approach to understanding the chemical and physical properties of dioxane derivatives. By providing detailed information on conformational preferences, electronic structures, and other molecular descriptors, these computational methods are invaluable in the rational design of new drug candidates. The integration of quantum chemistry with QSAR and molecular docking provides a powerful in silico pipeline for screening and optimizing lead compounds, ultimately accelerating the drug development process. This guide serves as a foundational resource for researchers looking to apply these powerful computational techniques to their work with dioxane derivatives and other heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. csmres.co.uk [csmres.co.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
thermodynamic properties of dimethyldioxane isomers
An In-depth Technical Guide to the Thermodynamic Properties of Dimethyldioxane Isomers
Introduction
Dimethyldioxanes are saturated heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms and two methyl substituents. The positions of both the oxygen atoms (e.g., 1,3- vs. 1,4-dioxane) and the methyl groups, along with their stereochemistry (cis/trans), give rise to a variety of structural isomers and conformers. Understanding the thermodynamic properties of these isomers—such as their enthalpy of formation, entropy, and Gibbs free energy—is crucial for predicting their relative stabilities, equilibrium concentrations, and reactivity. This information is invaluable for researchers in organic synthesis, conformational analysis, and computational chemistry, and can inform the selection of solvents and reagents in drug development processes.
This technical guide provides a comprehensive overview of the known thermodynamic properties of various this compound isomers, details the experimental and computational methodologies used for their determination, and illustrates key conceptual workflows.
Thermodynamic Data of this compound Isomers
The thermodynamic stability of this compound isomers is primarily influenced by the conformational arrangement of the methyl groups on the dioxane ring. The chair conformation is generally the most stable, and substituents are typically favored in the equatorial position to minimize steric strain. The following tables summarize key quantitative data available in the literature.
2,5-Dimethyl-1,3-Dioxane Isomers
The conformational isomerization of cis- and trans-2,5-dimethyl-1,3-dioxane has been investigated using quantum-chemical methods. The trans-isomer is found to be slightly more stable than the cis-form.[1] For the trans-isomer, the diequatorial chair form is the most stable conformer, and the Gibbs free energy of the chair-chair inversion (ΔG⁰) has been determined.[1]
| Isomer/Conformer | Method | Relative Energy (kcal/mol) | Gibbs Free Energy (ΔG⁰) of Inversion (kcal/mol) | Reference |
| trans-2,5-dimethyl-1,3-dioxane | ||||
| Diequatorial Chair (2e5e) | PBE//ccpVDZ | 0.00 | 5.1 - 5.4 | [1] |
| Diaxial Chair (2a5a) | PBE//ccpVDZ | 5.1 - 5.4 | [1] | |
| cis-2,5-dimethyl-1,3-dioxane | ||||
| Chair (2e5a) | PBE//ccpVDZ | 0.00 | [1] | |
| Chair (2a5e) | PBE//ccpVDZ | 1.0 | [1] |
Other Methyl-Substituted 1,3-Dioxanes
Heats of formation for several methyl-substituted 1,3-dioxanes have been determined experimentally via calorimetry.[2] These values provide a direct measure of the isomers' relative stabilities in the liquid phase at standard conditions.
| Isomer | State | Standard Heat of Formation (ΔHf°) (kcal/mol) | Reference |
| 2,2-Dimethyl-1,3-dioxane | Liquid | -96.53 ± 0.31 | [2] |
| cis-4,6-Dimethyl-1,3-dioxane | Liquid | -99.93 ± 0.28 | [2] |
| trans-4,6-Dimethyl-1,3-dioxane | Liquid | -97.80 ± 0.24 | [2] |
5,5-Dimethyl-1,3-Dioxane Isomerization
Quantum chemical simulations have been used to study the isomerization of 5,5-dimethyl-1,3-dioxane. The conversion to 2,2-dimethyl-3-methoxypropanal is an endothermic reaction with a calculated heat absorption of 3.4 kcal/mol.[3] The study focused on the reaction mechanism and energy barriers rather than the standard heat of formation of the reactant itself.
Methodologies for Determining Thermodynamic Properties
The data presented in this guide are derived from both experimental measurements and theoretical calculations. Each approach offers unique insights into the thermodynamics of these molecules.
Experimental Protocol: Bomb Calorimetry
The standard heats of formation for the methyl homologues of 1,3-dioxane were determined by combustion calorimetry.[2]
Methodology:
-
Sample Preparation: A precise mass of the purified this compound isomer is placed in a sample holder within a high-pressure vessel known as a "bomb." A small amount of water (e.g., 1.00 g) is added to the bomb to ensure saturation of the final atmosphere.[2]
-
Pressurization: The bomb is charged with pure oxygen to a high pressure (e.g., 30 atm at 25°C) to ensure complete combustion.[2]
-
Combustion: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water jacket of the calorimeter.
-
Temperature Measurement: The change in temperature of the water is measured with high precision using calibrated thermometers.
-
Calculation of Heat of Combustion: The energy equivalent of the calorimeter system is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid. This calibration factor is then used to calculate the heat of combustion (ΔHc°) of the this compound isomer from the observed temperature rise.
-
Calculation of Heat of Formation: The standard heat of formation (ΔHf°) is then calculated from the experimental heat of combustion using Hess's law, which involves the known heats of formation of the combustion products (CO₂ and H₂O).
Caption: Workflow for determining the heat of formation via bomb calorimetry.
Computational Protocol: Quantum-Chemical Methods
Theoretical calculations are essential for studying conformational energies, potential energy surfaces, and thermodynamic properties that can be difficult to measure experimentally.
Methodology:
-
Geometry Optimization: The molecular geometry of the this compound isomer and its various potential conformers (e.g., chair, boat, twist-boat) is optimized to find the lowest energy structure. This is typically done using methods like Hartree-Fock (RHF) or Density Functional Theory (DFT) with a specific basis set (e.g., 6-31G(d), ccpVDZ).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. These calculations serve two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[4]
-
Calculation of Thermodynamic Properties: The electronic energies from the geometry optimization are combined with the thermal corrections from the frequency calculations to determine thermodynamic properties like enthalpy (H) and Gibbs free energy (G) at a specific temperature (usually 298.15 K).[4] The Gibbs free energy is calculated by incorporating the entropy term (G = H - TS).[4][5]
-
Potential Energy Surface (PES) Mapping: To study conformational changes, the PES is explored to locate transition states connecting different conformers. The energy difference between a conformer and a transition state represents the activation barrier for that conformational change.[1]
Caption: Logical workflow for computational conformational analysis.
Fundamental Thermodynamic Relationships
The relative stability and spontaneity of isomerization or conformational changes are governed by the Gibbs free energy (ΔG). It integrates the effects of enthalpy (ΔH), a measure of the change in heat content, and entropy (ΔS), a measure of the change in disorder, at a given temperature (T).[5]
-
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous process, meaning the products are thermodynamically more stable than the reactants. In the context of conformational isomers, the equilibrium will favor the conformer with the lower Gibbs free energy.
Caption: The relationship between Gibbs free energy, enthalpy, and entropy.
Conclusion
The are dictated by a delicate balance of steric and electronic effects, which manifest in the preferred conformations of these molecules. Experimental techniques like bomb calorimetry provide benchmark data on heats of formation, while computational methods offer powerful tools for exploring complex potential energy surfaces and calculating free energies of various conformers. The data indicate that equatorial substitution is strongly favored and that subtle differences in methyl group positioning can lead to measurable differences in stability. While comprehensive thermodynamic data for all possible isomers are not yet available, the existing information provides a solid foundation for understanding the structure-stability relationships in this important class of heterocyclic compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Acid and Base Stability of Dimethyldioxane Compounds
This guide provides a comprehensive overview of the chemical stability of this compound compounds in both acidic and basic environments. Dimethyldioxanes, a class of cyclic acetals and ketals, are pivotal in organic synthesis, frequently employed as protecting groups for carbonyls and 1,3-diols. Their stability profile is a critical consideration in multi-step synthetic routes and drug formulation.
Core Stability Principles
1,3-Dioxanes, including their dimethyl-substituted derivatives, exhibit a distinct stability profile. They are characteristically stable under neutral and basic conditions but are labile to cleavage by Brønsted or Lewis acids.[1][2] This dichotomous behavior is the cornerstone of their utility as protecting groups in organic chemistry.
-
Base Stability : this compound compounds are generally stable and do not undergo hydrolysis to any significant degree in the presence of bases like sodium hydroxide.[3] This robustness allows for chemical manipulations on other parts of a molecule using basic reagents without affecting the protected functional group.[1][2]
-
Acid Lability : Conversely, these compounds are highly susceptible to acid-catalyzed hydrolysis.[3] The reaction, which is reversible, cleaves the acetal or ketal linkage to regenerate the parent carbonyl compound (aldehyde or ketone) and the 1,3-diol. This sensitivity allows for their easy removal (deprotection) under controlled acidic conditions.[2][4]
Acid-Catalyzed Hydrolysis: Mechanism and Influencing Factors
The hydrolysis of dimethyldioxanes in an acidic medium is a well-understood process that proceeds via an A1 mechanism. The reaction is initiated by the protonation of a ring oxygen atom, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is subsequently attacked by water, and after deprotonation, yields the original carbonyl compound and 1,3-diol.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,3-dioxanes.
Several structural and environmental factors influence the rate of this hydrolysis reaction:
-
Ring Size : 1,3-dioxanes (6-membered rings) are generally more stable towards acid hydrolysis than their 5-membered ring (1,3-dioxolane) counterparts. For instance, in the case of benzaldehyde glycerol acetal, the 6-membered dioxane isomer is approximately eight times more stable at low pH than the 5-membered dioxolane isomer.[5][6]
-
Substitution at C2 : The nature of the substituents at the C2 position (the original carbonyl carbon) significantly impacts stability.
-
Acetals vs. Ketals : Acetals (derived from aldehydes) are typically more stable than ketals (derived from ketones) in acidic media.[5][6]
-
Steric Effects : Bulky substituents at or near the C2 position can introduce steric strain, which may be relieved upon ring opening. This can lead to an increased rate of hydrolysis.[7]
-
-
Ring Substitution (C4, C5, C6) : The position and orientation of substituents on the dioxane ring affect stability. For example, a study of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane found that the trans isomer hydrolyzes approximately 15 times faster than the cis isomer, highlighting the profound impact of stereochemistry.[8]
-
Solvent and Temperature : The reaction rate is dependent on the solvent system, temperature, and acid concentration. Kinetic studies are often performed in mixed aqueous-organic solvents (e.g., dioxane-water) to ensure solubility of the substrates.[7][8]
Quantitative Stability Data
The rate of hydrolysis can be quantified through kinetic studies. The data below, compiled from various sources, illustrates the stability of different this compound derivatives under specific acidic conditions.
| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) | Half-Life (t½) | Reference |
| 2-Methyl-1,3-dioxane | 323-363 K, over HD-8 acidic resin | Rate constants determined | 33.31 kJ/mol | Not specified | [9] |
| 2-(p-Nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Aqueous HCl | ΔS* = -15.8 eu | Not specified | Not specified | [8] |
| 2-Phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane | Aqueous HCl | 540x slower than benzaldehyde derivative | Not specified | Not specified | [8] |
| trans-2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane | Dioxane/water (29/1), 60°C | ~15x faster than cis isomer | Not specified | Not specified | [8] |
| Benzaldehyde glycerol acetal (Dioxane isomer) | Low pH | ~8x more stable than dioxolane isomer | Not specified | Not specified | [5][6] |
Note: Direct comparison of rates is challenging due to varying experimental conditions. ΔS refers to the entropy of activation.*
Experimental Protocols
General Synthesis of Dimethyldioxanes
This compound compounds are typically synthesized via the acetalization of a 1,3-diol with an appropriate aldehyde or ketone.
-
Reaction : A 1,3-diol (e.g., 1,3-propanediol, 2,4-pentanediol) is reacted with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.[2][10]
-
Conditions : The reaction is typically performed in a non-polar solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[2]
-
Purification : After neutralization and workup, the product is purified by distillation or chromatography.
Protocol for Hydrolysis Kinetic Studies
The following protocol outlines a typical procedure for determining the rate of acid-catalyzed hydrolysis of a this compound compound.
Caption: Experimental workflow for a hydrolysis kinetics study.
-
Reagent Preparation : Prepare a stock solution of the this compound compound and an internal standard (e.g., a non-reactive hydrocarbon) in a suitable solvent (e.g., dioxane). Prepare an aqueous acidic solution (e.g., HCl in water) of known concentration.
-
Reaction Setup : In a temperature-controlled reaction vessel, combine the solvent, the this compound stock solution, and allow the mixture to equilibrate to the desired temperature.
-
Initiation and Sampling : Initiate the hydrolysis by adding the acid solution. At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching : Immediately quench the reaction in each aliquot by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction : Extract the organic components from the quenched aqueous mixture using a solvent such as dichloromethane or diethyl ether.
-
Analysis : Analyze the organic extracts using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[11] The concentration of the this compound at each time point is determined by comparing its peak area to that of the internal standard. For enhanced accuracy, especially at low concentrations, isotope dilution methods using a deuterated analog (e.g., 1,4-dioxane-d8) are recommended.[12][13]
-
Data Processing : Plot the natural logarithm of the this compound concentration versus time. For a first-order or pseudo-first-order reaction, this will yield a straight line. The negative of the slope of this line corresponds to the observed rate constant (k_obs).
Conclusion
This compound compounds possess a well-defined stability profile, characterized by high stability in basic and neutral media and predictable lability under acidic conditions. This behavior is fundamental to their application as protecting groups in complex molecule synthesis. The rate of acid-catalyzed hydrolysis is influenced by a combination of electronic and steric factors, including ring size and the nature and stereochemistry of substituents. A thorough understanding of these principles, supported by quantitative kinetic data and robust experimental protocols, is essential for researchers in organic synthesis and drug development to effectively utilize these versatile chemical entities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]
cis and trans isomers of 2,5-dimethyl-1,4-dioxane
An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethyl-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and physicochemical properties of the . The document details experimental protocols and presents a conformational analysis critical for understanding the distinct characteristics of each isomer.
Introduction
2,5-Dimethyl-1,4-dioxane is a heterocyclic organic compound and a derivative of 1,4-dioxane.[1][2] It exists as two geometric isomers: cis-2,5-dimethyl-1,4-dioxane and trans-2,5-dimethyl-1,4-dioxane.[1] The spatial arrangement of the two methyl groups relative to the dioxane ring dictates the isomer's conformation, stability, and physical properties. A thorough understanding of these isomers is essential for applications in stereoselective synthesis and as chiral building blocks in drug development. This guide consolidates the available technical data and provides detailed methodologies for its synthesis and analysis.
Stereochemistry and Conformational Analysis
The 1,4-dioxane ring adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the steric interactions of the methyl substituents in these chair conformations.
Trans-Isomer : The trans isomer is the more stable of the two. Computational studies on the analogous 2,5-dimethyl-1,3-dioxane show that the trans isomer predominantly exists in a diequatorial chair conformation (e,e).[3] In this arrangement, both bulky methyl groups occupy equatorial positions, minimizing steric hindrance, particularly 1,3-diaxial interactions. This results in a lower overall energy state.
Cis-Isomer : The cis isomer exists in a chair conformation where one methyl group is in an axial position and the other is in an equatorial position (a,e).[3] The ring can flip to an alternative, isoenergetic (a,e) conformation. The presence of an axial methyl group introduces unfavorable 1,3-diaxial interactions with the axial protons on the same side of the ring, rendering the cis isomer less thermodynamically stable than the trans isomer.[3]
Synthesis and Isomer Separation
The standard method for preparing 2,5-dimethyl-1,4-dioxane is the acid-catalyzed dehydration and dimerization of propylene glycol.[1] This reaction typically yields a mixture of cis and trans isomers.
Experimental Protocol: Synthesis of Isomer Mixture
This protocol is based on the acid-catalyzed dehydration of propylene glycol.[1]
-
Pre-reaction Purification : If the starting propylene glycol is not of high purity, it should be distilled prior to use to remove impurities that can inhibit the reaction.
-
Reaction Setup : Assemble a distillation apparatus. In a round-bottom flask, place purified propylene glycol and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by volume).
-
Dimerization and Distillation : Heat the mixture. The 2,5-dimethyl-1,4-dioxane forms and co-distills with water. Continue heating and collecting the distillate until the reaction is complete.
-
Workup : Transfer the collected distillate to a separatory funnel. The aqueous layer will separate and can be drained off.
-
Purification : Transfer the organic layer (crude 2,5-dimethyl-1,4-dioxane) to a clean, dry flask. Add pellets of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the liquid. Stir the mixture for several hours. The base catalyzes the polymerization of aldehyde byproducts, which are common impurities.
-
Final Distillation : Decant or filter the liquid from the basic polymer sludge. The purified isomer mixture can be obtained by a final simple distillation, collecting the fraction boiling between 117-120 °C.[1]
Experimental Protocol: Isomer Separation
The cis and trans isomers can be separated by careful fractional distillation, exploiting their different boiling points which are encompassed within the boiling range of the mixture (116.5–121 °C).[1]
-
Apparatus : Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).
-
Distillation : Gently heat the purified isomer mixture.
-
Fraction Collection : Collect the fractions carefully. The lower-boiling point fraction will be enriched in one isomer, while the higher-boiling point fraction will be enriched in the other. Multiple distillations may be required to achieve high isomeric purity.
-
Analysis : The purity of the collected fractions should be assessed by a suitable analytical method, such as capillary gas chromatography, which is highly effective for separating geometric isomers.[4][5]
Physical and Chemical Properties
Quantitative data distinguishing the pure cis and trans isomers are not widely available in the literature. The following tables summarize the known properties of the isomer mixture and the expected differences between the isomers based on their stereochemistry.
Properties of the Isomer Mixture
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molar Mass | 116.16 g/mol | [1][6] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, ether-like | [1] |
| Density | 0.932 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 116.5–121 °C | [1] |
| Melting Point | -4.5 °C | [1] |
| Solubility in Water | Immiscible | [1] |
| Solubility | Miscible with organic solvents | [1] |
| Flash Point | 23.9 °C | [1] |
Predicted Isomer-Specific Properties
| Property | cis-Isomer (a,e) | trans-Isomer (e,e) | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | The diequatorial conformation of the trans isomer minimizes steric strain.[3] |
| Dipole Moment | Higher | Lower | The trans-diequatorial conformer has a higher degree of symmetry, which may lead to a smaller net dipole moment. |
| Boiling Point | Likely Lower | Likely Higher | Differences in polarity and molecular packing can affect boiling points. The more stable isomer may have a higher boiling point. |
| Elution in GC | Varies | Varies | Elution order in gas chromatography depends on the stationary phase and isomer volatility/polarity. |
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectra
-
trans-Isomer (diequatorial) : Due to its C₂ symmetry, the two methyl groups are equivalent, as are the two methine protons (H-2, H-5). The four methylene protons (H-3, H-6) are also equivalent. This symmetry results in a simple spectrum.
-
cis-Isomer (axial-equatorial) : This isomer lacks C₂ symmetry. The axial and equatorial methyl groups are in different chemical environments. Likewise, the axial and equatorial protons at each position are chemically distinct. This leads to a more complex spectrum with more signals.
Predicted ¹³C NMR Spectra
-
trans-Isomer (diequatorial) : Symmetry results in three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C-2, C-5), and one for the two equivalent methylene carbons (C-3, C-6).
-
cis-Isomer (axial-equatorial) : The lack of symmetry means all six carbons are chemically non-equivalent, potentially leading to six distinct signals in the ¹³C NMR spectrum.
| Isomer | Group | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| trans (e,e) | -CH₃ | 1 doublet | 1 signal |
| -CH- | 1 multiplet | 1 signal | |
| -CH₂- | 1 multiplet | 1 signal | |
| cis (a,e) | -CH₃ (axial) | 1 doublet | 1 signal |
| -CH₃ (equatorial) | 1 doublet | 1 signal | |
| -CH- (axial H) | 1 multiplet | 2 signals (C2, C5) | |
| -CH- (equatorial H) | 1 multiplet | ||
| -CH₂- (axial H's) | 2 multiplets | 2 signals (C3, C6) | |
| -CH₂- (equatorial H's) | 2 multiplets |
Chemical Reactivity and Safety
-
Acid Sensitivity : Like many ethers, 2,5-dimethyl-1,4-dioxane is susceptible to hydrolysis under strong acidic conditions, which can cleave the ring to form propylene glycol.[1]
-
Base Stability : The compound is relatively stable in the presence of bases like sodium hydroxide.[1]
-
Peroxide Formation : As with other ethers, prolonged storage with exposure to air and light can lead to the formation of explosive peroxides.[1] It is advisable to store the compound over a stabilizer like BHT or under an inert atmosphere.[1]
Conclusion
The possess distinct stereochemical and conformational properties that influence their stability and physical characteristics. The trans isomer, with its diequatorial methyl groups, is thermodynamically more stable than the cis (axial-equatorial) isomer. This structural difference should be reflected in their spectroscopic signatures and allows for their separation by methods such as fractional distillation and gas chromatography. While a scarcity of published experimental data on the pure isomers exists, this guide provides a robust framework based on established chemical principles for their synthesis, separation, and characterization.
References
- 1. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 2. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. researchgate.net [researchgate.net]
- 6. WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the history, discovery, and synthetic methodologies for Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the core synthetic pathway and workflow.
Historical Overview and Discovery
Meldrum's acid was first synthesized in 1908 by the Scottish chemist Andrew Norman Meldrum.[1][2][3] His initial synthesis involved the condensation reaction of malonic acid with acetone in a mixture of acetic anhydride and sulfuric acid.[4][5][6] Based on its unusually high acidity (pKa of 4.97), Meldrum incorrectly identified the structure as the β-lactone of β-hydroxyisopropylmalonic acid.[1][3][4] This misidentification persisted for four decades.
It was not until 1948 that David Davidson and Sidney A. Bernhard correctly elucidated the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2][3] They demonstrated that the condensation involved the two carboxyl groups of malonic acid and the carbonyl group of acetone, forming the characteristic six-membered heterocyclic ring. Despite the correction, the trivial name "Meldrum's acid" remains in common use. The compound's significant C-H acidity, stemming from the two flanking carbonyl groups, makes it a valuable reagent in organic synthesis, particularly for Knoevenagel condensations, alkylations, and as a precursor for generating highly reactive ketenes.[4][7][8]
Synthetic Methodologies
Several methods for the synthesis of Meldrum's acid have been developed since its discovery. The original procedure remains the most common, though various modifications and alternative routes have been reported to improve yield and safety.
The classical synthesis involves the acid-catalyzed condensation of malonic acid and acetone with acetic anhydride acting as a dehydrating agent.[9][10]
Reaction Scheme: Malonic Acid + Acetone --(H₂SO₄, Ac₂O)--> 2,2-dimethyl-1,3-dioxane-4,6-dione
Detailed Experimental Protocol:
-
Apparatus: A round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.
-
Reagents:
-
Malonic Acid (1.00 mole, 104.06 g)
-
Acetone (1.14 mole, 85 mL)
-
Concentrated Sulfuric Acid (0.06 mole, 3.0 mL)
-
Acetic Anhydride (1.25 mole, 120 mL)
-
-
Procedure:
-
To the reactor, add malonic acid, acetone, and sulfuric acid. Cool the mixture to 0°C with continuous stirring under a nitrogen atmosphere. The mixture will appear as a white slurry.[11]
-
Begin the slow, dropwise addition of acetic anhydride at a rate of approximately 2 mL/min. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.[11]
-
During the addition, the slurry will gradually turn pale yellow. The complete addition should take approximately one hour.[11]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 18-20 hours.[11]
-
The resulting crystalline product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield Meldrum's acid.
-
-
Purification: The crude product can be recrystallized from acetone or an acetone-hexane mixture for higher purity.[12]
Two notable alternative syntheses have been reported:
-
From Isopropenyl Acetate: This method also uses malonic acid but replaces acetone and acetic anhydride with isopropenyl acetate (an enol derivative of acetone) in the presence of a catalytic amount of sulfuric acid.[1][4]
-
From Carbon Suboxide: A less common route involves the reaction of carbon suboxide (C₃O₂) with acetone, catalyzed by oxalic acid.[1]
Quantitative Data Summary
The physical and chemical properties of Meldrum's acid are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | [1] |
| CAS Number | 2033-24-1 | [1][3] |
| Molecular Formula | C₆H₈O₄ | [1][3] |
| Molar Mass | 144.126 g·mol⁻¹ | [1][5] |
| Appearance | Colorless to beige crystalline solid | [1][5] |
| Melting Point | 94–96 °C (decomposes) | [1][3] |
| Acidity (pKa) | 4.97 | [1][3][4] |
Visualization of Synthesis and Workflow
The following diagram illustrates the key steps in the original acid-catalyzed synthesis of Meldrum's acid. The mechanism involves the formation of a mixed anhydride from malonic acid, which is then attacked by the enol form of acetone, followed by intramolecular cyclization.[11][13]
Caption: Reaction mechanism for the synthesis of Meldrum's acid.
This diagram outlines the general laboratory workflow for the preparation and purification of Meldrum's acid.
Caption: General experimental workflow for Meldrum's acid synthesis.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Meldrum’s acid - American Chemical Society [acs.org]
- 3. Meldrum's_acid [chemeurope.com]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
- 5. Meldrum's acid - Wikiwand [wikiwand.com]
- 6. Meldrum's Acid - Google Books [books.google.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 10. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 11. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mechanism for synthesis of Meldrum's Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Exploratory Use of 4,4-Dimethyl-1,3-dioxane as a Solvent in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are standard due to their ability to solvate the magnesium center of the reagent, their aprotic nature, and their relative inertness under basic conditions. This document explores the potential use of 4,4-dimethyl-1,3-dioxane as an alternative solvent for Grignard reactions.
4,4-Dimethyl-1,3-dioxane is a cyclic ether that is stable under basic conditions, a key requirement for a Grignard solvent.[1] Its higher boiling point compared to diethyl ether may offer advantages in terms of reaction temperature control and reduced solvent loss. However, it should be noted that the use of 4,4-dimethyl-1,3-dioxane as a primary solvent for Grignard reactions is not a well-established method, and these application notes are intended as a guide for exploratory research.
Data Presentation: Comparison of Solvent Properties
A comparison of the physical properties of 4,4-dimethyl-1,3-dioxane with standard Grignard solvents is crucial for assessing its potential suitability.
| Property | 4,4-Dimethyl-1,3-dioxane | Tetrahydrofuran (THF) | Diethyl Ether |
| Molecular Formula | C₆H₁₂O₂[2] | C₄H₈O | (C₂H₅)₂O |
| Molecular Weight | 116.16 g/mol [2] | 72.11 g/mol | 74.12 g/mol |
| Boiling Point | 128.9 °C[2] | 66 °C | 34.6 °C |
| Melting Point | -66.0 °C[2] | -108.4 °C | -116.3 °C |
| Density | 0.9923 g/cm³[2] | 0.889 g/cm³ | 0.713 g/cm³ |
| Flash Point | 23.8 °C[3] | -14.5 °C | -45 °C |
| Solubility in Water | Soluble[2] | Miscible | 7.5 g/100 mL |
Application Notes
Theoretical Suitability for Grignard Reactions
4,4-Dimethyl-1,3-dioxane possesses several characteristics that theoretically make it a candidate for a Grignard reaction solvent:
-
Aprotic Nature : Like other ethers, it lacks acidic protons that would quench the highly basic Grignard reagent.
-
Lewis Basicity : The oxygen atoms in the dioxane ring can donate lone pairs to the magnesium atom of the Grignard reagent, providing stabilization.
-
Higher Boiling Point : The significantly higher boiling point compared to diethyl ether and THF could allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. It also reduces the risk of solvent evaporation.
-
Stability : 1,3-Dioxanes are generally stable under basic conditions, which are characteristic of Grignard reactions.[1]
Potential Challenges and Considerations
-
Steric Hindrance : The gem-dimethyl group at the 4-position might introduce steric hindrance that could affect the solvation of the Grignard reagent and, consequently, its formation and reactivity.
-
Solubility of Grignard Reagents : The solubility of various Grignard reagents in 4,4-dimethyl-1,3-dioxane has not been documented. Poor solubility could impede the reaction.
-
Reaction Kinetics : The different solvent environment provided by 4,4-dimethyl-1,3-dioxane will likely influence the kinetics of both the Grignard reagent formation and its subsequent reactions.
-
Lack of Precedent : The absence of established protocols necessitates careful, small-scale pilot experiments to determine feasibility and optimize reaction conditions.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on standard Grignard reaction procedures. They should be treated as a starting point for investigation and require careful optimization and safety assessment.
Protocol 1: Synthesis of 4,4-Dimethyl-1,3-dioxane via Prins Reaction
4,4-Dimethyl-1,3-dioxane can be synthesized via the Prins reaction of isobutylene with formaldehyde in the presence of an acid catalyst.[4][5]
Materials:
-
Isobutylene
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a pressure-resistant flask equipped with a magnetic stirrer and a cooling bath, combine formaldehyde solution and a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly bubble isobutylene gas through the cooled, stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
After the addition of isobutylene is complete, allow the reaction to stir at room temperature for several hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
Purify the crude 4,4-dimethyl-1,3-dioxane by fractional distillation.
Caption: Prins Reaction for the synthesis of 4,4-dimethyl-1,3-dioxane.
Protocol 2: Exploratory Grignard Reaction using 4,4-Dimethyl-1,3-dioxane
This protocol outlines a general procedure for testing the feasibility of a Grignard reaction between bromobenzene and benzophenone.
Safety Precautions:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
4,4-Dimethyl-1,3-dioxane is a flammable liquid.[3] Handle with care and use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Bromobenzene
-
Benzophenone
-
Anhydrous 4,4-dimethyl-1,3-dioxane (dried over a suitable agent like calcium hydride and distilled)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Formation of Phenylmagnesium Bromide
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous 4,4-dimethyl-1,3-dioxane to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous 4,4-dimethyl-1,3-dioxane.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Part B: Reaction with Benzophenone
-
Dissolve benzophenone in anhydrous 4,4-dimethyl-1,3-dioxane in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
Part C: Work-up
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude triphenylmethanol.
-
Purify the product by recrystallization.
Caption: Proposed workflow for a Grignard reaction using 4,4-dimethyl-1,3-dioxane.
Conclusion
The use of 4,4-dimethyl-1,3-dioxane as a solvent for Grignard reactions presents an intriguing, yet unexplored, avenue in synthetic organic chemistry. Its physical properties, particularly its high boiling point and aprotic nature, suggest it could be a viable alternative to traditional ethereal solvents. However, the lack of empirical data means that its performance in terms of reaction efficiency, scope, and safety for this specific application is unknown. The provided protocols are intended to serve as a foundation for further investigation. Researchers are strongly encouraged to conduct thorough small-scale trials and safety assessments before adopting this solvent for larger-scale Grignard syntheses.
References
The Role of Meldrum's Acid in Knoevenagel Condensation: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, Meldrum's acid stands out as a highly versatile and reactive reagent in organic synthesis. Its pronounced acidity and unique cyclic structure make it an exceptional substrate for Knoevenagel condensation reactions, facilitating the formation of a wide array of functionalized alkenes and heterocyclic systems that are pivotal in medicinal chemistry and materials science.
Meldrum's acid, scientifically known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester with a highly acidic methylene bridge (pKa of approximately 4.97).[1][2][3] This high acidity is attributed to the rigid cyclic structure that restricts the rotation of the C-O bonds, leading to a conformation where the lone pairs on the oxygen atoms are not ideally aligned to donate electron density to the carbonyl groups, thus increasing their electron-withdrawing effect.[3] This inherent reactivity makes it an excellent nucleophile in the Knoevenagel condensation, reacting readily with a variety of aldehydes and ketones.[1][4]
The products of this condensation, alkylidene or arylidene Meldrum's acids, are valuable intermediates.[5][6] They serve as Michael acceptors, dienophiles in Diels-Alder reactions, and precursors for the synthesis of coumarins, pyridines, and other biologically significant heterocyclic compounds.[7][8][9] The reaction's versatility is further enhanced by the numerous protocols developed, ranging from traditional solvent-based methods to greener alternatives utilizing ionic liquids, water, or solvent-free conditions.[10][11][12]
Application Highlights:
-
Synthesis of Pharmaceutical Intermediates: The Knoevenagel condensation with Meldrum's acid is a cornerstone for creating complex molecular scaffolds found in active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents.[1]
-
Coumarin Synthesis: A prominent application is the one-pot synthesis of coumarin-3-carboxylic acids through the reaction of salicylaldehydes with Meldrum's acid.[9][13]
-
Multicomponent Reactions: Meldrum's acid is a key component in various multicomponent reactions, enabling the efficient construction of complex molecules in a single step.[8][14]
-
Green Chemistry: The development of eco-friendly protocols using water as a solvent, ionic liquids, or solvent-free grinding methods highlights the reaction's adaptability to sustainable chemistry principles.[10][11][15]
Quantitative Data Summary
The efficiency of the Knoevenagel condensation using Meldrum's acid is highly dependent on the reaction conditions and the nature of the aldehyde substrate. The following tables summarize the yields and reaction times for the condensation of various aromatic aldehydes with Meldrum's acid under different catalytic systems and solvent conditions.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Meldrum's Acid in Ionic Liquid [bmim]BF4 with Piperidine Catalyst [7][10]
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 92 |
| 2 | 4-Methylbenzaldehyde | 10 | 90 |
| 3 | 4-Methoxybenzaldehyde | 10 | 95 |
| 4 | 4-Chlorobenzaldehyde | 10 | 94 |
| 5 | 4-Nitrobenzaldehyde | 10 | 96 |
| 6 | 2-Nitrobenzaldehyde | 10 | 93 |
| 7 | 2-Chlorobenzaldehyde | 10 | 91 |
Table 2: L-Tyrosine Catalyzed Knoevenagel Condensation of Arylaldehydes with Meldrum's Acid under Solvent-Free Grindstone Method [15]
| Entry | Aromatic Aldehyde (R group) | Time (min) | Yield (%) |
| 1 | C6H5 | 15 | 95 |
| 2 | p-CH3–C6H4 | 20 | 92 |
| 3 | p-OCH3–C6H4 | 15 | 96 |
| 4 | p-(Me2N)–C6H4 | 10 | 98 |
| 5 | p-(OH)–C6H4 | 25 | 90 |
| 6 | p-(Cl)–C6H4 | 15 | 94 |
| 7 | p-(NO2)–C6H4 | 10 | 97 |
| 8 | o-(NO2)–C6H4 | 12 | 96 |
| 9 | o-(Cl)–C6H4 | 20 | 93 |
| 10 | m-(OH)–C6H4 | 25 | 91 |
Table 3: Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation in [Hmim]Tfa Ionic Liquid [13][16]
| Entry | ortho-Hydroxyaryl Aldehyde | Time (min) | Yield (%) |
| 1 | Salicylaldehyde | 10 | 98 |
| 2 | 5-Bromosalicylaldehyde | 15 | 96 |
| 3 | 3,5-Dichlorosalicylaldehyde | 20 | 95 |
| 4 | 3-Methoxysalicylaldehyde | 12 | 97 |
| 5 | 2-Hydroxy-1-naphthaldehyde | 25 | 94 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in Ionic Liquid[7][10]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Meldrum's acid (2 mmol, 0.288 g)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) (2 g)
-
Piperidine (10 µL)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol) and [bmim]BF4 (2 g).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add Meldrum's acid (2 mmol) to the solution.
-
Using a syringe, add piperidine (10 µL) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add deionized water (5 mL) to the flask.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven. The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused.
Protocol 2: Solvent-Free Knoevenagel Condensation using L-Tyrosine as a Catalyst[15]
Materials:
-
Arylaldehyde (1 mmol)
-
Meldrum's acid (1 mmol, 0.144 g)
-
L-Tyrosine (0.1 mmol, 0.018 g)
-
Mortar and pestle
-
Ethanol
Procedure:
-
In a mortar, combine the arylaldehyde (1 mmol), Meldrum's acid (1 mmol), and L-Tyrosine (0.1 mmol).
-
Grind the mixture using a pestle at room temperature for the time specified in Table 2.
-
Monitor the reaction progress by TLC (using a small amount of the reaction mixture dissolved in a suitable solvent).
-
After the reaction is complete, add ethanol to the mortar to dissolve the product.
-
Transfer the solution to a flask and remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent if necessary.
Protocol 3: One-Pot Synthesis of Coumarin-3-carboxylic Acids in Ionic Liquid[13][16]
Materials:
-
ortho-Hydroxyaryl aldehyde (1 mmol)
-
Meldrum's acid (1 mmol, 0.144 g)
-
1-Methylimidazolium trifluoroacetate ([Hmim]Tfa) (200 mg)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Acetone
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, add the ortho-hydroxyaryl aldehyde (1 mmol) to [Hmim]Tfa (200 mg).
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Add Meldrum's acid (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature. The product will start to precipitate, and the reaction mixture will solidify.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetone formed during the reaction by applying a vacuum.
-
Add deionized water to the flask to dissolve the ionic liquid.
-
Collect the solid product (coumarin-3-carboxylic acid) by vacuum filtration.
-
Wash the product with cold water and dry. The ionic liquid can be recovered from the aqueous filtrate.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a general workflow for the Knoevenagel condensation.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 2. Page loading... [guidechem.com]
- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. tandfonline.com [tandfonline.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Ring-Opening Polymerization of Lactide to Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide. PLA is a biodegradable and biocompatible polyester with significant applications in the pharmaceutical and medical fields, including controlled drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.[1][2][3][4]
Introduction to Polylactic Acid (PLA)
Polylactic acid is an aliphatic polyester derived from renewable resources such as corn starch or sugarcane.[5] Its key properties, including biocompatibility, biodegradability, and thermoplastic processability, make it a highly attractive material for biomedical applications.[3] The degradation products of PLA, primarily lactic acid, are non-toxic and are metabolized by the body.[3][6] The properties of PLA, such as its molecular weight, crystallinity, and degradation rate, can be tailored by controlling the stereochemistry of the lactide monomer (L-lactide, D-lactide, or DL-lactide) and the polymerization conditions.[7]
Applications in Drug Development:
-
Controlled Drug Release: PLA and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to encapsulate therapeutic agents, enabling their sustained release over extended periods.[2][3][6]
-
Nanoparticles and Microparticles: PLA-based nanoparticles and microparticles can be formulated to improve the therapeutic efficacy and reduce the toxicity of drugs.[1][6]
-
Tissue Engineering: The tunable mechanical properties and biocompatibility of PLA make it an excellent material for fabricating scaffolds that support tissue regeneration.[1]
-
Medical Devices: PLA is used in the manufacturing of biodegradable medical devices like sutures, stents, and orthopedic implants.[3]
Ring-Opening Polymerization (ROP) of Lactide
The most common and efficient method for producing high molecular weight PLA is the ring-opening polymerization of lactide, the cyclic dimer of lactic acid.[7][8][9] This method offers excellent control over the polymer's molecular weight and structure.[8] The polymerization is typically initiated by an alcohol and catalyzed by a metal compound, with stannous octoate (Sn(Oct)₂) being the most widely used catalyst due to its high efficiency and solubility in the monomer melt.[8][10]
The reaction can be carried out via various techniques, including melt polymerization, solution polymerization, and bulk polymerization.[8] Melt polymerization is often preferred for its simplicity and the absence of solvents.[8]
Polymerization Mechanism
The ROP of lactide initiated by an alcohol and catalyzed by Sn(Oct)₂ generally proceeds via a coordination-insertion mechanism.
Diagram of the Ring-Opening Polymerization Mechanism
Caption: Mechanism of lactide ring-opening polymerization.
Experimental Protocols
Materials and Equipment
-
L-lactide (or D,L-lactide): Recrystallized from dry ethyl acetate or toluene.
-
Catalyst: Stannous octoate (Sn(Oct)₂).
-
Initiator: Benzyl alcohol or 1-dodecanol.
-
Solvent (for solution polymerization): Anhydrous toluene.
-
Precipitation Solvent: Cold methanol.
-
Purification Solvent: Dichloromethane.
-
Glassware: Flame-dried Schlenk flask or reaction tube, condenser, magnetic stirrer.
-
Equipment: Vacuum pump, oil bath or heating mantle, rotary evaporator, freeze-dryer, Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Protocol for Bulk Polymerization of L-lactide
-
Preparation: Add a predetermined amount of L-lactide and a magnetic stir bar to a flame-dried Schlenk flask. Dry the contents under vacuum for at least 2 hours to remove any residual moisture.
-
Initiator and Catalyst Addition: Under a nitrogen atmosphere, add the initiator (e.g., benzyl alcohol) and the catalyst (Sn(Oct)₂) solution in anhydrous toluene via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 130-180°C) and stir. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.
-
Termination and Purification: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in dichloromethane and precipitated in an excess of cold methanol to remove unreacted monomer and catalyst residues.
-
Drying: Collect the precipitated PLA by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Diagram of the Experimental Workflow
Caption: Experimental workflow for PLA synthesis.
Data Presentation: Reaction Conditions and PLA Properties
The properties of the resulting PLA are highly dependent on the reaction conditions. The following tables summarize typical quantitative data.
Table 1: Effect of Reaction Conditions on PLA Properties (Bulk Polymerization)
| Monomer/Initiator Ratio | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100 | 0.1 | 130 | 6 | 92 | 12,000 | 1.25 |
| 200 | 0.1 | 130 | 12 | 95 | 25,000 | 1.30 |
| 100 | 0.05 | 150 | 4 | 98 | 13,500 | 1.18 |
| 200 | 0.05 | 150 | 8 | 99 | 28,000 | 1.22 |
| 100 | 0.1 | 180 | 2 | 99 | 11,500 | 1.45 |
| 200 | 0.1 | 180 | 4 | 99 | 23,000 | 1.50 |
Data is illustrative and can vary based on specific experimental setup and purity of reagents.
Table 2: Comparison of Common Catalysts for Lactide ROP
| Catalyst | Typical Temperature (°C) | Activity | Control over Mw/PDI | Toxicity |
| Tin(II) Octoate (Sn(Oct)₂) | 130-190 | High | Good | Moderate |
| Zinc Complexes | 20-190 | Moderate to High | Good to Excellent | Low |
| Aluminum Complexes | 25-130 | High | Excellent | Low |
| Organic Catalysts | 80-160 | Moderate | Good | Low |
Note: The performance of catalysts can be influenced by the specific ligands and reaction conditions.[5][11]
Characterization of Polylactic Acid
Thorough characterization of the synthesized PLA is crucial to ensure it meets the required specifications for its intended application.
-
Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure of the polymer and can be used to determine the stereochemical composition and end-groups.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups of PLA, such as the ester carbonyl stretch.[12]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[12][13] PLA typically has a glass transition temperature between 60-65°C and a melting temperature between 130-180°C.[7]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation profile of the polymer.[12]
Purification of Polylactic Acid
Purification of PLA is essential to remove residual monomer, catalyst, and low molecular weight oligomers, which can affect its properties and biocompatibility.
-
Precipitation: The most common method involves dissolving the crude polymer in a good solvent (e.g., dichloromethane, chloroform) and precipitating it in a non-solvent (e.g., methanol, ethanol, hexane).
-
Soxhlet Extraction: Can be used to remove impurities from the solid polymer.
-
Supercritical Fluid Extraction: Using supercritical carbon dioxide (scCO₂) is a green and efficient method for removing residual monomer and catalyst without the use of organic solvents.[12][14][15]
Diagram of Catalyst Impact on PLA Properties
Caption: Influence of catalyst type on PLA properties.
References
- 1. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Active and Robust Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 6. Recent Applications of PLGA in Drug Delivery Systems [mdpi.com]
- 7. Polylactic acid - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and purification of poly(l-lactic acid) using a one step benign process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
protocol for the synthesis of Meldrum's acid from malonic acid and acetone
Protocol for the Condensation of Malonic Acid and Acetone
Introduction
Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis.[1][2] First synthesized by Andrew Norman Meldrum in 1908, it serves as a key intermediate for a wide variety of chemical transformations, including Knoevenagel condensations and the preparation of β-keto esters.[2][3][4] Its high acidity (pKa of 4.97), comparable to that of acetic acid, is a notable characteristic, making the methylene protons between the two carbonyl groups readily removable.[1][2] This protocol details a high-yield synthesis of Meldrum's acid from malonic acid and acetone using a slow addition method, which minimizes the formation of byproducts.[3][4][5]
Reaction and Mechanism
The synthesis is a condensation reaction between malonic acid and acetone, facilitated by acetic anhydride which acts as a dehydrating agent, and catalyzed by sulfuric acid.[1] The reaction mechanism involves several key steps. Initially, malonic acid reacts with acetic anhydride to form a more reactive mixed anhydride intermediate.[6] Concurrently, the acid catalyst promotes the formation of the enol form of acetone.[3][5] The acetone enol then performs a nucleophilic attack on a carbonyl carbon of the mixed anhydride. This is followed by a rapid, intramolecular cyclization, where the second carboxylic acid group attacks the other carbonyl, forming the stable six-membered heterocyclic ring of Meldrum's acid and eliminating a molecule of acetic acid.[6] A slow, controlled addition of acetic anhydride is critical to maximize the yield by favoring the reaction of the mono-acetic anhydride intermediate with the acetone enolate, rather than its reaction with another molecule of acetic anhydride to form an undesired di-acetic anhydride.[3][5]
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Meldrum's_acid [chemeurope.com]
- 3. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 6. Mechanism for synthesis of Meldrum's Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Dimethyldioxane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high selectivity and yield. For the protection of 1,2- and 1,3-diols, the formation of a cyclic acetal, specifically a 2,2-dimethyldioxane or its 1,3-dioxolane analogue (commonly known as an acetonide), serves as a robust and versatile strategy. This protecting group is favored for its ease of installation, general stability under a variety of non-acidic reaction conditions, and facile cleavage under mild acidic conditions.
The dimethyldioxane protecting group is formed by the acid-catalyzed reaction of a diol with acetone or a ketone equivalent such as 2,2-dimethoxypropane. This reversible reaction forms a five-membered ring (a 2,2-dimethyl-1,3-dioxolane) from a 1,2-diol or a six-membered ring (a 2,2-dimethyl-1,3-dioxane) from a 1,3-diol.[1][2] The stability of these cyclic structures makes them ideal for shielding the hydroxyl groups from a wide range of reagents, including bases, nucleophiles, and reducing agents.[1][3]
Data Presentation
Table 1: Conditions for the Protection of Diols as 2,2-Dimethyldioxanes (Acetonides)
| Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetone | Cation Exchange Resin | Toluene or neat | Room Temp. / Reflux | 5-10 h (RT) / shorter (reflux) | Excellent | [4] |
| 2,2-Dimethoxypropane | Iodine (20 mol%) | Neat | Room Temp. | 3-5 h | 60-80 | [5] |
| Acetone | Anhydrous CuSO₄ | Neat | Room Temp. | 36 h | 83 | [6] |
| 2,2-Dimethoxypropane | Camphorsulfonic acid | CH₂Cl₂ | Not specified | 2-7 h | 82-86 | [6] |
| 2-Methoxypropene | Camphorsulfonic acid | THF | Room Temp. | 18 h | 95 | [6] |
| 2,2-Dimethoxypropane | p-Toluenesulfonic acid | CH₂Cl₂ | Not specified | ~1 h | Not specified | [7] |
Table 2: Conditions for the Deprotection of 2,2-Dimethyldioxane Protecting Groups
| Reagents | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| HCl | H₂O, MeOH | Not specified | 5-72 h | 80-85 | [6] |
| HCl | H₂O, THF | Room Temp. | 5 h | 92 | [6] |
| Trifluoroacetic acid (TFA) | H₂O, MeCN | 0 °C to Room Temp. | 45 min | 85 | [6] |
| ZrCl₄ | Not specified | Not specified | Not specified | Excellent | [8] |
| Aqueous tert-butyl hydroperoxide (70%) | H₂O, t-BuOH | Not specified | Not specified | Good | [8] |
Mandatory Visualization
Caption: General experimental workflow for the protection of diols as dimethyldioxanes and their subsequent deprotection.
Caption: Acid-catalyzed mechanism for the formation of a 2,2-dimethyldioxolane from a 1,2-diol and acetone.
Experimental Protocols
Protocol 1: Protection of a Diol using 2,2-Dimethoxypropane and Catalytic Iodine
This protocol is advantageous due to its mild and neutral reaction conditions, making it suitable for substrates with acid-sensitive functional groups.[5]
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (used as solvent and reagent)
-
Iodine (I₂) (0.2 eq)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing the diol (1.0 eq), add 2,2-dimethoxypropane. The amount of DMP should be sufficient to dissolve the diol and act as the reaction solvent.
-
Add iodine (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,2-dimethyldioxane derivative.
Protocol 2: Protection of a Diol using Acetone and a Cation Exchange Resin
This method offers an environmentally friendly approach, with the catalyst being easily recoverable and reusable.[4]
Materials:
-
Diol (1.0 eq)
-
Acetone (used as solvent and reagent)
-
Cation exchange resin (e.g., Amberlyst-15)
-
Toluene (optional, can be run neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar or reflux apparatus
-
Filtration apparatus
Procedure:
-
Method A (Room Temperature): In a round-bottom flask, dissolve the diol (1.0 eq) in a mixture of acetone and toluene. Add the cation exchange resin. Stir the mixture at room temperature for 5-10 hours, monitoring by TLC.
-
Method B (Reflux): In a round-bottom flask equipped with a reflux condenser, add the diol (1.0 eq), acetone, and the cation exchange resin. Heat the mixture to reflux and monitor the reaction by TLC. This method is typically faster than the room temperature procedure.
-
Once the reaction is complete, cool the mixture to room temperature (if refluxed).
-
Remove the cation exchange resin by filtration, washing the resin with acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography or distillation if necessary.
Protocol 3: Deprotection of a 2,2-Dimethyldioxane Protecting Group using Aqueous Acid
This is a standard and efficient method for the cleavage of the acetonide protecting group.
Materials:
-
Protected diol (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 1M HCl or a solution of trifluoroacetic acid)
-
A water-miscible solvent (e.g., tetrahydrofuran (THF) or methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected diol (1.0 eq) in a suitable solvent such as THF or methanol in a round-bottom flask.
-
Add the aqueous acid solution dropwise while stirring. The amount of acid should be catalytic, but the reaction rate can be increased with a higher concentration.
-
Stir the reaction at room temperature, monitoring the progress by TLC until all the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the deprotected diol with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
References
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. synarchive.com [synarchive.com]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. Acetonides [organic-chemistry.org]
Application Notes & Protocols: The Role of 3,6-dimethyl-1,4-dioxane-2,5-dione in Biodegradable Polymer Synthesis
Introduction
3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide , is a cyclic di-ester derived from lactic acid. It serves as the primary monomer for the synthesis of polylactic acid (PLA), a versatile and commercially significant biodegradable and biocompatible thermoplastic polyester.[1][2] The production of high-molecular-weight PLA, which is crucial for achieving desirable mechanical and degradation properties, is most effectively accomplished through the Ring-Opening Polymerization (ROP) of lactide.[3][4] This method offers precise control over the polymer's molecular weight, structure, and physicochemical properties, making it superior to the direct polycondensation of lactic acid, which often yields lower molecular weight polymers due to difficulties in removing water during the reaction.[4][5]
The chirality of the lactic acid precursor results in three distinct stereoisomers of lactide: L-lactide, D-lactide, and meso-lactide.[6] The specific stereoisomer or combination used in polymerization critically influences the properties of the resulting PLA, such as its crystallinity, melting point, and degradation rate, allowing for the tailoring of materials for specific applications in medicine, pharmaceuticals, and sustainable packaging.[1][5][7]
I. Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP)
The most prevalent industrial method for PLA synthesis is the ROP of lactide.[1] This process is thermodynamically driven by the relief of ring strain and involves the cleavage of the ester bonds within the cyclic lactide monomer to form long polyester chains.[6] The reaction is typically initiated by a nucleophilic species and catalyzed by various metal compounds, with Tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being one of the most widely used catalysts due to its high efficiency and solubility in the monomer melt.[3][6]
The general workflow for this process involves the synthesis and purification of the lactide monomer, followed by the catalyzed polymerization reaction under controlled conditions to produce the final polymer.
References
- 1. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]
- 2. Buy 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 [smolecule.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jetir.org [jetir.org]
- 5. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Polylactic acid - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Synthesis of 4,4-dimethyl-1,3-dioxane via the Prins Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 4,4-dimethyl-1,3-dioxane, a key intermediate in the production of isoprene, through the acid-catalyzed Prins reaction of isobutylene and formaldehyde.[1] The protocol outlines the required reagents, equipment, reaction conditions, and purification procedures. Additionally, it includes a summary of quantitative data from various synthetic approaches and visual diagrams illustrating the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
The Prins reaction is a powerful C-C and C-O bond-forming reaction in organic synthesis that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[2] The outcome of the reaction is highly dependent on the reaction conditions.[2][3] Specifically, the condensation of an alkene with an excess of formaldehyde in the presence of an acid catalyst at low temperatures typically yields a 1,3-dioxane.[2][3][4]
The synthesis of 4,4-dimethyl-1,3-dioxane from isobutylene and formaldehyde is a classic example of the Prins reaction and holds significant industrial importance as an intermediate step in the synthesis of isoprene.[1] This application note details a representative experimental setup for this transformation.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via an acid-catalyzed mechanism. First, the formaldehyde is protonated by the acid catalyst, forming a highly electrophilic oxonium ion. The isobutylene (alkene) then acts as a nucleophile, attacking the activated formaldehyde to generate a stable tertiary carbocation intermediate. This intermediate is then trapped by a second molecule of formaldehyde. Subsequent intramolecular ring closure and deprotonation yield the final product, 4,4-dimethyl-1,3-dioxane.
Logical Relationship of the Prins Reaction Mechanism
Caption: Simplified mechanism of the Prins reaction for dioxane synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 4,4-dimethyl-1,3-dioxane.
Experimental Protocols
The following protocol is a representative example for the synthesis of 4,4-dimethyl-1,3-dioxane. The reaction is typically carried out in a liquid-liquid system under pressure.[1]
3.1. Materials and Equipment
-
Reactants:
-
Catalyst:
-
Equipment:
-
High-pressure stirred autoclave reactor
-
Heating and stirring mantle
-
Temperature and pressure controllers
-
Separatory funnel
-
Standard distillation apparatus
-
Rotary evaporator
-
3.2. Procedure
Safety Note: This reaction should be performed in a well-ventilated fume hood. Formaldehyde is a suspected carcinogen, and strong acids are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Reactor Charging: In a high-pressure autoclave, charge the aqueous formaldehyde solution, isobutylene, and the acid catalyst. A typical molar ratio of formaldehyde to isobutylene is around 1.55:1.[5]
-
Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to approximately 82°C and allow the pressure to rise to about 6 atm.[5] Maintain these conditions with vigorous stirring for the duration of the reaction. The agitation power is a critical parameter for ensuring good mixing in the liquid-liquid system.[1]
-
Reaction Monitoring: The reaction progress can be monitored by sampling and analyzing the conversion of formaldehyde. To maximize selectivity for the dioxane, it is sometimes beneficial to control the formaldehyde conversion to not exceed 85%.[1]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate. The upper organic layer contains the 4,4-dimethyl-1,3-dioxane product, while the lower aqueous layer contains unreacted formaldehyde and the catalyst.
-
Purification:
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to isolate the 4,4-dimethyl-1,3-dioxane.
-
Data Presentation
The yield and selectivity of the Prins reaction are highly dependent on the specific conditions employed. The table below summarizes quantitative data from different experimental setups described in the literature.
| Parameter | Condition 1 | Condition 2 |
| Reference | RU2663292C1[5] | US3839362A[1] |
| Catalyst | Phosphoric Acid (81%) | Sulfuric Acid |
| Formaldehyde:Isobutylene (Molar Ratio) | 1.55 : 1 | 1 : 0.6-0.8 |
| Temperature | 82°C | Not specified |
| Pressure | 6 atm | Sufficient to keep C4 fraction liquid |
| Key Condition | Presence of porous polyphenylenephthalide | Agitation power: 0.7-0.9 HP/m³ |
| Formaldehyde Conversion | Not specified | 76 - 85% |
| Product Yield / Selectivity | 66% Yield (of theory) | >95% Selectivity |
Conclusion
The Prins reaction offers a direct and efficient route for the synthesis of 4,4-dimethyl-1,3-dioxane from readily available starting materials. The reaction outcome is sensitive to parameters such as reactant stoichiometry, catalyst choice, temperature, and agitation. By carefully controlling these conditions, particularly the formaldehyde conversion rate and mixing efficiency, high selectivity and good yields of the desired dioxane product can be achieved. The provided protocol serves as a foundational method that can be optimized for specific laboratory or industrial applications.
References
- 1. US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 4. jk-sci.com [jk-sci.com]
- 5. RU2663292C1 - Method for the preparation of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 6. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
Application Notes and Protocols for Stereoselective Polymerization of Lactide Using Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective ring-opening polymerization (ROP) of lactide using various metal-based catalysts. The control of polylactide (PLA) stereochemistry is crucial as it dictates the material's physical, mechanical, and degradation properties, which is of paramount importance in biomedical and pharmaceutical applications.
Introduction to Stereoselective Lactide Polymerization
Polylactide (PLA) is a biodegradable and biocompatible polyester derived from renewable resources, making it a sustainable alternative to petrochemical-based plastics.[1][2] The polymerization of lactide, the cyclic dimer of lactic acid, can be controlled to produce different stereoisomers of PLA. The stereochemistry of the polymer chain significantly influences its properties.[3] For instance, isotactic PLA (PLLA or PDLA) is semi-crystalline, while atactic PLA is amorphous. Stereocomplexation between PLLA and PDLA results in a material with a higher melting point and enhanced mechanical properties.
The stereoselective polymerization of lactide is typically achieved through ring-opening polymerization (ROP) using metal-based catalysts.[4] These catalysts can be designed to favor the formation of specific stereostructures, such as isotactic, heterotactic, or syndiotactic PLA, from racemic (rac-LA) or meso-lactide.[1][3] The two primary mechanisms governing stereocontrol are enantiomorphic site control, where the catalyst's chirality dictates the selection of the monomer enantiomer, and chain-end control, where the stereochemistry of the last inserted monomer unit influences the next insertion.[3][5][6]
Metal Catalyst Systems for Stereoselective Polymerization
A variety of metal complexes have been developed as effective catalysts for the stereoselective ROP of lactide. The choice of metal center, ligand architecture, and initiator all play a crucial role in the activity, selectivity, and control of the polymerization.
Aluminum-Based Catalysts
Aluminum complexes, particularly those with Schiff base ligands (e.g., salen-type), are among the most extensively studied catalysts for stereoselective lactide polymerization.[3][5] Chiral salen-Al complexes can exhibit excellent stereocontrol, leading to the formation of isotactic or heterotactic PLA.[7][8][9] Achiral salen-Al complexes have also been shown to produce highly isotactic PLA from rac-lactide via a chain-end control mechanism.[5]
Zinc-Based Catalysts
Zinc-based catalysts are attractive due to their low cost and low toxicity.[10] Zinc alkoxide complexes, often with bulky ligands, can effectively catalyze the ROP of lactide. For example, dimeric zinc isopropoxide has been shown to produce highly heterotactic PLA from rac-lactide.[3] More recently, dinuclear zinc complexes with hexadentate ligands have demonstrated high activity and good control under industrially relevant conditions.[10]
Rare-Earth Metal-Based Catalysts
Rare-earth metal complexes, such as those of yttrium and lanthanum, have also been employed in lactide polymerization. While some yttrium complexes have shown limited stereocontrol, others have been effective in producing stereoblock PLA.[3][7][8]
Other Metal-Based Catalysts
Other metals like titanium, zirconium, magnesium, calcium, and nickel have also been investigated.[11][12][13][14] For instance, certain zirconium complexes are highly active and selective for the ring expansion polymerization of lactide.[12] Nickel carboxylate complexes have been studied for the syndioselective polymerization of rac-lactide.[13]
Data Presentation: Performance of Metal Catalysts
The following tables summarize the performance of various metal catalysts in the stereoselective polymerization of lactide, providing a comparative overview of their efficacy.
Table 1: Aluminum-Based Catalysts for rac-Lactide Polymerization
| Catalyst/Initiator System | Temp. (°C) | P_m / P_r | M_n ( kg/mol ) | PDI (M_w/M_n) | Polymer Microstructure | Reference |
| (R,R)-cyclohexylsalenAlOiPr | 70 | - | Controlled | Low | Isotactic-atactic block | [9] |
| rac-cyclohexylsalenAlOiPr | 70 | - | Controlled | Low | Isotactic stereoblock | [9] |
| Achiral homosalen-Al | 130 | 0.92 (P_meso) | - | - | Isotactic (T_m = 189°C) | [5] |
| Tetradentate enolic Schiff base Al-Et | - | - | - | - | Heterotactic PLA | [3] |
Table 2: Zinc-Based Catalysts for rac-Lactide Polymerization
| Catalyst/Initiator System | Temp. (°C) | P_m / P_r | M_n ( kg/mol ) | PDI (M_w/M_n) | Polymer Microstructure | Reference |
| Zinc isopropoxide (dimeric) | 0 | 0.94 (P_r) | Predictable | Narrow | Heterotactic | [3] |
| Dinuclear Zn-bis(iminopyridine)binaphthol | RT | - | Controlled | - | - | [10] |
| ZnOct₂ | 200 | - | 64 | - | - | [14] |
Table 3: Other Metal-Based Catalysts for Lactide Polymerization
| Catalyst/Initiator System | Lactide | Temp. (°C) | P_m / P_r | M_n ( kg/mol ) | PDI (M_w/M_n) | Polymer Microstructure | Reference |
| Ti(OiPr)₄/SBA-15 | L-LA | 70 | - | - | - | PLLA | [11] |
| Zr(HLMe)₂ | rac-LA | - | - | - | - | Cyclic PLA | [12] |
| Ni(DBED)₂(O₂CC(CH₃)₃)₂ | rac-LA | 140 | 0.33 (P_i) | - | - | Syndio-rich | [13] |
| MgOct₂ | L-LA | 200 | - | 31 | - | PLLA | [14] |
| CaOct₂ | L-LA | 200 | - | 19.5 | - | PLLA | [14] |
P_m: probability of meso linkages (isotactic); P_r: probability of racemo linkages (heterotactic); P_i: probability of isotactic dyads; PDI: Polydispersity Index.
Experimental Protocols
General Protocol for rac-Lactide Polymerization
This protocol is a general guideline and may require optimization for specific catalyst systems.
-
Preparation: In an argon-filled glovebox, add the calculated amounts of rac-lactide, anhydrous solvent (e.g., toluene or dichloromethane), and initiator (e.g., benzyl alcohol) to a flame-dried reaction tube equipped with a magnetic stirrer.[15]
-
Initiation: Stir the mixture at the desired temperature until the lactide is fully dissolved.
-
Polymerization: Commence the polymerization by adding a solution of the metal catalyst.[15]
-
Quenching: After the desired reaction time, quench the polymerization by adding a solution of a weak acid (e.g., 1 M acetic acid in dichloromethane).[15]
-
Purification: Determine the monomer conversion using ¹H NMR spectroscopy. Remove all volatile components under reduced pressure. Dissolve the crude polymer in dichloromethane and precipitate it in cold methanol. Repeat the dissolution-precipitation cycle 3-4 times to remove impurities and the catalyst.[15]
-
Drying: Dry the purified polymer under reduced pressure overnight.[15]
Protocol for Polymerization using a TBD Organocatalyst (for comparison)
While the focus is on metal catalysts, this organocatalytic protocol provides a useful benchmark.
-
Catalyst/Initiator Solution: In a glovebox, prepare a solution of benzyl alcohol (BnOH) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in dried toluene in a vial.[16]
-
Monomer Solution: In a separate vial, dissolve L- and D-lactide in dried toluene.[16]
-
Cryogenic Polymerization: Cool both vials to -75 °C in a cryogenic bath.[16]
-
Initiation: Add the catalyst/initiator solution to the monomer solution to start the polymerization.
-
Characterization: After the reaction, the resulting polymer can be analyzed for its molecular weight, dispersity, and stereoregularity (e.g., a high level of isotacticity with a P_m of 0.88 has been reported).[16]
Characterization of Polylactide
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Stereochemistry: The microstructure of the PLA (isotactic, heterotactic, syndiotactic) is determined by homonuclear decoupled ¹H NMR or ¹³C NMR spectroscopy by analyzing the methine region of the spectrum.[17][18]
-
Thermal Properties: The glass transition temperature (T_g) and melting temperature (T_m) are determined by Differential Scanning Calorimetry (DSC).[5]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of stereoselective ring-opening polymerization of lactide.
Experimental Workflow
Caption: Experimental workflow for stereoselective lactide polymerization.
Logical Relationships in Stereocontrol
Caption: Logical relationships between lactide isomers, control mechanisms, and PLA microstructures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Single site catalysts for stereoselective ring-opening polymerization of lactides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stereoselective-lactide-polymerization-the-challenge-of-chiral-catalyst-recognition - Ask this paper | Bohrium [bohrium.com]
- 7. Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Active and Robust Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Stereoselective cyclic polymerization of lactides via scalable zirconium-catalysed ring expansion polymerization - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2.2. General Method of rac-Lactide Polymerization [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Stereochemical heterogeneity analysis of polylactides by multidimensional liquid chromatography [publications.hereon.de]
- 18. pubs.acs.org [pubs.acs.org]
Detecting Dimethyldioxane in Consumer Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of dimethyldioxane in consumer products. Due to the structural and chemical similarities between this compound and the well-studied compound 1,4-dioxane, the methodologies presented here are adapted from established and validated methods for 1,4-dioxane analysis. The physicochemical properties of this compound isomers, such as their boiling points (ranging from 116-123°C) and volatility, are comparable to those of 1,4-dioxane (boiling point 101°C), making them suitable for analysis by headspace gas chromatography-mass spectrometry (GC-MS).[1][2] This approach is widely recognized for its sensitivity and selectivity in identifying and quantifying volatile organic compounds (VOCs) in complex matrices.[3][4][5]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 1,4-dioxane, which can be expected to be comparable for this compound analysis upon method validation.
Table 1: Method Detection and Quantification Limits
| Parameter | Concentration | Analytical Method | Matrix |
| Limit of Detection (LOD) | 0.2 µg/g | GC-MS/MS | Cosmetics (Lotion, Gel, etc.)[6] |
| Limit of Quantification (LOQ) | 0.5 µg/g | GC-MS/MS | Cosmetics (Lotion, Gel, etc.)[6] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | GC-MS | Household Detergents[7][8] |
Table 2: Method Performance and Recovery
| Parameter | Value | Analytical Method | Matrix |
| Recovery | 84-108% | GC-MS/MS | Various Cosmetics[6] |
| Relative Standard Deviation (RSD) | < 5% | GC-MS/MS | Various Cosmetics[6] |
| Mean Overall Recovery | 78% | GC-MS | Household Detergents[7][8] |
| Relative Standard Deviation (RSD) | 15% | GC-MS | Household Detergents[7][8] |
Experimental Protocols
Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
This protocol is a common and effective method for the analysis of volatile compounds like this compound in various consumer product matrices.
1. Sample Preparation
-
Accurately weigh approximately 0.5 g of the homogenized consumer product sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Spike the sample with an appropriate internal standard (e.g., 1,4-dioxane-d8 for isotope dilution) to a final concentration of 1 ppm.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Gently vortex the vial for 30 seconds to ensure mixing.
2. Headspace Incubation and Injection
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at 80°C for 20 minutes with intermittent shaking.
-
Inject 1 mL of the headspace gas into the GC-MS system.
3. GC-MS Parameters
-
Gas Chromatograph (GC)
-
Injector: Splitless mode, 250°C
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: Specific ions for this compound isomers will need to be determined from their mass spectra. For 2,5-dimethyl-1,4-dioxane, characteristic ions would be expected around m/z 116 (molecular ion), 101, 71, and 43.
-
-
4. Quantification
-
Create a calibration curve using a series of this compound standards prepared in a matrix similar to the samples.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free sample preparation technique that can be used to concentrate volatile and semi-volatile analytes from a sample matrix, often providing lower detection limits.
1. Sample Preparation
-
Prepare the sample in a headspace vial as described in Protocol 1.
2. SPME Procedure
-
Place the vial in the autosampler.
-
Incubate the sample at 60°C for 15 minutes.
-
Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
3. GC-MS Analysis
-
Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Follow the GC-MS parameters as outlined in Protocol 1.
4. Quantification
-
Perform quantification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Logical relationship of analytical steps.
References
- 1. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 2. CAS # 25136-55-4, Dimethyl-1,4-dioxane, this compound - chemBlink [chemblink.com]
- 3. chembk.com [chembk.com]
- 4. Dimethyl-1,4-dioxane | C6H12O2 | CID 32803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 1,4-dioxane in household detergents and cleaners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Isoprene via 4,4-Dimethyl-1,3-Dioxane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoprene, a vital monomer for synthetic rubber and various chemical industries, can be effectively achieved through the dioxane method. This process involves the intermediate synthesis of 4,4-dimethyl-1,3-dioxane (DMD), which is subsequently decomposed to yield isoprene. This two-step approach, originating from the Prins reaction, is a well-established industrial method.
The first stage involves the reaction of isobutene (or an isobutene-containing hydrocarbon fraction) with aqueous formaldehyde in the presence of an acid catalyst to produce DMD.[1][2] The second stage involves the catalytic cracking of the purified DMD at elevated temperatures to yield isoprene and regenerate formaldehyde.[1][3]
Key Applications
-
Synthetic Rubber Production: Isoprene is the monomer for polyisoprene, which is a synthetic version of natural rubber.
-
Fine Chemical Synthesis: Isoprene serves as a building block in the synthesis of various fine chemicals, including vitamins and fragrances.
-
Adhesives and Sealants: Isoprene-based polymers are used in the formulation of pressure-sensitive adhesives.
Data Presentation
The following tables summarize the quantitative data for the two key stages of isoprene synthesis via the dimethyldioxane route.
Table 1: Synthesis of 4,4-Dimethyl-1,3-Dioxane (DMD) via Prins Reaction
| Catalyst | Temperature (°C) | Pressure (bar) | Reactants | Reported Yield (%) | Reference |
| Strong Mineral Acid (e.g., H₂SO₄) | 70 - 95 | ~20 | Isobutene, Formaldehyde | - | [3] |
| Sulfonated Silica | 92 | 10 | Isobutene, Formaldehyde | 94.6 | [4] |
| Phosphoric Acid | 82 | 6 | Isobutylene, Formaldehyde | 67.0 (selectivity) | [5] |
Table 2: Catalytic Decomposition of 4,4-Dimethyl-1,3-Dioxane (DMD) to Isoprene
| Catalyst | Temperature (°C) | Key Conditions | Conversion (%) | Isoprene Yield/Selectivity (%) | Reference |
| H₃PO₄/Charcoal or Ca₃(PO₄)₂ | 240 - 400 | Presence of steam | - | ~77% (Total Selectivity from Isobutene) | [3] |
| Calcium Phosphate (KVD-15U) | 380 - 405 | Integral flow reactor | 80 - 85 | - | [6] |
| SiO₂/Al₂O₃ (90 wt.% SiO₂) | 225 - 250 | WHSV = 1.4 h⁻¹ | - | ~60 | [7] |
| Amberlite IR-120 (Cation Exchange Resin) | ~43 (overhead) | Methanolysis | - | 87.2 - 89.0 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethyl-1,3-Dioxane (DMD)
This protocol is based on the Prins reaction between isobutene and formaldehyde.
Materials:
-
Isobutene (or a C4 hydrocarbon fraction containing isobutene)
-
Aqueous formaldehyde (formalin, e.g., 40% by weight)
-
Acid catalyst (e.g., phosphoric acid)
-
Reaction vessel (autoclave or pressure reactor)
-
Separation funnel
-
Distillation apparatus
Procedure:
-
Charge the pressure reactor with aqueous formaldehyde and the acid catalyst (e.g., phosphoric acid).[1]
-
Introduce the isobutene-containing stream into the reactor.[1] The molar ratio of isobutene to formaldehyde is typically controlled to optimize the reaction.
-
Heat the reactor to the target temperature, typically between 70-95°C.[3]
-
Pressurize the reactor to approximately 20 bar to maintain the reactants in the liquid phase.[3]
-
Maintain the reaction conditions with agitation for a sufficient residence time to achieve high conversion.
-
After the reaction is complete, cool the mixture and transfer it to a separator.
-
Allow the mixture to separate into an organic phase (containing DMD) and an aqueous phase.[1]
-
Separate the upper organic phase.
-
Purify the crude DMD by distillation to remove unreacted C4 hydrocarbons and other by-products.[1]
Protocol 2: Catalytic Decomposition of DMD to Isoprene
This protocol describes the vapor-phase cracking of DMD.
Materials:
-
Purified 4,4-dimethyl-1,3-dioxane (DMD)
-
Solid acid catalyst (e.g., Calcium Phosphate, Ca₃(PO₄)₂)
-
Packed-bed flow reactor or integral flow reactor
-
Steam generator
-
Condenser and quenching system
-
Separation and purification train (distillation columns)
Procedure:
-
Pack the flow reactor with the chosen solid acid catalyst, such as calcium phosphate.[3]
-
Heat the reactor to the operating temperature, typically in the range of 240-400°C.[3]
-
Vaporize the purified DMD and feed it into the reactor, often with a co-feed of superheated steam.[1][2] The steam acts as a heat carrier and can help suppress side reactions.
-
The kinetic process is typically first-order with respect to the initial DMD concentration.[6]
-
The effluent from the reactor, containing isoprene, formaldehyde, water, and by-products, is rapidly cooled in a quenching system to stop further reactions.[1]
-
The quenched products are separated into an organic, isoprene-containing phase and an aqueous phase containing formaldehyde.[1]
-
The formaldehyde in the aqueous phase can be recovered and recycled back to the first reaction stage.[1]
-
The organic phase is subjected to a series of distillations to separate and purify the isoprene product from by-products and unreacted DMD.[7]
Visualizations
Caption: Reaction pathway for isoprene synthesis via the dioxane method.
Caption: General experimental workflow for isoprene production from DMD.
References
- 1. US3972955A - Process for preparation of isoprene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The production of Isoprene from Synthetic Reactions - Chempedia - LookChem [lookchem.com]
- 4. Isoprene synthesis - chemicalbook [chemicalbook.com]
- 5. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 6. Kinetic patterns in the synthesis of isoprene by the catalytic decomposition of 4,4-dimethyl-1,3-dioxane (DMD) (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3105857A - Method for the production of isoprene - Google Patents [patents.google.com]
Application Notes and Protocols: Meldrum's Acid as a Superior Alternative to Malonic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often serving as a highly effective substitute for malonic esters (e.g., diethyl malonate) in a variety of carbon-carbon bond-forming reactions. Its unique structural and electronic properties offer several distinct advantages, leading to milder reaction conditions, higher yields, and simplified purification procedures. These attributes make Meldrum's acid an invaluable tool in the synthesis of complex molecules, particularly in the realm of pharmaceutical and drug development.
One of the most significant advantages of Meldrum's acid is its exceptional acidity. With a pKa of approximately 4.97, it is significantly more acidic than diethyl malonate (pKa ≈ 13).[1][2] This heightened acidity allows for deprotonation with weaker bases, minimizing side reactions such as hydrolysis of ester groups or base-catalyzed self-condensation of substrates. Furthermore, the rigid cyclic structure of Meldrum's acid often leads to different reactivity and selectivity compared to its acyclic malonic ester counterparts. Derivatives of Meldrum's acid can be readily hydrolyzed and decarboxylated under mild conditions, providing a facile route to carboxylic acids, ketones, and other valuable synthetic intermediates.[3]
This document provides detailed application notes and experimental protocols for the use of Meldrum's acid in key synthetic transformations, including alkylation, Knoevenagel condensation, Michael addition, and acylation reactions. Comparative data with traditional malonic ester syntheses are presented to highlight the advantages of employing Meldrum's acid.
Advantages of Meldrum's Acid over Malonic Esters
-
Increased Acidity: Enables the use of milder bases, reducing the likelihood of side reactions and improving functional group tolerance.[1][2]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and with shorter reaction times.
-
Ease of Decarboxylation: Substituted Meldrum's acid derivatives undergo decarboxylation under significantly milder conditions than the corresponding malonic esters, often requiring only gentle heating.[3]
-
High Reactivity: The cyclic structure and activated methylene group contribute to high reactivity in a variety of nucleophilic and condensation reactions.
-
Crystalline Products: Many derivatives of Meldrum's acid are crystalline solids, facilitating purification by recrystallization.
Core Applications and Experimental Protocols
Alkylation Reactions
Alkylation of the active methylene group is a fundamental C-C bond-forming reaction. The high acidity of Meldrum's acid allows for efficient mono- and dialkylation under mild conditions.
Caption: Workflow for the alkylation of Meldrum's acid.
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Meldrum's Acid | NaH | DMF | RT | 1 | 95 | [2] |
| Diethyl Malonate | NaOEt | EtOH | Reflux | 6 | 85 | [4] |
Materials:
-
Meldrum's acid (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of Meldrum's acid in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound. Meldrum's acid is highly reactive in this condensation, often proceeding without a catalyst or with only a mild catalyst.
References
Application Notes and Protocols: Synthesis of β-Ketoesters using Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals and biologically active molecules. Their synthesis via Meldrum's acid offers a robust and high-yielding alternative to traditional methods like the Claisen condensation. This protocol outlines the synthesis of β-ketoesters through the acylation of Meldrum's acid followed by alcoholysis, providing a straightforward and efficient route to these valuable compounds. Meldrum's acid, a cyclic diester, possesses highly acidic α-protons, facilitating its acylation under mild conditions. The subsequent alcoholysis of the acyl-Meldrum's acid intermediate proceeds smoothly to afford the desired β-ketoester.
Core Principles
The synthesis of β-ketoesters from Meldrum's acid is a two-step process:
-
Acylation of Meldrum's Acid: A carboxylic acid is activated and reacted with Meldrum's acid to form an acyl-Meldrum's acid derivative. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to its corresponding acid chloride.[1][2]
-
Alcoholysis: The resulting acyl-Meldrum's acid is then heated in an alcohol, which serves as both the solvent and the nucleophile. This step results in the formation of the β-ketoester, along with acetone and carbon dioxide as byproducts.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Acyl-Meldrum's Acid from a Carboxylic Acid
This protocol is adapted from procedures utilizing DCC and DMAP as coupling agents.[1][2]
Materials:
-
Carboxylic acid
-
Meldrum's acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the N,N'-dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Acyl-Meldrum's Acid from an Acid Chloride
This protocol is a general procedure based on the reaction of acid chlorides with Meldrum's acid in the presence of a base.[3]
Materials:
-
Acid chloride
-
Meldrum's acid
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve Meldrum's acid (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.4 eq) to the solution with stirring over approximately 10 minutes.[3]
-
Dissolve the acid chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove the pyridine.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the acyl-Meldrum's acid.
Protocol 3: Alcoholysis of Acyl-Meldrum's Acid to form β-Ketoester
This is a general procedure for the conversion of the intermediate to the final product.[3]
Materials:
-
Acyl-Meldrum's acid
-
Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol)
Procedure:
-
Place the crude or purified acyl-Meldrum's acid in a round-bottom flask.
-
Add an excess of the desired anhydrous alcohol.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.[3]
-
After the reaction is complete, remove the alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude β-ketoester can be purified by distillation under reduced pressure or by column chromatography on silica gel.[3]
Data Presentation
The following tables summarize representative yields for the synthesis of various β-ketoesters using Meldrum's acid derivatives.
Table 1: Synthesis of β-Ketoesters from Phenylacetic Acid Derivatives [2]
| Entry | Phenylacetic Acid Substituent | Alcohol | Yield (%) |
| 1 | H | tert-Butanol | 85 |
| 2 | 2-F | tert-Butanol | 96 |
| 3 | 4-OCH₃ | tert-Butanol | 78 |
| 4 | 4-NO₂ | tert-Butanol | 65 |
| 5 | 2-Cl | tert-Butanol | 92 |
| 6 | 2-Br | tert-Butanol | 90 |
| 7 | 2-CH₃ | tert-Butanol | 88 |
| 8 | 2-I | tert-Butanol | 91 |
Table 2: Synthesis of Fatty β-Ketoesters [1]
| Entry | Fatty Acid | Alcohol | Yield (%) |
| 1 | Oleic Acid | Methanol | 75 |
| 2 | Elaidic Acid | Methanol | 78 |
| 3 | Ricinoleic Acid | Methanol | 70 |
| 4 | Linoleic Acid | Methanol | 72 |
| 5 | Linolenic Acid | Methanol | 68 |
Visualizations
Reaction Workflow
References
- 1. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dimethyldioxane in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of dimethyldioxane isomers as components in fragrance synthesis. This document covers their synthesis, physicochemical properties, and the underlying principles of their olfactory perception, offering valuable information for the creation of novel fragrance compounds.
Introduction to Dimethyldioxanes in Fragrance
Dimethyldioxanes, a class of cyclic ethers, are utilized in the fragrance industry for their diverse and often pleasant aromas. Depending on the substitution pattern of the two methyl groups and the isomeric form of the dioxane ring (1,3-dioxane or 1,4-dioxane), these compounds can elicit a range of scents from fruity and green to woody and herbaceous. Their relative stability compared to corresponding aldehydes makes them valuable ingredients in various consumer products. The most common isomers in fragrance applications are derivatives of 1,3-dioxane, which are cyclic acetals formed from the reaction of a carbonyl compound with a 1,3-diol.
Physicochemical and Olfactory Properties of this compound Isomers
The olfactory profile and physical properties of dimethyldioxanes are highly dependent on their specific chemical structure. The position of the methyl groups on the dioxane ring significantly influences the molecule's shape, polarity, and volatility, which in turn dictates its interaction with olfactory receptors. Below is a summary of key data for representative this compound isomers and related compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Description |
| 2,5-Dimethyl-1,4-dioxane | ![]() | C₆H₁₂O₂ | 116.16 | 117-121 | Ether-like[1] |
| 5,5-Dimethyl-2-phenyl-1,3-dioxane | ![]() | C₁₂H₁₆O₂ | 192.26 | 204-206 | Fragrant[2] |
| 4-Isopropyl-5,5-dimethyldioxane derivatives | ![]() | Varies | Varies | Varies | Fruity, herbal to woody[3] |
| 2-Isobutyl-5-methyl-1,3-dioxane | ![]() | C₁₀H₂₀O₂ | 172.26 | Not specified | Strong chamomile and fruity with aniseed, minty, camphor, and green notes[3] |
Experimental Protocols for Synthesis
The synthesis of dimethyldioxanes typically involves acid-catalyzed reactions. The following protocols provide detailed methodologies for the preparation of key this compound structures.
Protocol for the Synthesis of 2,5-Dimethyl-1,4-dioxane
This protocol describes the acid-catalyzed dehydration of propylene glycol to form 2,5-dimethyl-1,4-dioxane.
Materials:
-
Propylene glycol (distilled)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) flakes
-
Separatory funnel
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure the propylene glycol is pure by distilling it prior to use.[1]
-
In a round-bottom flask, add the purified propylene glycol and a small amount of concentrated sulfuric acid as a catalyst.[1]
-
Set up a simple distillation apparatus and heat the mixture to distill the product.[1]
-
Collect the distillate, which will consist of this compound and water.
-
Transfer the distillate to a separatory funnel and remove the aqueous layer.[1]
-
Transfer the organic layer (this compound) to a clean flask.
-
To remove impurities, add sodium or potassium hydroxide flakes to the this compound and stir for several hours. This will cause impurities to polymerize.[1]
-
The product should take on a reddish color as impurities polymerize.[1]
-
For a purer product, perform a fractional distillation and collect the fraction boiling between 117-120 °C.[1]
Protocol for the Synthesis of Substituted 5,5-Dimethyl-1,3-dioxanes
This protocol outlines the general procedure for the synthesis of 5,5-dimethyl-1,3-dioxane derivatives through the condensation of an aldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
2,2-Dimethyl-1,3-propanediol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the aldehyde, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.[2]
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or chromatography.
Diagrams of Pathways and Workflows
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the acid-catalyzed synthesis and purification of this compound derivatives.
References
Troubleshooting & Optimization
troubleshooting low yield in dimethyldioxane synthesis via Prins reaction
Technical Support Center: Dimethyldioxane Synthesis via Prins Reaction
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of this compound and its derivatives via the Prins reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Prins reaction is resulting in a very low yield of the desired this compound. What are the most common causes?
Low yield is a frequent issue and can typically be attributed to several key factors:
-
Presence of Water: The Prins reaction is highly sensitive to water. Trace amounts of water in the reagents or solvent can lead to the formation of 1,3-diols as the major product instead of the dioxane.[1][2] It is critical to use anhydrous solvents and freshly dried reagents.
-
Suboptimal Reaction Temperature: The formation of dioxane is favored at lower reaction temperatures.[1][2] Elevated temperatures can promote the formation of side products like allylic alcohols through elimination reactions.[1][2][3]
-
Incorrect Stoichiometry: An excess of the aldehyde component is generally required to favor the formation of the dioxane.[1][2] The carbocation intermediate needs to be trapped by a second molecule of the aldehyde to form the cyclic acetal.
-
Catalyst Issues: The choice and concentration of the acid catalyst are crucial. Insufficient catalyst may lead to an incomplete reaction, while an overly strong or concentrated acid can promote polymerization of the alkene or other side reactions.[4] Both protic acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃, TiCl₄) are used, and the optimal choice depends on the specific substrates.[5]
-
Purity of Starting Materials: Impurities in the alkene or aldehyde can interfere with the reaction, potentially poisoning the catalyst or leading to undesired byproducts.
Q2: I'm observing significant formation of an allylic alcohol or a 1,3-diol instead of the dioxane. How can I improve selectivity?
The distribution of products in a Prins reaction is highly dependent on the reaction conditions.[1][2]
-
To Favor Dioxane Formation:
-
Use Excess Aldehyde: Employing an excess of the aldehyde (typically formaldehyde or paraformaldehyde) is critical for trapping the intermediate and driving the reaction toward the dioxane product.[1][2][3]
-
Lower the Temperature: Running the reaction at a low temperature suppresses the elimination pathway that leads to allylic alcohols.[2][3]
-
Ensure Anhydrous Conditions: Rigorously exclude water from the reaction mixture to prevent the formation of 1,3-diols. This includes drying solvents and reagents immediately before use.
-
-
To Favor 1,3-Diol Formation: Conduct the reaction in a protic, aqueous medium, such as with sulfuric acid in water.[2]
-
To Favor Allylic Alcohol Formation: Use anhydrous conditions but without an excess of the aldehyde. Higher temperatures can also favor this pathway.[1][2]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield and selectivity of the Prins reaction. The following table summarizes hypothetical results from an optimization study for the synthesis of 4-phenyl-1,3-dioxane from styrene and paraformaldehyde.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Dioxane Yield (%) |
| 1 | H₂SO₄ (10) | Dichloromethane | 25 | 12 | 85 | 65 |
| 2 | H₂SO₄ (10) | Dichloromethane | 0 | 12 | 78 | 75 |
| 3 | p-TsOH (10) | Cyclohexane | 25 | 10 | 92 | 88 |
| 4 | BF₃·OEt₂ (15) | Dichloromethane | 0 | 8 | 95 | 91 |
| 5 | ZnAlMCM-41 (solid) | Toluene | 60 | 6 | 98 | 94 |
| 6 | H₂SO₄ (10) | Dichloromethane (wet) | 0 | 12 | 80 | 15 (Diol: 60%) |
This table illustrates trends in Prins reactions; actual results may vary. As shown, Lewis acids or solid acid catalysts like ZnAlMCM-41 can lead to higher yields and selectivities.[6] Entry 6 highlights the critical negative impact of water on dioxane yield.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general procedure for the synthesis of a 4,4-dimethyl-1,3-dioxane derivative using a Lewis acid catalyst under anhydrous conditions.
Materials:
-
Isobutylene (or a suitable precursor like tert-Butanol)
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with dried paraformaldehyde (1.2 equivalents) and anhydrous DCM.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., 10-15 mol% BF₃·OEt₂) to the suspension via syringe.
-
Add a solution of the alkene (e.g., isobutylene, 1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4-8 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding cold, saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain the pure this compound derivative.
Visualizations
Reaction Mechanism and Pathway Selection
The following diagram illustrates the core mechanism of the Prins reaction and how different reaction conditions dictate the final product.
Caption: Mechanism of the Prins reaction and product determination by reaction conditions.
General Experimental Workflow
This flowchart outlines the standard laboratory procedure for synthesizing and purifying this compound.
Caption: Standard experimental workflow for this compound synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving issues related to low reaction yield.
Caption: A decision tree for troubleshooting low yields in Prins reactions.
References
- 1. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Prins Reaction | NROChemistry [nrochemistry.com]
- 6. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
purification techniques for dimethyldioxane from crude reaction mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of dimethyldioxane from crude reaction mixtures.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly when synthesized from the acid-catalyzed dehydration of propylene glycol.
Q1: My final product has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis and purification can stem from several factors throughout the process. Here are the most common causes and their solutions:
-
Impure Starting Materials: The purity of the initial propylene glycol is crucial. Additives or contaminants in lower-grade propylene glycol can interfere with the synthesis, leading to significant tar formation and a drastically reduced yield.[1]
-
Suboptimal Reaction Conditions: The choice and amount of acid catalyst, as well as the reaction temperature, can significantly impact the yield. One documented experiment using phosphoric acid as a catalyst reported a yield of 43%.[3]
-
Product Loss During Purification: this compound is susceptible to acid-catalyzed hydrolysis. Using acidic solutions for washing or impurity removal will degrade the product and lower the yield.[1][2]
-
Inefficient Fractional Distillation: Poor separation during the final distillation step can lead to a lower yield of pure product.
-
Solution: Use an efficient fractionating column and maintain a slow and steady distillation rate. Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient.
-
Q2: The boiling point of my distilled this compound is incorrect. Why is this happening?
A2: An incorrect boiling point is a strong indicator of impurities or that a different product may have been synthesized. The expected boiling range for 2,5-dimethyl-1,4-dioxane is 117-120 °C.[2]
-
Presence of Water: Residual water in the crude product can azeotropically distill with the this compound, altering the boiling point.
-
Solution: Ensure the crude this compound is thoroughly dried before fractional distillation. After separating the aqueous layer, consider using a Dean-Stark trap during the base treatment step to remove residual water.[1]
-
-
Contamination with Other Byproducts: The synthesis can produce various side products. One researcher reported collecting a fraction at 111°C after purification, suspecting it was not pure this compound.[3] Another noted that the reaction of propylene glycol can lead to 2-Ethyl-4-Methyl-1,3-Dioxolane instead of this compound under certain conditions.[1]
-
Solution: Thoroughly treat the crude product with a strong base (e.g., 4M NaOH or KOH flakes) and allow it to stir for several hours, or even overnight, to ensure all polymerizable impurities have reacted.[1][3] Perform a careful fractional distillation, ensuring a clear separation between fractions.
-
-
Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly in the distillation head to get an accurate reading of the vapor temperature.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head leading to the condenser.
-
Q3: The crude product mixture turned reddish-brown or black after adding a base. Is this normal?
A3: Yes, this is a normal and expected observation. The reddish-brown or even black color indicates that the base (NaOH or KOH) is reacting with and polymerizing impurities such as aldehydes and ketones present in the crude mixture.[2] This process converts them into less volatile substances that will remain in the distillation flask during the final fractional distillation, allowing for the purification of the this compound.[1]
Q4: My this compound has developed a yellow tint over time and tests positive for peroxides. What should I do?
A4: Like many ethers, this compound can form explosive peroxides upon exposure to air and light during storage.[2]
-
Safety Precaution: NEVER distill a solution containing peroxides to dryness, as this can lead to an explosion.[2] If visible crystals have formed in an old bottle, do not open it and seek professional assistance for disposal.[2]
-
Peroxide Removal: For solutions that test positive for peroxides but have no visible precipitate, the peroxides can be neutralized.
-
Solution: Add reducing agents like ferrous sulfate, sodium bisulfite, or sodium metabisulfite in excess to the this compound and stir.[2] After treatment, re-test for the presence of peroxides to ensure they have been completely neutralized before proceeding with any further use or distillation.
-
-
Prevention:
-
Solution: To inhibit peroxide formation, store purified this compound over sodium metal or with the addition of a small amount of butylated hydroxytoluene (BHT).[2] Store in a dark, airtight container.
-
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the common impurities in crude this compound synthesized from propylene glycol?
A5: The primary impurities include water, unreacted propylene glycol, and various aldehydes and ketones formed as byproducts.[1] If the starting propylene glycol is not pure, additives from the original source (e.g., antifreeze) will also be present.[1]
Q6: Why can't I use an acid wash to purify the crude product, similar to the purification of 1,4-dioxane?
A6: this compound is highly susceptible to acid-catalyzed hydrolysis.[1][2] An acid wash would break the ether linkages, converting the product back into propylene glycol and other side products, thereby destroying your product.[2]
Q7: What is the purpose of the base treatment with NaOH or KOH?
A7: The base treatment serves two main purposes:
-
It neutralizes any residual acid catalyst from the synthesis reaction.
-
It causes impurities like aldehydes and ketones to undergo aldol condensation and polymerization, forming less volatile compounds that can be easily separated during the final distillation.[1][2]
Q8: What type of distillation is required for the final purification step?
A8: Fractional distillation is necessary for the final purification.[2] This is because the boiling points of this compound and some of the remaining impurities may be relatively close. Fractional distillation provides better separation than simple distillation by utilizing a fractionating column, which allows for multiple condensation-vaporization cycles.
Q9: How can I confirm the purity of my final product?
A9: The purity of the final this compound can be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any remaining byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the molecular structure of the synthesized this compound.[4]
-
Boiling Point Analysis: A sharp and accurate boiling point range (117-120 °C) during distillation is a good indicator of high purity.[2]
Section 3: Data Presentation
Table 1: Reported Yields for this compound Synthesis from Propylene Glycol
| Catalyst | Starting Material (Propylene Glycol) | Reported Yield of Crude Product | Reference |
| Phosphoric Acid (85%) | 200 mL | 43% | [3] |
| Phosphoric Acid (85%) | 100 mL | 29.5% | [3] |
| Sodium Bisulfate | 100 mL | 36.5% | [3] |
| Sulfuric Acid | 800 mL | Not Quantified, but successful | [1] |
Table 2: Physical Properties and Distillation Parameters
| Property | Value | Reference |
| IUPAC Name | 2,5-Dimethyl-1,4-dioxane | [2] |
| Chemical Formula | C₆H₁₂O₂ | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Ether-like | [2] |
| Water Solubility | Immiscible | [1][2] |
| Boiling Point (Purified) | 117-120 °C | [2] |
Section 4: Experimental Protocols
Protocol 1: Purification of Crude this compound
This protocol outlines the steps for purifying this compound from the crude reaction mixture obtained after the acid-catalyzed dehydration of propylene glycol.
1. Materials and Equipment:
-
Crude this compound/water mixture
-
Separatory funnel
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) flakes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
2. Procedure:
-
Step 1: Aqueous Wash and Separation
-
Step 2: Base Treatment for Impurity Removal
-
Transfer the separated crude this compound to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) flakes to the flask. A suggested amount is 40g of KOH for a reaction starting with 800mL of propylene glycol.[1]
-
Stir the mixture vigorously for several hours. For best results, leave it stirring overnight.[1] You should observe the liquid turning reddish-brown as impurities polymerize.[2]
-
-
Step 3: Fractional Distillation
-
Assemble a fractional distillation apparatus. Use a well-insulated fractionating column for efficient separation.
-
Transfer the base-treated, dark-colored this compound mixture to the distillation flask. Add boiling chips.
-
Begin heating the flask gently.
-
Discard any initial low-boiling fractions.
-
Carefully collect the fraction that distills between 117 °C and 120 °C.[2] This is your purified this compound.
-
Stop the distillation before the flask goes to dryness to avoid the potential detonation of any residual peroxides.[2]
-
-
Step 4: Storage
-
Store the purified, colorless this compound in a dark, airtight container.
-
For long-term storage, consider adding an inhibitor like BHT or storing over sodium metal to prevent peroxide formation.[2]
-
Section 5: Visualizations
Caption: Workflow for purifying this compound.
Caption: Logic diagram for troubleshooting low yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Dimethyl Dioxane Synthesis (Alternative catalyst) [HELP !!] - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound | High-Purity Reagent for Research [benchchem.com]
preventing the decomposition of Meldrum's acid during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Meldrum's acid during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is Meldrum's acid and why is its stability a concern?
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons (pKa ≈ 4.97) and its utility as a building block for various molecular structures.[1][2] However, its unique cyclic di-ester structure also makes it susceptible to decomposition under various conditions, which can lead to reduced yields and the formation of impurities in chemical reactions.[3]
Q2: What are the primary pathways for the decomposition of Meldrum's acid?
Meldrum's acid primarily decomposes through three main pathways:
-
Thermal Decomposition (Pyrolysis): At elevated temperatures, Meldrum's acid undergoes a retro-Diels-Alder reaction to produce ketene, acetone, and carbon dioxide.[2][4] This is a common method for generating highly reactive ketene intermediates for subsequent reactions.[2]
-
Hydrolysis: The ester linkages in Meldrum's acid are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of malonic acid and acetone.
-
Nucleophilic Attack: Besides water, other nucleophiles such as alcohols, amines, and thiols can attack the carbonyl carbons of Meldrum's acid, leading to ring-opening and the formation of various derivatives.[5]
Q3: How should I properly store Meldrum's acid to ensure its long-term stability?
To ensure the long-term stability of Meldrum's acid, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool environment, ideally between 2°C and 8°C.
-
Atmosphere: Store in a tightly sealed container to protect it from moisture. For enhanced stability, storing under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent hydrolysis from atmospheric moisture.
-
Environment: The storage area should be dry and well-ventilated.
Troubleshooting Guides
Issue 1: Low yields in reactions involving Meldrum's acid, suspected decomposition.
Possible Cause 1: Thermal Decomposition
-
Symptom: The reaction is performed at a high temperature, and you observe the formation of unexpected byproducts.
-
Troubleshooting:
-
Lower the reaction temperature: If possible, conduct the reaction at a lower temperature. Many reactions involving Meldrum's acid can proceed efficiently at room temperature or even at 0°C.
-
Choose an appropriate solvent: Use a solvent with a lower boiling point to avoid reaching temperatures that induce pyrolysis.
-
Minimize reaction time: Prolonged heating can increase the extent of thermal decomposition. Monitor the reaction closely and quench it as soon as it is complete.
-
Possible Cause 2: Hydrolysis
-
Symptom: The reaction is run in the presence of water, or uses acidic or basic aqueous solutions, and you isolate malonic acid or its derivatives as byproducts.
-
Troubleshooting:
-
Use anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.
-
Careful selection of acid/base: If an acid or base is required, choose one that is compatible with Meldrum's acid. For base-catalyzed reactions like the Knoevenagel condensation, milder bases such as pyridine or organocatalysts are often preferred over strong bases like sodium hydroxide which can promote rapid hydrolysis.[6]
-
Control pH during workup: During aqueous workup, maintain a suitable pH to prevent acid- or base-catalyzed hydrolysis. A slightly acidic pH is generally preferable to a basic one.
-
Possible Cause 3: Nucleophilic attack by other reagents
-
Symptom: You are using nucleophilic reagents (e.g., primary or secondary amines, alcohols) and observe the formation of ring-opened products instead of the desired product.
-
Troubleshooting:
-
Protecting groups: If possible, protect the nucleophilic functional groups on your other reagents to prevent them from reacting with Meldrum's acid.
-
Control stoichiometry: Use a precise stoichiometry of your nucleophilic reagent to avoid having an excess that could lead to side reactions.
-
Optimize reaction conditions: Adjusting the temperature, reaction time, and order of addition of reagents can sometimes favor the desired reaction over nucleophilic decomposition of Meldrum's acid.
-
Issue 2: Inconsistent results or poor reactivity of Meldrum's acid.
Possible Cause: Poor quality or decomposed starting material.
-
Symptom: You observe a lower than expected reactivity, or your results are not reproducible.
-
Troubleshooting:
-
Check the purity of your Meldrum's acid: Use a freshly opened bottle or recrystallize your existing stock of Meldrum's acid before use. A common recrystallization solvent is acetone or a mixture of acetone and hexane.[7]
-
Verify storage conditions: Ensure that your Meldrum's acid has been stored correctly according to the recommendations in the FAQ section.
-
Quantitative Data
Table 1: Recommended Storage Conditions for Meldrum's Acid
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal decomposition and hydrolysis. |
| Atmosphere | Tightly sealed container, preferably under nitrogen. | Prevents hydrolysis from atmospheric moisture. |
| Environment | Cool, dry, and well-ventilated area. | Ensures overall stability and safety. |
Table 2: Hydrolysis Rate Constants for Meldrum's Acid Derivatives
The following table presents kinetic data for the hydrolysis of a derivative of Meldrum's acid, α-Alkyl-α-(methylthio)methylene Meldrum's acid, which provides insight into the pH-dependent stability.
| pH | Rate Constant (k_obsd) [s⁻¹] | Condition |
| 2.00 - 4.00 | Varies with pH | Acidic solution (HCl) |
| 4.72 - 7.49 | pH-independent | Acetate buffers |
| 9.25 | Varies with pH | Triethylamine buffer |
| 11.89 - 15.28 | Varies with pH | Basic solution (KOH) |
Note: Data is for a derivative and serves as an illustrative example of pH-dependent hydrolysis. The original source should be consulted for specific values and experimental details.[1]
Experimental Protocols
Protocol 1: Recrystallization of Meldrum's Acid
This protocol is recommended to ensure the purity of Meldrum's acid before use in sensitive reactions.[7]
Materials:
-
Meldrum's acid (crude)
-
Acetone (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating plate (optional, use with caution)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude Meldrum's acid in a minimal amount of warm acetone in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone/hexane mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Knoevenagel Condensation with Minimized Decomposition of Meldrum's Acid
This protocol provides a general method for performing a Knoevenagel condensation while minimizing the risk of Meldrum's acid decomposition.
Materials:
-
Meldrum's acid
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Mild base catalyst (e.g., pyridine, piperidine, or an organocatalyst like L-proline)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional)
Procedure:
-
Dissolve Meldrum's acid and the aldehyde or ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (if reagents are sensitive).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of the mild base.
-
Stir the reaction at 0°C or room temperature, monitoring its progress by TLC. Avoid heating unless necessary, as it can promote decomposition.[8]
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the catalyst.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Major decomposition pathways of Meldrum's acid.
Caption: Troubleshooting workflow for Meldrum's acid reactions.
References
- 1. scholar.ppu.edu [scholar.ppu.edu]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Selected applications of Meldrum's acid - a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
controlling stereoselectivity in the synthesis of lactide isomers
Welcome to the technical support center for controlling stereoselectivity in the synthesis of lactide-derived polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for controlling stereoselectivity in the ring-opening polymerization (ROP) of lactide?
A1: Stereocontrol in lactide ROP is primarily governed by two mechanisms, which are dictated by the nature of the catalyst or initiator used:
-
Enantiomorphic Site Control (ESC): In this mechanism, the chirality of the catalyst's active site determines which enantiomer of the incoming monomer is selected for polymerization. A chiral catalyst creates a chiral pocket that preferentially binds and polymerizes one lactide enantiomer over the other. For example, a catalyst with an (R)-configured active site might preferentially polymerize (R,R)-lactide from a racemic mixture. This is a common mechanism for catalysts bearing chiral ligands, such as Salen- or Salan-type complexes.[1][2]
-
Chain-End Control (CEC): In this mechanism, the stereochemistry of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the next monomer to be added. The chirality of the polymer chain end itself creates a diastereomeric interaction with the incoming monomer, favoring one mode of addition. This mechanism is often dominant when using achiral catalysts. The degree of control can be highly dependent on reaction temperature, with lower temperatures often leading to higher stereoselectivity.[3][4]
The interplay between these two mechanisms can be complex. In some systems, both may be operative, or one may dominate depending on the reaction conditions and catalyst structure.[5]
Q2: How does the choice of lactide isomer (rac-lactide vs. meso-lactide) affect the synthesis of stereoregular polylactide (PLA)?
A2: The starting lactide isomer is critical for obtaining the desired polymer microstructure:
-
rac-Lactide (a 1:1 mixture of (R,R)- and (S,S)-lactide): Polymerization of rac-lactide can yield various microstructures.
-
Isotactic PLA: A chiral catalyst that selectively polymerizes one enantiomer (e.g., (R,R)-lactide) via kinetic resolution will produce isotactic PLA.[6] At high conversions, this can lead to stereoblock PLA, where blocks of poly(R,R-lactide) are followed by blocks of poly(S,S-lactide).
-
Heterotactic PLA: This involves the alternating insertion of (R,R)- and (S,S)-lactide units.
-
Atactic PLA: Non-stereoselective catalysts typically produce amorphous, atactic PLA with poor mechanical properties.[7]
-
-
meso-Lactide ((R,S)-lactide): This achiral monomer contains two stereocenters of opposite configuration.
-
Syndiotactic PLA: A stereoselective catalyst can preferentially open the lactide ring at one of the two non-equivalent carbonyl groups, leading to a polymer with alternating R and S stereocenters.[8][9][10]
-
Heterotactic PLA: Can also be formed from meso-lactide through a different mode of stereocontrol.
-
Q3: Why is my resulting polylactide amorphous or showing a low melting temperature (T_m)?
A3: A low melting temperature or completely amorphous nature in PLA is almost always due to a lack of stereoregularity (low tacticity) in the polymer chains. Several factors can cause this:
-
Non-Stereoselective Catalyst: The catalyst used may not have the ability to differentiate between lactide enantiomers or control the mode of ring-opening for meso-lactide. For example, simple catalysts like tin(II) octoate often produce atactic PLA from rac-lactide under standard industrial conditions.[2][11]
-
High Reaction Temperature: Stereoselectivity, particularly for systems under chain-end control, can be highly temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the small energy differences between diastereomeric transition states, leading to an increase in stereoerrors and a loss of crystallinity.[3][12] Some organocatalytic systems require cryogenic temperatures (e.g., -75 °C) to achieve high isotacticity.[13]
-
Racemization/Epimerization: Side reactions can alter the stereochemistry of the monomer or the polymer chain end during polymerization. High temperatures and certain basic catalysts can promote epimerization, which randomizes the stereocenters and reduces the melting point.[12][14]
-
Impure Monomer: The presence of meso-lactide as an impurity in L-lactide or D-lactide can introduce stereoerrors into the polymer chain, disrupting crystal formation and lowering the T_m.[15]
Troubleshooting Guide
Problem 1: Low Stereoselectivity or Poor Tacticity (e.g., low P_m or P_s value)
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | Verify that the selected catalyst is documented to be stereoselective for the specific lactide isomer and desired polymer microstructure. For isotactic PLA from rac-lactide, a chiral catalyst operating under enantiomorphic site control is often required.[8][16] For syndiotactic PLA from meso-lactide, specific chiral aluminum or yttrium complexes are effective. |
| High Reaction Temperature | Decrease the polymerization temperature. Many stereoselective systems show a significant improvement in tacticity at lower temperatures. For some achiral organocatalysts, cryogenic conditions (-75 °C) may be necessary to achieve high isotacticity (P_m > 0.85).[13] |
| Catalyst Purity Issues | Ensure the catalyst is of high purity. For chiral catalysts used for kinetic resolution, the presence of the opposite enantiomer will severely degrade stereoselectivity. Recrystallize or purify the catalyst as needed. |
| Monomer Impurities | Use high-purity, recrystallized lactide. Residual lactic acid or water can interfere with the catalyst's active site. The presence of meso-lactide in a batch of L-lactide will act as a chain defect. |
| Solvent Effects | The coordinating ability of the solvent can influence the catalyst's active site geometry. Consider switching to a less coordinating solvent (e.g., toluene instead of THF) or running the polymerization in bulk (solvent-free), if applicable. |
Problem 2: Low Catalyst Activity or Slow/Incomplete Conversion
| Potential Cause | Suggested Solution |
| Presence of Impurities | Water, lactic acid, or other protic impurities in the monomer or solvent can protonate and deactivate many metal-alkoxide initiators. Ensure all reagents and glassware are rigorously dried. Purify the lactide monomer by recrystallization or sublimation immediately before use. |
| Initiator/Co-catalyst Not Added | Many ROP catalysts are pre-catalysts and require activation by an initiator, typically an alcohol (e.g., benzyl alcohol). Verify that the initiator has been added at the correct stoichiometry. |
| Incorrect Temperature | While high temperatures can reduce selectivity, excessively low temperatures may lead to very slow reaction rates. Find the optimal balance between activity and selectivity for your specific catalytic system by consulting literature or running small-scale trials. |
| Poor Catalyst Solubility | Ensure the catalyst is fully dissolved in the reaction medium. If solubility is an issue, consider a different solvent or a catalyst with modified ligands to improve solubility.[17] |
| Catalyst Degradation | Some catalysts, particularly organometallic complexes, are sensitive to air and moisture.[2] Handle them under an inert atmosphere (e.g., in a glovebox) and use freshly prepared solutions. |
Data Presentation: Catalyst Performance in Stereoselective ROP
The following tables summarize quantitative data for various catalytic systems used in the stereoselective ring-opening polymerization of lactide.
Table 1: Stereoselective Polymerization of rac-Lactide
| Catalyst/Initiator System | Monomer | Temp. (°C) | Time (h) | Conversion (%) | Stereoselectivity | T_m (°C) | Ref. |
|---|---|---|---|---|---|---|---|
| (R,R)-SalenAlOiPr | rac-LA | 70 | 24 | ~50 | kL/kD ≈ 14 | ~155 | [6][15] |
| rac-SalenAlOiPr | rac-LA | 70 | 24 | >95 | Isotactic stereoblock | ~185 | [6][15] |
| Achiral Salen-Al Complex | rac-LA | 130 | 1-2 | 98 | Pm = 0.92 (Isotactic) | 189 | [3] |
| Chiral (SalBinap)AlOiPr | rac-LA | 70 | - | >60 | Isotactic Stereoblock | 187 | [12] |
| TBD (Organocatalyst) | rac-LA | -75 | 24 | 91 | Pm = 0.88 (Isotactic) | 158 |[13] |
P_m: Probability of meso dyad formation (a measure of isotacticity).
Table 2: Stereoselective Polymerization of meso-Lactide
| Catalyst/Initiator System | Monomer | Temp. (°C) | Time (h) | Conversion (%) | Stereoselectivity | T_m (°C) | Ref. |
|---|---|---|---|---|---|---|---|
| Chiral (SalBinap)AlOiPr | meso-LA | 25 | - | >99 | Pr = 0.95 (Syndiotactic) | 153 | [12] |
| Yttrium Complex | meso-LA | 20 | 0.1 | 99 | Pr > 0.99 (Syndiotactic) | 150-160 | [18] |
| TBD (Organocatalyst) | meso-LA | -75 | 24 | 93 | Pm ~ 0.80 (Heterotactic) | Amorphous |[13] |
P_r: Probability of racemo dyad formation (a measure of syndiotacticity).
Experimental Protocols
Protocol 1: Isoselective Polymerization of rac-Lactide using a Chiral Salen-Aluminum Complex
This protocol is a representative procedure adapted from literature for producing isotactic-enriched PLA from racemic lactide.[6][16]
Materials:
-
Chiral Salen-Al-OiPr complex (e.g., (R,R)-cyclohexylSalenAlOiPr)
-
rac-Lactide (recrystallized from dry toluene or ethyl acetate three times)
-
Anhydrous toluene (distilled over Na/benzophenone)
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Anhydrous methanol and dichloromethane (for workup)
-
Schlenk flask and standard Schlenk line equipment or a glovebox
Procedure:
-
Preparation: All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon. All manipulations should be performed under an inert atmosphere.
-
Reaction Setup: In a glovebox, add the chiral Salen-Al complex (e.g., 0.05 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add recrystallized rac-lactide (e.g., 5.0 mmol, 100 equivalents).
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the reactants.
-
Initiation: If the complex is not a pre-activated alkoxide, add one equivalent of dry benzyl alcohol with respect to the catalyst.
-
Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 70 °C). Stir the reaction mixture for the specified time (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots for 1H NMR analysis if desired.
-
Quenching & Precipitation: After the reaction is complete, cool the flask to room temperature. Open the flask to the air and add a few drops of methanol to quench the active species.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (~100 mL) with vigorous stirring.
-
Purification: Collect the white, fibrous polymer by filtration. Wash the polymer several times with fresh methanol.
-
Drying: Dry the polymer under vacuum at 40-50 °C overnight to a constant weight.
-
Characterization: Characterize the polymer by 1H NMR (for conversion and tacticity), GPC/SEC (for molecular weight and dispersity), and DSC (for thermal properties like T_m and T_g).
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity in lactide polymerization.
Caption: Comparison of enantiomorphic site control and chain-end control mechanisms.
References
- 1. stereoselective-lactide-polymerization-the-challenge-of-chiral-catalyst-recognition - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polylactic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Syndiotactic PLA from meso-LA polymerization at the Al-chiral complex: a probe of DFT mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Ring-opening polymerization of lactide using chiral salen aluminum complexes as initiators: high productivity and stereoselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Peroxide Management in Dimethyldioxane Solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe detection and effective removal of peroxide formation in dimethyldioxane solvents. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peroxide formation and why is it a concern with this compound?
A1: this compound, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form potentially explosive peroxide compounds.[1][2][3] This reaction is a free-radical process that is accelerated by exposure to light and heat.[2][4] The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to thermal or mechanical shock and can detonate violently, especially upon concentration during distillation or evaporation.[1][3][5]
Q2: How can I visually inspect a container of this compound for peroxides?
A2: Before handling, visually inspect the container without opening it. If you observe any of the following, do not move or open the container and contact your Environmental Health & Safety (EHS) department immediately:
-
The presence of crystals, either suspended in the solvent or around the cap.[1][3][6]
-
A viscous oily layer or precipitate in the liquid.[7]
-
Evidence of container deterioration, such as a rusty or distorted cap.[3][6]
Q3: How often should I test my this compound for peroxides?
A3: The frequency of testing depends on the age and usage of the solvent. A general guideline is to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals.[1] It is recommended to dispose of peroxidizable solvents within one year of purchase or six months of opening.[1] Always label containers with the date received and the date opened.[1][6]
Q4: My peroxide test for this compound is positive. What concentration is considered hazardous?
A4: While there is no universal consensus on a hazardous peroxide concentration, a widely accepted control point is 100 ppm (parts per million).[5][6][7] Solvents with peroxide concentrations approaching or exceeding this level should be decontaminated or disposed of as hazardous waste.[5] For distillation, the solvent must be peroxide-free.[8]
Q5: I need to distill this compound. What are the critical safety precautions?
A5: Never distill a peroxidizable solvent without first testing for and removing peroxides.[1][5] Even if the initial test is negative, it is crucial to never distill to dryness.[9][10] A minimum of 10-20% of the liquid volume should remain in the distillation flask to prevent the concentration of any residual peroxides.[5][10]
Q6: Can I use this compound that contains an inhibitor? Will it prevent peroxide formation?
A6: Using solvents with an added inhibitor, such as Butylated Hydroxytoluene (BHT), is a good practice as it scavenges oxygen and slows down the rate of peroxide formation.[3][9] However, inhibitors are consumed over time, especially with repeated exposure to air.[3] Therefore, even inhibited solvents must be regularly tested for peroxides. Distillation will remove the inhibitor, making the distilled solvent highly susceptible to rapid peroxide formation.[3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| General Hazard Threshold | > 100 ppm | [5][6][7] |
| Concerning Concentration | > 20 ppm (for immediate disposal) | [11][12] |
| Safe for Most Lab Use | < 3 ppm | [13] |
| Moderate Hazard | 3 - 30 ppm | [13] |
Experimental Protocols
Protocol 1: Qualitative Detection of Peroxides using the Iodide Test
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Sodium iodide (NaI) or Potassium iodide (KI) crystals
-
Test tube
Procedure:
-
In a clean test tube, add 0.5-1.0 mL of the this compound sample.[1][7]
-
Add an equal volume of glacial acetic acid to the test tube.[1][7]
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[1][7]
-
Observe any color change against a white background.
Note: Always prepare the iodide/acetic acid mixture at the time of the test, as it can slowly oxidize in air and give a false positive result.[1]
Protocol 2: Semi-Quantitative Detection of Peroxides using Commercial Test Strips
Commercial peroxide test strips offer a convenient and semi-quantitative method for estimating peroxide concentration.
Materials:
-
Sample of this compound
-
Commercial peroxide test strips (e.g., MQuant®)[14]
-
Distilled water
Procedure:
-
Follow the manufacturer's specific instructions for the test strips.[1]
-
Typically, the test strip is briefly dipped into the this compound sample.
-
Allow the solvent to evaporate from the test pad.[14]
-
Compare the resulting color of the test pad to the color scale provided with the kit to determine the peroxide concentration in ppm. A blue color is often indicative of the presence of peroxides.[7]
Protocol 3: Removal of Peroxides using Activated Alumina
This method is effective for both water-soluble and water-insoluble ethers and is suitable for routine purification.
Materials:
-
This compound containing peroxides
-
Activated alumina (basic, 80-mesh)[5]
-
Chromatography column
-
Collection flask
Procedure:
-
Set up a chromatography column with a stopcock.
-
Prepare a slurry of activated alumina in a small amount of peroxide-free solvent and pour it into the column to create a packed bed. A column of 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[5]
-
Drain the excess solvent until the solvent level is just above the alumina packing.
-
Carefully add the this compound containing peroxides to the top of the column.
-
Allow the solvent to pass through the alumina column under gravity.
-
Collect the purified solvent in a clean collection flask.
-
Test the collected solvent for the presence of peroxides using one of the detection methods described above to confirm their removal.[5]
Safety Note: Although the peroxides are typically decomposed by the alumina, it is a good practice to safely treat the used alumina. Flush the column with a dilute acidic solution of ferrous sulfate before discarding the alumina.[5]
Protocol 4: Removal of Peroxides using Ferrous Sulfate
This method involves the chemical reduction of peroxides and is effective for water-insoluble ethers.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
Procedure:
-
Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[1]
-
In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the this compound layer with water to remove any residual acid and iron salts.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Test the purified this compound for peroxides to ensure their complete removal.
Visualizations
Caption: Mechanism of peroxide formation in this compound.
Caption: Workflow for the safe detection of peroxides.
Caption: Logical workflow for peroxide removal from solvents.
References
- 1. unomaha.edu [unomaha.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. louisville.edu [louisville.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. uwyo.edu [uwyo.edu]
- 6. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Peroxide Test Paper [ctlscientific.com]
optimizing reaction conditions for Knoevenagel condensation with Meldrum's acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Knoevenagel condensation reactions involving Meldrum's acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation with Meldrum's acid?
A1: A variety of catalysts can be employed, ranging from basic to acidic, as well as organocatalysts. Commonly used catalysts include piperidine, pyridine, and ammonia.[1] More environmentally friendly and efficient options include L-proline, L-tyrosine, and ionic liquids.[1][2][3] For instance, L-tyrosine has been used as an eco-friendly catalyst for the condensation of arylaldehydes with Meldrum's acid under solvent-free conditions.[1] Boric acid has also been demonstrated as an effective Brønsted acid catalyst for this reaction in ethanol.[4]
Q2: What solvents are recommended for this reaction?
A2: The choice of solvent can significantly impact reaction efficiency and green chemistry metrics. While traditional organic solvents can be used, greener alternatives are gaining prominence. Water is an effective medium, with reactions often carried out at elevated temperatures (e.g., 75°C) without a catalyst.[5] Ethanol and ethanol/water mixtures are also common.[5][6] Ionic liquids have been explored as both the solvent and catalyst, offering advantages like recyclability.[3][7] Solvent-free conditions, using methods like grinding or ball-milling, represent another sustainable approach.[1][8]
Q3: Can the Knoevenagel condensation with Meldrum's acid be performed under catalyst-free conditions?
A3: Yes, catalyst-free Knoevenagel condensations with Meldrum's acid are possible, particularly when using water as the solvent at elevated temperatures (e.g., 75°C for 2 hours).[5] This approach offers a greener alternative by avoiding potentially hazardous catalysts.
Q4: What are typical reaction times and temperatures?
A4: Reaction times and temperatures can vary widely depending on the chosen catalyst and solvent system. Reactions in ionic liquids with a piperidine catalyst can proceed efficiently at room temperature over several hours.[3] With more active catalyst systems or under heating, reaction times can be significantly shorter. For example, some reactions are completed within 15 minutes.[2] Catalyst-free reactions in water may require heating at 75°C for a couple of hours.[5]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst is pure and active. If using a base like piperidine, ensure it has not degraded. Consider switching to a different catalyst system, such as an organocatalyst like L-proline or an acidic catalyst like boric acid.[2][4] |
| Inappropriate Solvent | The solvent may not be suitable for the specific substrates and catalyst. If using a non-polar solvent, consider switching to a more polar one like ethanol or water, which have been shown to be effective.[5][6] |
| Low Reaction Temperature | Some catalyst systems require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating the reaction mixture. For example, catalyst-free reactions in water are typically performed at 75°C.[5] |
| Steric Hindrance | Highly substituted aldehydes or ketones may react slower. In such cases, a more active catalyst or harsher reaction conditions (higher temperature, longer reaction time) may be necessary. |
| Decomposition of Meldrum's Acid | Meldrum's acid can be sensitive to strong bases and high temperatures, leading to decomposition. If a strong base is used, consider a milder catalyst. Also, avoid unnecessarily high reaction temperatures. |
Problem 2: Formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Self-condensation of Aldehyde | This can occur if a strong base is used. Switch to a milder base or an organocatalyst to minimize this side reaction.[9] |
| Michael Addition | The Knoevenagel product can sometimes undergo a subsequent Michael addition with another molecule of Meldrum's acid.[4] To minimize this, use a stoichiometric amount of the reactants. Adjusting the reaction conditions (e.g., lower temperature, shorter reaction time) may also help. |
| Retro-Knoevenagel Reaction | The reverse reaction can sometimes occur, especially under harsh conditions. Ensure the product is isolated promptly once the reaction is complete. |
Problem 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Suggestion |
| Product is soluble in the workup solvent. | If the product is soluble in the solvent used for washing or precipitation (e.g., ethanol), this can lead to low isolated yields.[10] In such cases, evaporate the reaction mixture and attempt to precipitate the product by adding a different solvent in which it is insoluble, such as dichloromethane (DCM).[10] |
| Catalyst is difficult to remove. | If using a non-volatile catalyst, it may co-precipitate with the product. Consider using a recyclable catalyst like an ionic liquid or a catalyst that can be easily removed by washing.[3] Alternatively, purification by column chromatography may be necessary. |
| Product is an oil. | Some Knoevenagel adducts may be oils rather than solids. In these cases, purification will require techniques such as column chromatography or distillation under reduced pressure. |
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation with Meldrum's Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine (catalytic) | [bmim]BF4 | Room Temp | 10 h | High | [3] |
| L-Tyrosine | Solvent-free (grindstone) | Room Temp | N/A | Good to Excellent | [1] |
| Proline | Solvent-free | Room Temp | 15 min | 75 | [2] |
| (PhNH3)2CuCl4 | N/A | N/A | 5 min | 79 | [10] |
| p-Toluene sulfonic acid (PTSA) | N/A | N/A | 12 h | 62 | [10] |
| Boric Acid (10 mol%) | Ethanol | Room Temp | Varies | Good to Excellent | [4] |
| None | Water | 75 | 2 h | Good | [5] |
Table 2: Solvent Effects on the Knoevenagel Condensation
| Solvent | Catalyst | Temperature (°C) | Key Advantages | Reference |
| Water | None | 75 | Environmentally friendly, catalyst-free option. | [5] |
| Ethanol/Water | Varies | Varies | Green solvent system, good yields. | [6] |
| Ionic Liquids (e.g., [bmim]BF4) | Piperidine | Room Temp | Recyclable, can act as both solvent and catalyst. | [3][7] |
| Solvent-free | L-Tyrosine, Proline | Room Temp | Reduced waste, high efficiency. | [1][2] |
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation in Water
-
In a round-bottom flask, suspend Meldrum's acid (1 equivalent) and the desired aldehyde (1 equivalent) in water.
-
Heat the reaction mixture to 75°C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 2: L-Proline Catalyzed Solvent-Free Condensation
-
In a mortar, combine the aromatic aldehyde (1 equivalent), Meldrum's acid (1 equivalent), and L-proline (typically 10-20 mol%).
-
Grind the mixture with a pestle at room temperature for approximately 15 minutes.
-
The progress of the reaction can be monitored by observing the physical state of the mixture, which may solidify upon product formation.
-
After the reaction is complete, the product can often be isolated directly. If necessary, wash the solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and the catalyst.
-
Dry the purified product.
Protocol 3: Knoevenagel Condensation in an Ionic Liquid
-
In a flask, dissolve Meldrum's acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in the ionic liquid [bmim]BF4.
-
Add a catalytic amount of piperidine (e.g., 10 µL for a 2 mmol scale reaction).
-
Stir the mixture at room temperature for approximately 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered and reused after removing any residual solvent under vacuum.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PLA Polymerization from Lactide Monomers
Welcome to the technical support center for polylactic acid (PLA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of PLA synthesis from lactide monomers via ring-opening polymerization (ROP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during PLA polymerization, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Polymer Molecular Weight or Low Monomer Conversion
-
Question: My PLA polymerization is resulting in a low molecular weight polymer and/or low lactide conversion. What are the likely causes and how can I improve it?
-
Answer: Low molecular weight and poor conversion are common issues that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:
-
Monomer Purity: The purity of the lactide monomer is critical. Impurities such as water, lactic acid, or other organic compounds can act as chain terminators or interfere with the catalyst, leading to shorter polymer chains.[1][2][3][4][5]
-
Solution: Ensure your lactide is of high purity. Recrystallization is a common and effective purification method.[4][6] Solvents like ethyl acetate or butyl acetate can be used for this purpose.[2][4] It is also crucial to thoroughly dry the monomer under vacuum before polymerization to remove any residual moisture.
-
-
Catalyst Activity and Concentration: The choice and concentration of the catalyst are paramount for achieving high molecular weight PLA.
-
Solution:
-
Catalyst Selection: Tin(II) octoate (Sn(Oct)₂) is a widely used and highly active catalyst for lactide ROP, known for producing high molecular weight PLA.[7][8] However, for biomedical applications where tin residues are a concern, alternative catalysts like zinc or calcium-based ones can be considered, though they may exhibit lower activity.[9][10]
-
Catalyst Concentration: The optimal catalyst concentration needs to be determined empirically. A concentration that is too low will result in slow polymerization and low conversion, while an excessively high concentration can lead to side reactions and a broader molecular weight distribution.[11] A typical starting point for Sn(Oct)₂ is around 100-1000 ppm.[12]
-
-
-
Reaction Temperature and Time: The polymerization temperature and duration significantly influence the outcome.
-
Solution: The optimal temperature for lactide ROP is typically between 130°C and 200°C.[7][8][13] Higher temperatures generally lead to faster reaction rates but can also increase the risk of side reactions like racemization and thermal degradation of the polymer.[2][14] The reaction time should be sufficient to achieve high conversion. Monitoring the reaction progress by taking samples at different time points can help determine the optimal duration.
-
-
Presence of an Initiator: Ring-opening polymerization requires an initiator, which is often an alcohol.
-
Solution: The presence of a co-initiator, such as a long-chain alcohol, is crucial for controlling the polymerization and the final molecular weight. The monomer-to-initiator ratio is a key parameter to control the polymer chain length.
-
-
Issue 2: Broad Polydispersity Index (PDI)
-
Question: The PDI of my synthesized PLA is high, indicating a wide range of polymer chain lengths. How can I achieve a more uniform polymer?
-
Answer: A broad PDI can be caused by several factors, including slow initiation, side reactions, and impurities.
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[12]
-
Solution: Ensure your catalyst and initiator are well-mixed with the monomer before starting the polymerization. The choice of catalyst and initiator system can also influence the initiation kinetics.
-
-
Transesterification Reactions: At higher temperatures and longer reaction times, intermolecular and intramolecular transesterification reactions can occur, leading to a redistribution of chain lengths and a broadening of the PDI.[14]
-
Solution: Optimize the reaction temperature and time to minimize these side reactions. Lowering the temperature and reducing the reaction time once high conversion is reached can be beneficial.[14]
-
-
Impurities: As mentioned previously, impurities can lead to uncontrolled initiation events, contributing to a broad PDI.[12]
-
Solution: Rigorous purification of the lactide monomer is essential.
-
-
Issue 3: Polymer Discoloration
-
Question: My final PLA polymer is yellow or brown. What causes this discoloration and how can I prevent it?
-
Answer: Discoloration is often a sign of thermal degradation or side reactions.
-
High Polymerization Temperature: Excessive heat can cause the polymer to degrade, leading to discoloration.
-
Solution: Carefully control the polymerization temperature and avoid overheating. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Catalyst Residues: Some catalysts, particularly at high concentrations, can contribute to discoloration.
-
Solution: Use the minimum effective catalyst concentration. After polymerization, the polymer can be dissolved in a suitable solvent (like chloroform or dichloromethane) and precipitated in a non-solvent (like methanol) to remove catalyst residues.
-
-
Impurities in the Monomer: Certain impurities in the lactide can also lead to colored byproducts during polymerization.
-
Solution: Ensure high-purity lactide is used.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a starting point for experimental design.
Table 1: Typical Reaction Conditions for Lactide Ring-Opening Polymerization
| Parameter | Value Range | Source(s) |
| Temperature | 130 - 210 °C | [4][7][8][15] |
| Catalyst | Tin(II) octoate (Sn(Oct)₂), Zinc octoate (ZnOct₂), Tin(II) chloride (SnCl₂) | [7][8][9] |
| Catalyst Conc. | 0.05 - 0.5 wt% | [4][7][16] |
| Pressure | Vacuum to atmospheric | [2][7] |
| Reaction Time | 2 - 24 hours | [9][15] |
Table 2: Influence of Catalyst on PLA Properties
| Catalyst | Typical Molecular Weight ( kg/mol ) | Conversion (%) | Racemization | Source(s) |
| Tin(II) octoate | >100 | High | Low | [7][8] |
| Zinc octoate | ~64 | ~92 | - | [9] |
| Magnesium octoate | ~31 | ~91.5 | - | [9] |
| Calcium octoate | ~19.5 | ~58 | - | [9] |
Experimental Protocols
Protocol 1: Purification of Lactide by Recrystallization
This protocol describes a general procedure for purifying crude lactide.
-
Dissolution: Dissolve the crude lactide in a minimal amount of a suitable solvent (e.g., hot ethyl acetate or butyl acetate) with stirring.[2][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the lactide crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified lactide crystals under vacuum at a temperature below their melting point (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Ring-Opening Polymerization of Lactide using Tin(II) Octoate
This protocol outlines a typical lab-scale polymerization of L-lactide.
-
Apparatus Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inlet for an inert gas (e.g., nitrogen or argon).
-
Monomer and Catalyst Charging: Add the purified and dried L-lactide monomer to the reactor. In a separate, dry container, dissolve the desired amount of tin(II) octoate catalyst in a small amount of dry toluene.[13]
-
Initiator Addition: If using a co-initiator, add the desired amount of a dry alcohol (e.g., 1-dodecanol) to the reactor.
-
Inert Atmosphere: Purge the reactor with the inert gas for at least 15-20 minutes to remove air and moisture.
-
Catalyst Injection: Inject the catalyst solution into the reactor using a dry syringe.
-
Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 160-190°C) with continuous stirring.[4][17]
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity of the reaction mixture. Samples can be taken at intervals to determine monomer conversion and molecular weight.
-
Termination and Purification: After the desired reaction time, cool the reactor to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated PLA by filtration and dry it under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.[4]
Visualizations
Caption: Troubleshooting workflow for low molecular weight PLA.
Caption: General workflow for PLA synthesis from lactic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polylactide.com [polylactide.com]
- 7. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Active and Robust Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 11. scispace.com [scispace.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aidic.it [aidic.it]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
troubleshooting peak tailing in GC-MS analysis of dimethyldioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the GC-MS analysis of dimethyldioxane, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results.[1][2][3] This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues in the GC-MS analysis of this compound.
Q1: My this compound peak is tailing. What is the first thing I should check?
A1: The first step is to determine if the issue is specific to your analyte or a general system problem.[3]
-
Inject a non-polar compound (e.g., a hydrocarbon like hexane or methane). If this peak also tails, it indicates a physical problem within the GC system, such as an improper column installation or a leak.[4]
-
If only the this compound peak (and other polar compounds) tails, the issue is likely due to chemical interactions (activity) within the system.[5] this compound, being a polar cyclic ether, is susceptible to interactions with active sites.
Q2: I've determined the issue is likely due to active sites. What are the common sources of activity and how do I address them?
A2: Active sites are typically exposed silanol groups (Si-OH) on glass surfaces within the GC system that can interact with polar analytes like this compound, causing peak tailing.[6][7] The most common sources of activity are the inlet liner and the analytical column.
Inlet Maintenance:
-
Inlet Liner: The liner is a primary site for sample introduction and can become contaminated or its deactivation layer can degrade over time.[8]
-
Action: Replace the inlet liner with a new, deactivated liner. For polar compounds like this compound, a liner with glass wool can aid in volatilization, but the wool must also be deactivated.[8]
-
-
Septum: A cored or worn septum can introduce particles into the inlet, creating active sites.
-
Action: Replace the septum.
-
-
Inlet Seal: The gold seal at the base of the inlet can also become contaminated.
-
Action: Inspect and, if necessary, replace the inlet seal.
-
Column Maintenance:
-
Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites and causing peak tailing.[3]
-
Action: Trim the column. A good starting point is to trim 10-20 cm from the front of the column.[1] This removes the contaminated section and exposes a fresh, inert surface.
-
-
Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, exposing active silanol groups on the fused silica tubing.[5]
-
Action: If trimming the column does not resolve the issue, the column may need to be replaced.
-
Q3: I've performed inlet and column maintenance, but the peak tailing persists. What else could be causing the issue?
A3: If maintenance of the inlet and column does not resolve the peak tailing, consider the following factors:
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.[3]
-
Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak shape distortion.[4]
-
Action: Perform a leak check of the system, paying close attention to the fittings at the inlet and detector.
-
-
Sample Overload: Injecting too much sample can overload the column, resulting in peak fronting, but in some cases, it can also contribute to tailing.[2]
-
Action: Try injecting a more dilute sample.
-
-
Inappropriate Column Phase: The polarity of the stationary phase should be appropriate for the analyte. For a polar compound like this compound, a mid-polarity column is often a good choice.
-
Action: Consult column selection guides to ensure you are using a column with a suitable stationary phase.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for GC column selection for this compound analysis?
A: For a polar analyte like this compound, a column with a mid-polarity stationary phase is generally recommended. A 5% phenyl-methylpolysiloxane phase is a versatile and common choice. The column dimensions will depend on the specific requirements of your analysis (e.g., desired resolution and run time).
Q: How often should I perform inlet maintenance?
A: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, changing the liner and septum every 100-200 injections is a good practice. For dirtier samples, more frequent maintenance will be necessary.
Q: What is column conditioning and why is it important?
A: Column conditioning is the process of heating a new GC column under a flow of inert carrier gas to remove any volatile manufacturing residues and to ensure the stationary phase is stable.[9] Proper conditioning is crucial for achieving a stable baseline and good peak shapes. Always follow the manufacturer's instructions for conditioning a new column.
Q: Can the injection technique affect peak shape?
A: Yes, the injection technique can significantly impact peak shape. For splitless injections, which are common for trace analysis, a slow injection can lead to broad and tailing peaks. A fast, smooth injection is recommended to ensure the sample is transferred to the column as a narrow band.
Data Presentation
The following table summarizes the expected impact of various troubleshooting actions on the peak tailing factor for a polar analyte like this compound. The tailing factor is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.0 indicating tailing.
| Troubleshooting Action | Expected Impact on Tailing Factor | Rationale |
| Replacing Inlet Liner with a New, Deactivated Liner | High | The inlet liner is a primary site of analyte interaction and contamination. A fresh, deactivated liner minimizes active sites.[7] |
| Trimming 10-20 cm from the Column Inlet | High | Removes accumulated non-volatile residues and degraded stationary phase at the head of the column, which are common sources of activity.[1][10] |
| Re-installing the Column with Clean, Square Cuts | Medium to High | Eliminates dead volumes and turbulence in the flow path that can cause peak distortion for all compounds.[1][3] |
| Performing a System Leak Check | Medium | Ensures consistent carrier gas flow, which is crucial for maintaining good peak shape.[4] |
| Reducing Sample Concentration | Low to Medium | Can alleviate column overload, which may contribute to peak asymmetry.[2] |
| Using a Column with a More Appropriate Polarity | High | Ensures proper chromatographic interaction between the analyte and the stationary phase, preventing secondary retention mechanisms that cause tailing. |
Experimental Protocols
Protocol 1: GC Column Trimming
-
Cool the GC oven and inlet to room temperature.
-
Turn off the carrier gas flow.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or a capillary column cutter, score the column at the desired length (typically 10-20 cm from the inlet end).
-
Gently flex the column at the score to create a clean, square break.
-
Inspect the cut under magnification to ensure it is clean and at a 90-degree angle. A poor cut can itself be a cause of peak tailing.[3][10]
-
Wipe the outside of the newly cut column end with a lint-free cloth dampened with methanol to remove any debris.
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Restore carrier gas flow and perform a leak check.
-
Condition the column for a short period (e.g., 15-30 minutes at a moderate temperature) before analysis.
Protocol 2: Inlet Liner and Septum Replacement
-
Cool the GC inlet to room temperature.
-
Turn off the carrier gas flow.
-
Unscrew the inlet septum nut.
-
Remove the old septum using forceps.
-
Remove the inlet liner. It may be necessary to use liner removal tongs.
-
Inspect the inside of the inlet for any visible contamination. If necessary, clean the inlet with appropriate solvents.
-
Insert a new, deactivated inlet liner.
-
Place a new septum on top of the inlet.
-
Screw the septum nut back on, being careful not to overtighten.
-
Restore carrier gas flow and perform a leak check.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. agilent.com [agilent.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. youtube.com [youtube.com]
identifying and removing common impurities from commercial dimethyldioxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities from commercial dimethyldioxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The primary impurities depend on the synthesis route. For this compound synthesized from propylene glycol, common impurities include water, unreacted propylene glycol, aldehydes, and ketones.[1] Over time and with exposure to air, peroxide formation is also a significant concern.[2][3] If synthesized from isobutylene and formaldehyde, byproducts can include various high-boiling point compounds.
Q2: Why has the color of my this compound turned yellowish?
A2: A yellowish tint can indicate the presence of polymerized impurities, often resulting from the breakdown of aldehydes or other reactive species. It can also be an indicator of degradation of the product itself.
Q3: I suspect peroxide formation in my stored this compound. How can I test for it?
A3: Peroxides can be detected using commercially available peroxide test strips, which provide a rapid qualitative or semi-quantitative measurement. For a more quantitative analysis, an iodide-based titration method can be employed. It is crucial to test for peroxides before any distillation or concentration steps, as peroxides can become explosive when concentrated.[4][5]
Q4: Can I use an acid wash to purify this compound, similar to 1,4-dioxane?
A4: No, this compound is sensitive to acids and can undergo hydrolysis, breaking down into its parent constituents or other byproducts.[2] Purification should be performed using basic or neutral methods.
Q5: What is the purpose of adding a base like potassium hydroxide (KOH) during purification?
A5: Strong bases such as KOH or sodium hydroxide (NaOH) are used to induce the polymerization of acidic impurities, aldehydes, and ketones.[1] These polymerized byproducts are significantly less volatile than this compound, allowing for their separation via distillation.
Q6: How can I remove water from this compound?
A6: For bulk water removal, a separatory funnel can be used as this compound is immiscible with water.[2] For removal of dissolved or trace amounts of water, a Dean-Stark trap during distillation or the use of drying agents followed by filtration are effective methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in GC-MS analysis | Contamination from the injection port, column bleed, or impure solvents used for dilution. | Run a blank solvent injection to check for system contamination. Ensure high-purity solvents are used for sample preparation. |
| Inaccurate results from Karl Fischer titration | Interference from side reactions with certain impurities. Highly hygroscopic nature of the solvent leading to atmospheric moisture absorption. | Ensure the sample is handled in a dry environment. Use a Karl Fischer apparatus with a diaphragm for samples with potential side reactions. |
| Low yield after fractional distillation | Boiling point of impurities is too close to this compound. Inefficient fractionating column. Distillation rate is too high. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the distillation rate to allow for better separation.[6] |
| Cloudy appearance of this compound after purification | Presence of residual water or insoluble impurities. | Dry the this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter. If the cloudiness persists, a final filtration through a fine porosity filter may be necessary. |
| Peroxide test remains positive after treatment with ferrous sulfate | Insufficient amount of ferrous sulfate solution used. Inadequate mixing of the biphasic system. | Add more ferrous sulfate solution and shake vigorously to ensure thorough contact between the aqueous and organic layers.[7] |
Data on Common Impurities and Purification Efficiency
The following table summarizes common impurities found in commercial this compound and the effectiveness of recommended purification methods. Note: Specific quantitative data for commercial this compound is not widely available. The typical concentration ranges provided are based on data for the closely related compound, 1,4-dioxane, and should be considered as illustrative examples.
| Impurity | Typical Concentration Range (in 1,4-Dioxane as a proxy) | Analytical Method | Removal Method | Removal Efficiency |
| Water | 100 - 1000 ppm | Karl Fischer Titration | Fractional Distillation / Drying Agents | High |
| Peroxides | < 10 ppm (fresh) to > 100 ppm (aged)[4][5] | Peroxide Test Strips / Iodometric Titration | Treatment with Ferrous Sulfate Solution[2] | High |
| Aldehydes & Ketones | 10 - 500 ppm | GC-MS after derivatization | Treatment with KOH/NaOH followed by Fractional Distillation | High |
| Unreacted Propylene Glycol | 50 - 2000 ppm | GC-MS | Water Wash followed by Fractional Distillation | Moderate to High |
Experimental Workflow for Impurity Identification and Removal
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 3. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
strategies to increase the selectivity of the Prins reaction for dioxane formation
Welcome to the technical support center for the Prins reaction, specifically tailored for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the selectivity of 1,3-dioxane formation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Prins reaction is giving a low yield of the desired 1,3-dioxane. What are the common causes and how can I improve the yield?
Low yields of 1,3-dioxane are often due to suboptimal reaction conditions that favor competing reaction pathways, such as the formation of 1,3-diols or allylic alcohols.[1][2][3][4] Key factors to investigate are:
-
Reactant Stoichiometry: An excess of the aldehyde (especially formaldehyde) is crucial for driving the reaction towards dioxane formation.[1][2][3][4][5] The excess aldehyde traps the intermediate carbocation to form the dioxane ring.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of 1,3-dioxanes.[1][2][5] Higher temperatures can promote the elimination pathway leading to allylic alcohols or the formation of 1,3-diols if water is present.
-
Catalyst Choice: The type and concentration of the acid catalyst play a significant role. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates.[3][6] In some cases, heterogeneous catalysts can offer improved selectivity and easier work-up.[7][8][9]
-
Water Content: The presence of water in the reaction medium can lead to the formation of 1,3-diols as a major byproduct.[1][2][4] Ensure you are using anhydrous conditions if dioxane is the desired product.
Q2: I am observing significant formation of allylic alcohols and other byproducts. How can I suppress these side reactions?
The formation of allylic alcohols and other undesired products is a common challenge. Here are some strategies to enhance selectivity for the dioxane product:
-
Increase Aldehyde Concentration: As mentioned, using an excess of the aldehyde is the primary method to favor the trapping of the carbocation intermediate to form the dioxane.[1][2][3][4][5]
-
Control the Temperature: Maintain a low reaction temperature to disfavor the elimination reaction that leads to allylic alcohols.[1][2][5]
-
Choice of Catalyst: Certain catalysts can offer higher selectivity. For instance, some Lewis acids may favor the desired cyclization over elimination.[10] The use of specific catalysts like confined imino-imidodiphosphate (iIDP) Brønsted acids has been shown to be highly selective for dioxane formation with styrenes.[10][11]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred to minimize side reactions.
Q3: What type of catalyst is best for maximizing 1,3-dioxane selectivity?
The "best" catalyst is substrate-dependent, but here are some general guidelines:
-
Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to side reactions due to their high acidity.[6]
-
Lewis Acids: Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) can activate the aldehyde and promote the reaction, sometimes with improved selectivity.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-ZSM-5, H-beta), mesoporous materials (e.g., ZnAlMCM-41), and acid-functionalized resins (e.g., Amberlyst-15) offer advantages in terms of reusability, easier product separation, and sometimes enhanced selectivity.[7][8][9][12]
-
Specialized Catalysts: For certain substrates like styrenes, advanced catalysts have been developed. For example, confined imino-imidodiphosphate (iIDP) Brønsted acids have demonstrated high enantioselectivity in the formation of 1,3-dioxanes.[10][11] Iodine in the presence of bis(trifluoromethanesulfonyl)imide salts has also been reported as an effective catalytic system.[13]
Data Presentation: Reaction Conditions for Selective Dioxane Formation
The following table summarizes quantitative data from various studies on the Prins reaction for 1,3-dioxane synthesis, highlighting the conditions that led to high selectivity.
| Alkene | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Alkene Conversion (%) | Dioxane Selectivity (%) | Reference |
| Styrene | Formalin | Phosphotungstic acid | Water | 90 | 3 | 87.3 | 98.9 | [14] |
| Styrene | Paraformaldehyde | W-ZnAlMCM-41(75) | Dichloromethane | 80 | 6 | ~95 | ~98 | [7] |
| Styrene | Paraformaldehyde | iIDP Brønsted acid | Cyclohexane | 25 | 72 | 90 | >95 | [10][11] |
| Propylene | Formaldehyde | H-ZSM-5 | - | 150 | - | - | 41.4 (at 95% conversion) | [11] |
| Isobutene | Formaldehyde | CeO₂ | Water | 150 | 4 | 95 | 14 (84% selectivity to diol) | [15] |
Experimental Protocols
General Protocol for the Synthesis of 4-Phenyl-1,3-dioxane using a Heterogeneous Catalyst (Adapted from[7][8])
-
Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., W-ZnAlMCM-41(75)). Activate the catalyst by heating under vacuum if required by the specific material's protocol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst.
-
Addition of Reactants: Add the solvent (e.g., dichloromethane) followed by the alkene (e.g., styrene) and the aldehyde (e.g., paraformaldehyde). A typical molar ratio of alkene to formaldehyde is 1:2 or higher to favor dioxane formation.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 6 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by column chromatography or distillation to obtain the pure 1,3-dioxane. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Caption: Reaction pathways in the Prins reaction.
Caption: Troubleshooting workflow for low dioxane yield.
References
- 1. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Prins Reaction [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Acylated Meldrum's Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of acylated Meldrum's acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My acylated Meldrum's acid appears to be decomposing during purification. What causes this instability?
A1: Acylated Meldrum's acids are susceptible to both thermal and pH-dependent degradation.
-
Thermal Instability: At elevated temperatures (often above 80°C and especially >200°C), these molecules can undergo thermal decomposition through a retro-Diels-Alder reaction. This process eliminates acetone and carbon dioxide to generate highly reactive α-oxoketenes.[1][2] This is often the desired pathway for subsequent reactions but is problematic during purification if the goal is to isolate the acylated Meldrum's acid itself.
-
pH Sensitivity: The stability of acylated Meldrum's acids can be pH-dependent. Some studies have found that they are unstable in acidic media at ambient temperatures but are more stable in basic solutions.[1] Acidic conditions can catalyze the decomposition pathway.
Q2: What are the common impurities I should expect after synthesizing my acylated Meldrum's acid?
A2: Common impurities include:
-
Unreacted Meldrum's Acid: If the acylation reaction does not go to completion, you will have leftover starting material. It is crucial to use high-purity, recrystallized Meldrum's acid to ensure reproducible yields and a cleaner product.[3]
-
Pyridine/Base: If pyridine is used as the base and catalyst, it can be difficult to remove completely and may remain in the crude product.[3]
-
Side-Products: With diacid chlorides like glutaryl and adipyl dichlorides, dimeric products can form where two molecules of Meldrum's acid react with one molecule of the diacid chloride.[4]
-
Degradation Products: If the compound has started to decompose, you may have impurities resulting from the subsequent reactions of the generated ketene.
Q3: Can I store my crude acylated Meldrum's acid before purification?
A3: It is generally recommended to use the crude acylated Meldrum's acid immediately in the next step without purification or prolonged storage.[5] Some derivatives are known to decompose even at room temperature over time.[1] If storage is necessary, it should be done at low temperatures and under an inert atmosphere, but immediate use is preferable.
Troubleshooting Purification
Problem 1: Oily or impure solid after removal of solvent.
-
Possible Cause: Residual pyridine from the acylation reaction.
-
Troubleshooting Tip: The crude solid can be broken into a fine powder and placed under a high vacuum overnight to help remove volatile pyridine.[3] Alternatively, washing the organic phase thoroughly with dilute acid (e.g., 2 N HCl) during the workup is critical to remove the pyridine base.[5]
Problem 2: Difficulty with recrystallization.
-
Possible Cause 1: Incorrect solvent system.
-
Troubleshooting Tip: Several solvent systems have been successfully used for the recrystallization of acylated Meldrum's acid derivatives. Experiment with different combinations based on the polarity of your specific compound.
| Recrystallization Solvent System | Reference Compound Example |
| Ether–Hexane | 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione |
| Dichloromethane–Hexane | 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione |
| Chloroform–Light Petroleum Ether | Succinyl Meldrum's acid |
-
Possible Cause 2: The product is an oil or has a low melting point.
-
Troubleshooting Tip: If recrystallization proves difficult, column chromatography may be a necessary alternative. However, be aware of the potential for decomposition on silica gel.
Problem 3: Product decomposes on silica gel column chromatography.
-
Possible Cause: The acidic nature of standard silica gel can promote the decomposition of the acylated Meldrum's acid.
-
Troubleshooting Tip:
-
Neutralize the Silica: Use silica gel that has been neutralized with a base (e.g., washed with a solvent containing a small amount of triethylamine or pyridine).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. Monitor the consumption of the starting material by TLC for best results.[3]
-
Problem 4: Product is very soluble in the chosen purification solvent.
-
Possible Cause: The functional groups on the acyl chain significantly increase the compound's solubility. For example, an increased number of oxygen atoms in a side chain can make the derivative highly soluble in polar solvents like ethanol.[6]
-
Troubleshooting Tip: If the product is too soluble for recrystallization by cooling, try an anti-solvent precipitation method. In one reported case, a product that was too soluble in ethanol was precipitated by evaporating the reaction mixture and adding dichloromethane (DCM).[6]
Experimental Protocols
Protocol 1: General Synthesis and Workup of an Acylated Meldrum's Acid
This protocol is adapted from a procedure for the synthesis of methyl phenylacetylacetate, where an acylated Meldrum's acid is a key intermediate.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask in an ice bath (0°C).
-
Base Addition: Under an argon atmosphere, add anhydrous pyridine (2.4 equiv.) to the solution with stirring over 10 minutes.
-
Acyl Chloride Addition: Add a solution of the desired acyl chloride (0.97 equiv.) in anhydrous DCM dropwise over a 2-hour period.
-
Reaction: Stir the mixture for 1 hour at 0°C, followed by an additional hour at room temperature. The mixture may become cloudy and orange.[5]
-
Quenching & Extraction:
-
Dilute the reaction mixture with DCM.
-
Pour the mixture into 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase. Extract the aqueous layer twice with DCM.
-
Combine all organic phases. Wash twice with 2 N HCl and once with a saturated sodium chloride solution.
-
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent with a rotary evaporator to yield the crude acylated Meldrum's acid, typically as a solid.[5] This crude product is often used directly in the next step.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline based on reported methods.[4][5]
-
Dissolution: Dissolve the crude acylated Meldrum's acid in a minimum amount of a suitable hot solvent (e.g., dichloromethane or chloroform).
-
Precipitation: Slowly add a less polar anti-solvent (e.g., hexane or light petroleum ether) until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Racemization in Lactide Polymerization
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during the polymerization of lactide, a critical factor in controlling the stereochemistry and, consequently, the physical and biodegradable properties of poly(lactic acid) (PLA).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of lactide polymerization, and why is it problematic?
A1: Lactide, the cyclic dimer of lactic acid, is a chiral molecule existing as L-lactide, D-lactide, and meso-lactide. Racemization is the process where one enantiomer (e.g., L-lactide) is converted into its mirror image (D-lactide), often through the formation of meso-lactide.[1][2][3] This is problematic because the stereochemistry of the resulting polylactide (PLA) dictates its properties. For instance, poly(L-lactide) (PLLA) is a semi-crystalline material, whereas poly(D,L-lactide) (PDLLA), resulting from the polymerization of a racemic mixture of L- and D-lactides, is amorphous.[4] Uncontrolled racemization leads to a loss of stereoregularity, which can negatively impact crystallinity, thermal properties, and degradation rate.[3]
Q2: What are the primary causes of racemization during lactide polymerization?
A2: Several factors can induce racemization during lactide polymerization:
-
High Temperatures: Elevated temperatures are a significant contributor to racemization.[1][2][5] Temperatures exceeding 200°C can lead to increased conversion of L,L-lactide to meso-lactide.[2]
-
Catalyst Type: The choice of catalyst plays a crucial role. Metal-based catalysts, particularly those with basic end groups, can deprotonate the lactide, leading to racemization.[4][5] Some catalysts, like certain zirconium initiators, have been shown to cause a higher degree of racemization compared to others like SnOct₂.[3]
-
Impurities: The presence of basic impurities can accelerate racemization.[1] It is crucial to use high-purity lactide to minimize side reactions.
-
Reaction Time: Longer reaction times, especially at high temperatures, can increase the extent of racemization.[2]
Q3: How can I minimize racemization during my polymerization experiments?
A3: To minimize racemization, consider the following strategies:
-
Optimize Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for an acceptable reaction rate. Generally, temperatures below 200°C are recommended.[4]
-
Select an Appropriate Catalyst: Choose a catalyst known for low racemization. While tin(II) ethylhexanoate (SnOct₂) is a common catalyst, its use can lead to some racemization.[4] Alternative catalysts, or carefully controlling the concentration of SnOct₂, can mitigate this. For instance, using a lower concentration of SnO was found to result in lower racemization.[5]
-
Ensure High Monomer Purity: Use highly purified lactide to avoid impurities that can catalyze racemization.
-
Control Reaction Time: Monitor the polymerization progress and stop the reaction once the desired molecular weight and conversion are achieved to avoid unnecessary exposure to racemization-inducing conditions.
-
Consider Pressure: Lower pressure can be beneficial as it helps in removing volatile impurities that might contribute to side reactions.[5]
Q4: What analytical techniques can I use to quantify the extent of racemization in my polylactide samples?
A4: Several analytical techniques can be employed to assess the stereochemistry and extent of racemization in PLA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the stereochemical composition of PLA.[6][7][8] Homonuclear decoupling in ¹H NMR can provide detailed information about the stereosequences.[6][9] The ratio of signals corresponding to heterochiral and homochiral PLA in ¹³C NMR can be used to quantify the degree of racemization.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different stereoisomers of lactide.[10] A robust HPLC method can also separate PLA based on its stereochemical composition.[6][9]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) can be used to quantify residual lactide stereoisomers in the final polymer.[11]
-
Differential Scanning Calorimetry (DSC): DSC can provide indirect evidence of racemization by measuring changes in the polymer's melting temperature and crystallinity, which are affected by its stereoregularity.[6]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low crystallinity and melting point in the final polymer. | High degree of racemization leading to an amorphous polymer. | 1. Verify Reaction Temperature: Ensure the polymerization temperature did not exceed the intended setpoint. Consider reducing the temperature in subsequent experiments. 2. Analyze Catalyst: Check the purity and concentration of the catalyst. Consider using a different catalyst known for lower racemization. 3. Assess Monomer Purity: Test the purity of the lactide monomer for the presence of meso-lactide or other impurities. 4. Quantify Racemization: Use NMR or HPLC to determine the extent of racemization. |
| Inconsistent batch-to-batch polymer properties. | Variable levels of racemization due to inconsistencies in reaction conditions. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for all polymerizations. 2. Calibrate Equipment: Regularly calibrate temperature controllers and other critical equipment. 3. Monitor Purity: Consistently check the purity of incoming lactide monomer. 4. Implement In-Process Controls: Monitor key parameters like temperature and pressure throughout the reaction. |
| Observed formation of meso-lactide in the final product. | Racemization of L-lactide during polymerization. | 1. Lower Polymerization Temperature: As a first step, reduce the reaction temperature.[2] 2. Reduce Catalyst Concentration: A higher catalyst concentration can increase side reactions.[5] 3. Shorten Reaction Time: Minimize the time the polymer is exposed to high temperatures. |
Quantitative Data Summary
Table 1: Effect of Temperature and Catalyst on Racemization
| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | D,L-lactide Fraction (%) | Reference |
| SnO | 0.1 | 210 | 92.2 | [5] |
| SnO | 0.1 | 230 | 90.1 | [5] |
| SnO | 0.1 | 250 | 88.5 | [5] |
| SnO | 0.025 | 230 | 92.2 | [5] |
| SnO | 0.2 | 230 | 89.5 | [5] |
Table 2: Racemization with Different Biocompatible Catalysts
| Catalyst (0.05 mol%) | Polymerization Time (h) | Temperature (°C) | D-lactic acid content (%) | Reference |
| SnOct₂ | 24 | 200 | 8 | [7] |
| CaOct₂ | 24 | 200 | 5 | [7] |
| MgOct₂ | 24 | 200 | 11 | [7] |
| ZnOct₂ | 24 | 200 | 8 | [7][12] |
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of L-Lactide with Minimized Racemization
-
Monomer and Catalyst Preparation:
-
Dry L-lactide under vacuum at 40-50°C for at least 24 hours to remove any moisture.
-
Prepare a stock solution of the chosen catalyst (e.g., SnOct₂) in anhydrous toluene under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried glass reactor equipped with a mechanical stirrer and an argon inlet/outlet.
-
Charge the reactor with the purified L-lactide.
-
Heat the reactor to the desired polymerization temperature (e.g., 130-160°C) under a gentle flow of argon.
-
-
Initiation and Polymerization:
-
Once the lactide has melted and reached a stable temperature, add the desired amount of initiator (e.g., a dry alcohol) followed by the catalyst solution via a syringe.
-
Stir the reaction mixture at a constant rate. Monitor the viscosity of the mixture as an indicator of polymerization progress.
-
-
Termination and Purification:
-
After the desired reaction time (typically a few hours, depending on the target molecular weight), stop the reaction by cooling the reactor to room temperature.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol 2: Quantification of Racemization using ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of the purified polylactide sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals in the carbonyl region of the spectrum. The signal for homochiral PLA typically appears around 169.5 ppm, while the signal for heterochiral PLA is found around 169.3 ppm.[7]
-
Integrate the areas of these two signals.
-
Calculate the degree of racemization (as % D-lactic acid content) using the appropriate formula based on the signal assignments and integration values.
-
Visualizations
Caption: Base-catalyzed racemization of lactide via an enolate intermediate.
Caption: Troubleshooting workflow for addressing high racemization.
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Polylactic acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Stereochemical Heterogeneity Analysis of Polylactides by Multidimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. natureworksllc.com [natureworksllc.com]
- 12. pubs.acs.org [pubs.acs.org]
methods for neutralizing peroxides in ether solvents like dimethyldioxane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective neutralization of peroxides in ether solvents like dimethyldioxane.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and treatment of peroxide-forming solvents.
Q1: I suspect my ether solvent contains peroxides. What are the immediate safety precautions I should take?
A1: If you suspect the presence of peroxides, especially if you observe crystal formation or an oily viscous layer, treat the container as extremely hazardous.[1][2] Do not attempt to open or move the container. Secure the area and contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with disposal.[3] For solvents that do not show visual signs of high contamination, the first step is to test for peroxide concentration.
Q2: My peroxide test strip indicates a high concentration of peroxides (>30 ppm). What should I do?
A2: A peroxide concentration greater than 30 ppm is considered a serious hazard and the solvent should not be used without treatment.[1][2] Depending on the concentration and your laboratory's safety protocols, you may need to dispose of the solvent as hazardous waste or proceed with a neutralization protocol. If the concentration is above 100 ppm, it is highly recommended to contact EHS for disposal.[4][5]
Q3: I treated my solvent with a neutralizing agent, but the peroxide test is still positive. What went wrong?
A3: There are several potential reasons for incomplete neutralization:
-
Insufficient Reagent: The amount of neutralizing agent was not enough to react with all the peroxides present.
-
Ineffective Mixing: The solvent and the neutralizing agent were not mixed thoroughly, leading to incomplete reaction. For aqueous quenchers, vigorous shaking is necessary.
-
Reagent Degradation: The neutralizing agent may have degraded over time and lost its effectiveness.
-
Inappropriate Method: The chosen neutralization method may not be suitable for the specific type of peroxide present. For example, diacyl peroxides react very slowly with acidic ferrous sulfate.[6][7][8]
Troubleshooting Steps:
-
Ensure you are using a fresh, active neutralizing solution.
-
Increase the amount of the neutralizing agent and repeat the treatment.
-
Ensure vigorous mixing for the recommended period.
-
If the issue persists, consider using an alternative neutralization method.
Q4: After neutralizing the peroxides and distilling the solvent, I found that peroxides reformed quickly. Why did this happen?
A4: Some neutralization methods, particularly passing the solvent through activated alumina, can remove the inhibitors (like BHT) that are added to prevent peroxide formation.[9][10] Once the inhibitor is removed, the solvent is highly susceptible to rapid peroxide formation upon exposure to air and light.[10][11] Solvents purified by such methods should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).[12][13]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the methods for neutralizing peroxides in ether solvents.
Q1: What are the most common methods for neutralizing peroxides in ether solvents?
A1: The most common and effective methods for neutralizing peroxides in ether solvents include:
-
Treatment with Ferrous Sulfate: A solution of ferrous sulfate in dilute sulfuric acid is a widely used and effective method for reducing peroxides.[1][2][6][7][8][12]
-
Treatment with Sodium Bisulfite or Metabisulfite: Aqueous solutions of sodium bisulfite or metabisulfite are effective reducing agents for peroxides.[1][2]
-
Treatment with Activated Alumina: Passing the solvent through a column of activated alumina can effectively remove peroxides.[1][2][8][14] However, this method does not destroy the peroxides but adsorbs them onto the alumina.[2][8]
-
Treatment with Molecular Sieves: Refluxing the solvent over activated 4A molecular sieves can also destroy peroxides.[4][8]
Q2: How do I choose the best method for my specific application?
A2: The choice of method depends on several factors, including the type of ether, the concentration of peroxides, the scale of the operation, and the downstream application of the solvent.
-
Ferrous Sulfate: A robust and general method suitable for a wide range of ethers.
-
Sodium Bisulfite/Metabisulfite: A good alternative to ferrous sulfate, particularly for water-miscible ethers.
-
Activated Alumina: A convenient method for both water-soluble and insoluble ethers, especially for obtaining very dry, peroxide-free solvent. It is important to note that this method removes inhibitors.[9]
-
Molecular Sieves: Useful for simultaneously drying and removing peroxides from solvents.
Q3: Is it safe to distill an ether solvent that contains peroxides?
A3: No. It is extremely dangerous to distill an ether solvent without first removing the peroxides.[1][2] Peroxides are typically less volatile than the parent ether and will concentrate in the distillation flask as the solvent evaporates, creating a highly explosive mixture that can detonate upon heating or shock.[1][2][9] Always test for peroxides before distillation and ensure they are completely removed.
Q4: How can I prevent peroxide formation in my ether solvents?
A4: To minimize peroxide formation, follow these storage and handling guidelines:
-
Store in a cool, dark place: Keep ether containers away from light and heat, which can accelerate peroxide formation.[10][15]
-
Use airtight containers: Store ethers in tightly sealed, airtight containers, preferably under an inert atmosphere like nitrogen or argon.[12][13]
-
Purchase inhibited solvents: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[9][10]
-
Monitor inventory: Date containers upon receipt and upon opening.[15][16] Use older stock first and discard solvents after their recommended shelf life.
Quantitative Data Summary
The following table summarizes the acceptable peroxide concentration levels and the composition of common neutralizing solutions.
| Parameter | Value | Hazard Level/Recommendation | Citation |
| Peroxide Concentration | < 3 ppm | Reasonably safe for most laboratory procedures. | [1][2] |
| 3 - 30 ppm | Possible moderate hazard. Avoid concentration. | [1][2] | |
| > 30 ppm | Serious hazard. Requires immediate treatment or disposal. | [1][2] | |
| > 100 ppm | Extremely hazardous. Contact EHS for disposal. | [4][5] | |
| Neutralizing Agent | Composition | Notes | Citation |
| Ferrous Sulfate Solution | 60 g FeSO₄·7H₂O, 6 mL conc. H₂SO₄, 100 mL H₂O | Stir with 1 L of solvent. | [1][6] |
| Sodium Metabisulfite | 5% aqueous solution | Wash the solvent with the solution. | [1][2] |
| Activated Alumina | Basic, 80-mesh | Pass solvent through a column packed with alumina. | [8] |
Experimental Protocols
Protocol 1: Neutralization of Peroxides using Ferrous Sulfate
-
Prepare the Reagent: In a fume hood, prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[1]
-
Treatment: For every 1 liter of the ether solvent, add 100 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the ether layer with an equal volume of deionized water to remove any residual acid and iron salts.
-
Drying: Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Testing: Test the treated solvent for the presence of peroxides to ensure complete removal. Repeat the treatment if necessary.
Protocol 2: Neutralization of Peroxides using Activated Alumina
-
Prepare the Column: In a fume hood, pack a chromatography column with basic activated alumina (80-mesh). A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[15]
-
Elution: Carefully pour the ether solvent containing peroxides onto the top of the alumina column.
-
Collection: Allow the solvent to pass through the column under gravity and collect the purified solvent in a clean, dry flask.
-
Testing: Test the collected solvent for the presence of peroxides. If peroxides are still present, the solvent can be passed through the column a second time.
-
Alumina Deactivation: Crucially, the alumina column will contain concentrated peroxides and must be deactivated before disposal. Slowly pass a dilute acidic solution of ferrous sulfate or potassium iodide through the column to destroy the adsorbed peroxides.[1][2][8]
Visualizations
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. ehs.utexas.edu [ehs.utexas.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. my.alfred.edu [my.alfred.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. louisville.edu [louisville.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. activatedaluminaballs.com [activatedaluminaballs.com]
- 15. westernsydney.edu.au [westernsydney.edu.au]
- 16. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: Synthesis of Meldrum's Acid
Welcome to the technical support center for the synthesis of Meldrum's acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Meldrum's acid, providing direct answers and actionable solutions.
Q1: My yield of Meldrum's acid is consistently low. What are the most likely causes?
Low yields in Meldrum's acid synthesis can often be attributed to several critical factors:
-
Rate of Acetic Anhydride Addition: The most crucial factor for a high yield is the slow and controlled addition of acetic anhydride.[1][2][3][4][5] A rapid addition can lead to the formation of undesired byproducts, such as di-acetic anhydride, which does not lead to the formation of Meldrum's acid.[2][3][4] It is preferable to keep the concentration of unreacted acetic anhydride at 0.1 mole percent or less, based on the molar concentration of malonic acid in the solution phase.[1][3][4]
-
Reaction Temperature: The reaction is typically carried out at low temperatures, around 0°C, to control the reaction rate and minimize side reactions.[1][2][3] Higher temperatures can decrease the yield.
-
Purity of Reagents: The purity of the starting materials, particularly malonic acid and acetone, is important. Using recrystallized malonic acid can lead to better outcomes.
-
Moisture Content: The presence of water can lead to the hydrolysis of acetic anhydride and other intermediates, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.
Q2: What are the common impurities, and how can I minimize them?
The primary impurity is often unreacted malonic acid and byproducts from the reaction of acetic anhydride. To minimize these:
-
Control Acetic Anhydride Addition: As mentioned, a slow addition rate is key to preventing the formation of non-productive intermediates.[2][3][4]
-
Optimize Reaction Time: While the reaction can take up to three days, a preferred duration is between 15 to 18 hours at 0°C.[1][2][3] Monitoring the reaction progress via techniques like HPLC can help determine the optimal stopping point to prevent the formation of degradation products.
-
Effective Purification: After the reaction, the crude product should be thoroughly washed and can be purified by recrystallization. Solvents such as methyl-tert-butyl ether or a mixture of acetone and hexane have been reported to be effective.[1][2][3][6]
Q3: I am observing the formation of a significant amount of solid byproducts. What could this be?
The formation of excessive solid byproducts could be due to the precipitation of malonic acid complexes or the formation of polymeric materials. This can be caused by:
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. The recommended molar ratios of acetone, malonic acid, and an acid catalyst are in the range of 1.0:1.0:0.005 to 2.3:1.0:0.12.[1][2]
-
Localized High Concentrations: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Q4: Can I use a different acid catalyst instead of sulfuric acid?
While sulfuric acid is the most commonly cited catalyst, other strong protic acids may also be used. However, the concentration and type of acid catalyst can influence the reaction rate and yield. It is recommended to start with the well-established sulfuric acid and only deviate if specific experimental goals require it, with the understanding that re-optimization of the reaction conditions will be necessary.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of Meldrum's acid to allow for easy comparison of experimental parameters.
Table 1: Molar Ratios of Reactants and Reported Yields
| Acetone (mol) | Malonic Acid (mol) | Acid Catalyst (mol) | Yield (%) | Reference |
| 1.0 - 2.3 | 1.0 | 0.005 - 0.12 (Sulfuric Acid) | up to 92.35 | [1][2] |
Table 2: Reaction Conditions and Their Impact on Yield
| Parameter | Condition | Expected Outcome | Reference |
| Temperature | 0°C | Optimal yield | [1][2][3] |
| Reaction Time | 15 - 18 hours | High yield | [1][2][3] |
| Acetic Anhydride Addition Rate | Slow and controlled | Maximizes desired product formation, minimizes byproducts | [1][2][3][4][5] |
| Unreacted Acetic Anhydride Concentration | ≤ 0.1 mol % | Satisfactory to excellent yield | [1][3][4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of Meldrum's acid, based on established procedures.
Protocol 1: High-Yield Synthesis of Meldrum's Acid[1][2][3]
Materials:
-
Malonic Acid
-
Acetone
-
Acetic Anhydride
-
Sulfuric Acid (concentrated)
-
Methyl-tert-butyl ether (for washing)
-
Hexanes (for washing)
Procedure:
-
Combine acetone, malonic acid, and the acid catalyst in the specified molar ratios (see Table 1) in a reaction vessel equipped with a stirrer and a dropping funnel. The mixture will form a solution phase containing 5-25 mole percent of the malonic acid and a solid phase with the remaining 75-95 mole percent.
-
Cool the mixture to approximately 0°C in an ice bath.
-
Slowly add acetic anhydride to the stirred mixture over a prolonged period. The rate of addition should be carefully controlled to maintain a low concentration of unreacted acetic anhydride.
-
Continue stirring the reaction mixture at 0°C for 15 to 18 hours.
-
Upon completion, filter the solid product.
-
Wash the collected solid with methyl-tert-butyl ether and then with hexanes to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain Meldrum's acid as off-white crystals. For higher purity, the product can be recrystallized from methyl-tert-butyl ether.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting guide for low yield in Meldrum's acid synthesis.
General Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Meldrum's acid.
Factors Influencing Meldrum's Acid Synthesis Yield
Caption: Key factors that influence the final yield of Meldrum's acid.
References
- 1. EP0206673B1 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
- 2. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 3. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
- 4. EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
- 5. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Lewis Acid Catalysts in the Prins Reaction: A Guide for Researchers
The Prins reaction, a powerful carbon-carbon bond-forming reaction, has become an indispensable tool in the synthesis of tetrahydropyran and other oxygen-containing heterocycles, which are prevalent scaffolds in numerous natural products and pharmaceuticals. The reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. The choice of the acid catalyst, particularly the Lewis acid, is crucial as it significantly influences the reaction's efficiency, selectivity, and overall outcome. This guide provides a comparative overview of commonly employed Lewis acid catalysts for the Prins reaction, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in promoting the Prins reaction is dependent on several factors, including the nature of the substrates, solvent, reaction temperature, and catalyst loading. Below is a comparative summary of various Lewis acid catalysts based on reported experimental data.
| Catalyst System | Aldehyde | Homoallylic Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| FeCl₃ | p-Nitrobenzaldehyde | (Z)-6-phenylhex-3-en-1-ol | CH₂Cl₂ | rt | 1 | 89 | >99:1 | [1][2] |
| FeCl₃ | Benzaldehyde | (Z)-6-phenylhex-3-en-1-ol | CH₂Cl₂ | rt | 2 | 68 | >99:1 | [1] |
| BiCl₃ / TMSCl | Benzaldehyde | (E)-4-phenylbut-3-en-1-ol | CH₂Cl₂ | 0 | 0.5-1 | 60 | - | [3][4] |
| BiCl₃ / TMSCl | Vanillin | (E)-4-phenylbut-3-en-1-ol | CH₂Cl₂ | 0 | 0.5-1 | 70 | - | [3][4] |
| BiCl₃ / TMSCl | trans-Cinnamaldehyde | (E)-4-phenylbut-3-en-1-ol | CH₂Cl₂ | 0 | 0.5-1 | 77 | - | [3] |
| InBr₃ / TMSBr | Various Aldehydes | Dienyl Alcohols | - | - | - | - | cis-E selectivity | [5] |
| Sc(OTf)₃ | Various Aldehydes | Homoallylic Alcohols | - | - | - | Moderate to Good | - | [6] |
| BF₃·OEt₂ | Various Aldehydes | D-glucose-derived homoallylic alcohol | Benzene | 25 | - | Good to Excellent | Complete cis-selectivity | [6] |
| Iodine | p-Anisaldehyde | 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | CH₂Cl₂ | rt | - | 75 | - | [7] |
Note: The table above is a compilation of data from various sources and direct comparison should be made with caution as substrate scope and reaction conditions may vary. "-" indicates that the specific data was not provided in the cited source.
Key Observations:
-
Iron(III) Chloride (FeCl₃): This inexpensive and abundant Lewis acid has demonstrated excellent catalytic activity and high diastereoselectivity, particularly in tandem Prins/Friedel-Crafts cyclizations.[1][2] The use of molecular sieves can further enhance its efficiency by reducing reaction times and improving yields.[1]
-
Bismuth(III) Chloride (BiCl₃) with TMSCl: The combination of BiCl₃ as a catalyst and trimethylsilyl chloride (TMSCl) as an additive has proven to be a highly effective system for the synthesis of 4-chloro-tetrahydropyrans.[3][4] This method is characterized by its mild reaction conditions and high yields.
-
Indium(III) and Scandium(III) Triflates (In(OTf)₃, Sc(OTf)₃): These triflates are powerful Lewis acids that can catalyze the Prins reaction effectively.[6][8] In(OTf)₃, in conjunction with trimethylsilyl halides, can be used to produce cis-4-halo-2,6-disubstituted tetrahydropyrans.[8]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A classic and widely used Lewis acid, BF₃·OEt₂ is effective in promoting Prins cyclizations, often with high stereoselectivity.[6]
-
Iodine: As a mild Lewis acid, molecular iodine can catalyze the Prins cyclization under metal-free conditions, offering an environmentally benign alternative.[7]
Reaction Mechanisms and Experimental Workflows
The generally accepted mechanism for the Lewis acid-catalyzed Prins reaction involves the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the homoallylic alcohol to form an oxocarbenium ion. This key intermediate then undergoes intramolecular cyclization to form the tetrahydropyran ring.
Caption: Generalized mechanism of the Lewis acid-catalyzed Prins reaction.
A general workflow for carrying out a Lewis acid-catalyzed Prins reaction is depicted below. The specific conditions, such as temperature, reaction time, and work-up procedure, will vary depending on the chosen catalyst and substrates.
Caption: A typical experimental workflow for the Prins reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for the Prins reaction using selected Lewis acid catalysts.
Protocol 1: BiCl₃/TMSCl-Catalyzed Synthesis of 4-Chloro-tetrahydropyran Derivatives[3][4]
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
Trimethylsilyl chloride (TMSCl)
-
Homoallylic alcohol
-
Aldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a suspension of BiCl₃ (0.05 equiv) in anhydrous dichloromethane (CH₂Cl₂) containing the aldehyde (1.2 equiv) at 0 °C under an inert atmosphere, slowly add TMSCl (1.2 equiv).
-
Stir the mixture for 5 minutes at 0 °C.
-
Add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.
-
Upon completion, partially evaporate the solvent under reduced pressure.
-
Filter the crude mixture through a small plug of silica gel.
-
Evaporate the remaining volatiles under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-tetrahydropyran derivative.
Protocol 2: FeCl₃-Catalyzed Tandem Prins/Friedel-Crafts Cyclization[1][2]
Materials:
-
Iron(III) chloride (FeCl₃), anhydrous
-
Homoallylic alcohol (e.g., (Z)-6-phenylhex-3-en-1-ol)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
4Å Molecular Sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask containing 4Å molecular sieves, add a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add anhydrous FeCl₃ (10 mol%) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical step in the successful execution of the Prins reaction. While traditional Lewis acids like BF₃·OEt₂ remain effective, modern catalysis has introduced a range of milder and more selective alternatives. Iron-based catalysts offer an economical and environmentally friendly option with excellent stereocontrol. Bismuth and indium salts provide mild conditions for the reaction, while scandium triflates are powerful catalysts for more challenging substrates. This guide provides a starting point for researchers to navigate the diverse landscape of Lewis acid catalysts for the Prins reaction and to develop efficient and selective syntheses of valuable heterocyclic compounds. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.
References
- 1. FeCl3-Catalyzed Tandem Prins and Friedel-Crafts Cyclization: A Highly Diastereoselective Route to Polycyclic Ring Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FeCl3-Catalyzed Tandem Prins and Friedel-Crafts Cyclization: A Highly Diastereoselective Route to Polycyclic Ring Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. TMSBr/InBr3-promoted Prins cyclization/homobromination of dienyl alcohol with aldehyde to construct cis-THP containing an exocyclic E-alkene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Meldrum's Acid vs. Diethyl Malonate: A Comparative Guide to Knoevenagel Condensation Efficiency
In the realm of carbon-carbon bond formation, the Knoevenagel condensation stands as a cornerstone reaction, widely employed in the synthesis of fine chemicals and pharmaceuticals. The choice of the active methylene compound is pivotal to the reaction's success, with Meldrum's acid and diethyl malonate being two of the most common options. This guide provides a detailed comparison of their performance in the Knoevenagel condensation, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences and Reactivity
The primary differentiator between Meldrum's acid and diethyl malonate lies in their acidity. Meldrum's acid possesses a significantly lower pKa of approximately 4.97, making it substantially more acidic than diethyl malonate, which has a pKa of about 13.[1][2] This heightened acidity is attributed to the rigid cyclic structure of Meldrum's acid, which enforces a conformation that destabilizes the C-H bond and stabilizes the resulting carbanion.[1] Consequently, Meldrum's acid can be deprotonated by weaker bases and often reacts more readily and under milder conditions than diethyl malonate.
Quantitative Comparison of Performance
The following table summarizes quantitative data from various studies, highlighting the differences in reaction conditions and outcomes when using Meldrum's acid versus diethyl malonate in Knoevenagel condensations with various aldehydes.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Meldrum's Acid | 4-Methoxybenzaldehyde | Piperidine (catalytic) | [bmim]BF4 | 10 h | High (not specified) | [3] |
| Meldrum's Acid | p-Anisaldehyde | Proline | None | 15 min | 75% | [4] |
| Meldrum's Acid | Aromatic Aldehydes | None | Water | 2 h | Good (not specified) | [5][6] |
| Meldrum's Acid | 4-(Dimethylamino)benzaldehyde | Histidine | DMSO/Water | 2.5 h | 70% | [7] |
| Diethyl Malonate | Isovaleraldehyde | Immobilized Gelatine | DMSO | Overnight | 85-89% | [8] |
| Diethyl Malonate | Salicylaldehyde | 4-Piperidinopiperidine | Toluene | Not specified | Not specified | [9] |
| Diethyl Malonate | Benzaldehyde | Piperidine | Not specified | Not specified | Bis-adduct at 298 K | [10][11] |
| Diethyl Malonate | Formaldehyde | Diethylamine | Not specified | Not specified | Bis-adduct | [11][12][13] |
Experimental Protocols
Detailed methodologies for representative Knoevenagel condensations are provided below.
Knoevenagel Condensation with Meldrum's Acid
Catalyst-Free Condensation in Water: A general procedure for the environmentally benign Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water involves heating a mixture of the aldehyde and Meldrum's acid in water at 75°C for 2 hours, without the addition of any catalyst.[5]
Proline-Catalyzed Solventless Condensation: In a solventless approach, an aromatic aldehyde and Meldrum's acid are mixed with a catalytic amount of proline. The reaction proceeds to a high yield within a short timeframe, typically around 15 minutes, at room temperature.[4]
Knoevenagel Condensation with Diethyl Malonate
Immobilized Gelatine Catalyzed Condensation: A mixture of an aldehyde (e.g., isovaleraldehyde, 25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL) is treated with immobilized gelatine on a polymeric support (1 g). The reaction mixture is shaken overnight at room temperature. The product is then extracted with hexane.[8]
Piperidine-Catalyzed Condensation: In a classic approach, an aldehyde (e.g., benzaldehyde) is reacted with diethyl malonate in the presence of a catalytic amount of piperidine. The reaction temperature can influence the product, with the bis-adduct forming at room temperature.[10][11]
Factors Influencing Condensation Efficiency
The efficiency of the Knoevenagel condensation is a multifactorial outcome. The inherent reactivity of the active methylene compound is a critical starting point, with the acidity playing a central role. The choice of catalyst, solvent, and reaction temperature further modulates the reaction rate and final yield.
Caption: Factors influencing Knoevenagel condensation efficiency.
Conclusion
References
- 1. Meldrum's acid [chem-is-you.blogspot.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MELDRUM'S ACID IN WATER: AN EXPERIMENTAL CLASS ON GREEN ORGANIC CHEMISTRY [hero.epa.gov]
- 7. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. organicreactions.org [organicreactions.org]
comparison of polylactic acid properties from different lactide stereoisomers
A Comprehensive Guide to the Properties of Polylactic Acid from Different Lactide Stereoisomers
Polylactic acid (PLA) has emerged as a leading biodegradable and biocompatible polymer for a wide range of applications, from biomedical devices and drug delivery systems to packaging and 3D printing. The properties of PLA are intricately linked to the stereochemistry of its precursor, lactide. This guide provides a detailed comparison of the properties of PLA derived from different lactide stereoisomers: L-lactide, D-lactide, and their racemic mixture, D,L-lactide (which forms PDLLA), and meso-lactide.
The Influence of Stereochemistry on PLA Properties
Lactic acid, the monomer from which PLA is derived, is a chiral molecule existing in two enantiomeric forms: L-lactic acid and D-lactic acid. The dimerization of these monomers produces three stereoisomers of lactide: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). A racemic mixture of L- and D-lactide is known as D,L-lactide or rac-lactide. The polymerization of these different lactide stereoisomers leads to PLAs with distinct microstructures and, consequently, different physical, thermal, and mechanical properties.
Poly(L-lactide) (PLLA), derived from L-lactide, and poly(D-lactide) (PDLA), from D-lactide, are isotactic and semi-crystalline polymers.[1][2][3] In contrast, poly(D,L-lactide) (PDLLA), produced from the polymerization of a racemic mixture of L- and D-lactides, is an amorphous polymer due to the random arrangement of L- and D-lactyl units in the polymer chain.[2][4] The degree of crystallinity significantly influences the material's mechanical strength, thermal stability, and degradation rate.
A unique phenomenon occurs when PLLA and PDLA are blended. They can form a stereocomplex, a highly ordered crystalline structure with a melting point approximately 50°C higher than that of the individual homopolymers.[4][5] This stereocomplexation enhances the thermal stability and mechanical properties of the resulting PLA.[4][5]
Comparative Data of PLA Properties
The following table summarizes the key quantitative data for PLLA, PDLA, and PDLLA, providing a clear comparison of their properties.
| Property | Poly(L-lactide) (PLLA) | Poly(D-lactide) (PDLA) | Poly(D,L-lactide) (PDLLA) |
| Crystallinity | Semi-crystalline (~35-40%)[2] | Semi-crystalline | Amorphous[2][4] |
| Melting Temperature (Tm) | 170-180 °C[1][2] | 170-180 °C[2] | No melting point[2] |
| Glass Transition Temp. (Tg) | 55-65 °C[2][4] | 55-65 °C[2] | 50-60 °C[1][2] |
| Young's Modulus | 2.7–16 GPa[4] | Similar to PLLA | Generally lower than PLLA |
| Tensile Strength | Superior to PDLA[3] | More flexible and tougher than PLLA[3] | Lower than PLLA |
| Degradation Rate | Slower[3][6] | Slower than PDLLA[4] | Faster[6][7] |
Experimental Protocols
The characterization of PLA properties relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments cited in the comparison.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PLA samples.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point (e.g., 200 °C) to erase its thermal history.[8]
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
A second heating scan is performed at the same heating rate.
-
The glass transition temperature is identified as a step-change in the heat flow curve. The melting temperature is determined from the peak of the endothermic melting event.
-
The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) * 100 where ΔHm is the enthalpy of melting obtained from the DSC curve, and ΔH°m is the theoretical enthalpy of melting for 100% crystalline PLA (93.6 J/g).[9]
X-ray Diffraction (XRD) for Crystallinity Analysis
Objective: To determine the crystalline structure and degree of crystallinity of PLA.
Methodology:
-
A thin film or powdered sample of the PLA is prepared.
-
The sample is mounted on the sample holder of an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation with λ = 1.54 Å).[10]
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting XRD pattern will show sharp peaks for crystalline or semi-crystalline materials (like PLLA and PDLA) at specific 2θ values corresponding to different crystal planes. Amorphous materials like PDLLA will exhibit a broad halo.[11][12]
-
The degree of crystallinity can be estimated by separating the crystalline peaks from the amorphous halo and calculating the ratio of the crystalline peak area to the total area under the curve.
Tensile Testing for Mechanical Properties
Objective: To determine the Young's modulus, tensile strength, and elongation at break of PLA.
Methodology:
-
Dog-bone shaped specimens of the PLA material are prepared according to standard specifications (e.g., ASTM D638).[13]
-
The dimensions of the specimen's cross-sectional area are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is subjected to a tensile load at a constant rate of extension (e.g., 10 mm/min) until it fractures.[13]
-
The load and displacement are continuously recorded throughout the test.
-
A stress-strain curve is generated from the load-displacement data.
-
Young's modulus is calculated from the initial linear portion of the stress-strain curve. Tensile strength is the maximum stress the material can withstand before fracture. Elongation at break is the percentage increase in length at the point of fracture.
Visualization of Structure-Property Relationships
The following diagram illustrates the relationship between the different lactide stereoisomers and the resulting properties of the polylactic acid.
Caption: Relationship between lactide stereoisomers and PLA properties.
References
- 1. polylactide.com [polylactide.com]
- 2. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 4. Polylactic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Medical Grade Materials PLLA vs PDLA vs PDLLA [rebornplla.com]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and Characterization for the Thermal Stability and Mechanical Property of PLA and PLA/CF Samples Built by FFF Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Properties of PLA Specimens Obtained by Additive Manufacturing Process Reinforced with Flax Fibers [mdpi.com]
GC-MS vs. HPLC for the Quantitative Analysis of Dimethyldioxane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like dimethyldioxane is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this purpose. The evidence strongly supports GC-MS as the superior method for the quantitative analysis of this volatile compound.
This compound, a volatile organic compound, lends itself well to analysis by GC-MS due to its ability to be readily vaporized without decomposition. In contrast, its lack of a UV-absorbing chromophore and high volatility present significant challenges for HPLC analysis. This guide will delve into the experimental methodologies and expected performance of both techniques, supported by data inferred from the closely related and extensively studied compound, 1,4-dioxane.
Principle of Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas. As the separated compounds exit the column, they enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for identification and highly sensitive quantification.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. The separation is influenced by the polarity of the analyte, stationary phase, and mobile phase. Detection is typically achieved using a UV-vis detector, which requires the analyte to absorb light. For compounds like this compound that lack a chromophore, alternative, less sensitive detection methods such as refractive index (RI) detection or derivatization to introduce a chromophore would be necessary.
Comparative Quantitative Performance
The following table summarizes the anticipated quantitative performance of GC-MS and a theoretical HPLC method for the analysis of this compound. The GC-MS data is largely inferred from established methods for the analogous compound, 1,4-dioxane, due to a lack of direct studies on this compound.
| Parameter | GC-MS (Inferred for this compound) | HPLC (Theoretical) |
| Linearity (R²) | > 0.99 | > 0.99 (with suitable detection) |
| Limit of Detection (LOD) | Low ppb to ppt (µg/L to ng/L) | High ppm to low ppb (mg/L to µg/L) |
| Limit of Quantitation (LOQ) | Low ppb (µg/L) | High ppm to low ppb (mg/L to µg/L) |
| Accuracy (% Recovery) | 85-115% | 80-120% (highly method dependent) |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
GC-MS Methodology (Recommended)
The recommended approach for the quantitative analysis of this compound is Headspace GC-MS. This technique is ideal for volatile organic compounds in complex matrices as it minimizes sample preparation and reduces contamination of the instrument.
1. Sample Preparation (Static Headspace)
-
Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a similar volatile compound).
-
For aqueous samples, addition of salt (e.g., NaCl) can be used to increase the volatility of the analyte.
-
Seal the vial and place it in the headspace autosampler.
-
Equilibrate the vial at a controlled temperature (e.g., 80-100 °C) for a set time to allow the volatile compounds to partition into the headspace.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Inlet: Split/splitless inlet at 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for 2,5-dimethyl-1,4-dioxane would be selected based on its mass spectrum (e.g., m/z 116, 101, 71, 58, 43).
-
HPLC Methodology (Theoretical and Challenging)
A theoretical HPLC method for this compound would likely require derivatization or the use of a less sensitive, universal detector.
1. Sample Preparation
-
Direct Injection: For simple matrices, direct injection of a filtered sample might be possible if a universal detector like a refractive index detector is used.
-
Derivatization: To use a more sensitive UV detector, a pre-column derivatization step would be necessary to attach a chromophore to the this compound molecule. This would involve a chemical reaction, significantly increasing sample preparation complexity and potential for error.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector:
-
Refractive Index Detector (RID): For direct analysis, but with significantly lower sensitivity.
-
Diode Array Detector (DAD): If a suitable derivatization agent is used.
-
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) would be a starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Experimental Workflows
Conclusion
For the quantitative analysis of this compound, GC-MS is the unequivocally superior and recommended technique . Its inherent suitability for volatile compounds, coupled with the high sensitivity and selectivity of mass spectrometric detection, allows for robust and reliable quantification at trace levels. Sample preparation for GC-MS, particularly with headspace analysis, is straightforward and minimizes potential sources of error.
While HPLC is a powerful and versatile technique for a wide range of analytes, it is not well-suited for volatile, non-polar compounds like this compound that lack a chromophore. The development of a viable HPLC method would require significant effort in either utilizing a low-sensitivity universal detector or developing a complex and potentially unreliable derivatization procedure. Therefore, for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound, GC-MS is the clear and logical choice.
A Comparative Guide to Validating Dimethyldioxane Synthesis Yield: qNMR vs. GC-FID
For researchers, scientists, and professionals in drug development, accurate determination of reaction yields is paramount for process optimization and scalability. This guide provides a comparative analysis of two common analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID), for validating the yield of dimethyldioxane synthesis.
This compound, a heterocyclic compound, can be synthesized through various routes, including the acid-catalyzed reaction of propylene glycol with an aldehyde or ketone. Validating the yield of this synthesis requires a robust analytical method that is both accurate and precise. This guide will delve into the experimental protocols for both qNMR and GC-FID and present a comparative analysis of their performance.
Methodologies for Yield Determination
This section outlines the detailed experimental protocols for the synthesis of 2,4-dimethyl-1,3-dioxane and its subsequent yield determination using both qNMR and GC-FID techniques.
Synthesis of 2,4-dimethyl-1,3-dioxane
A common method for the synthesis of 2,4-dimethyl-1,3-dioxane is the reaction of propylene glycol with acetaldehyde, catalyzed by an acid resin.
Materials:
-
Propylene glycol
-
Acetaldehyde
-
Acidic ion-exchange resin (e.g., Amberlite IR-120)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for qNMR
-
Internal Standard for qNMR (e.g., 1,3,5-trimethoxybenzene)
-
Internal Standard for GC-FID (e.g., n-dodecane)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propylene glycol and a molar excess of acetaldehyde.
-
Add a catalytic amount of the acid resin.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress over time.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the crude product.
Quantitative NMR (qNMR) Protocol
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction product into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of the reactants or products.
-
Add a sufficient volume of deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the product and the internal standard). This is crucial for accurate quantification. A typical starting point is a d1 of 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Pulse Angle: 90° pulse.
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic, well-resolved signals of both the 2,4-dimethyl-1,3-dioxane product and the internal standard.
-
Calculate the molar amount of the product using the following formula:
Molproduct = (Iproduct / Nproduct) * (NIS / IIS) * MolIS
Where:
-
Iproduct = Integral of the product signal
-
Nproduct = Number of protons giving rise to the product signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the internal standard signal
-
MolIS = Moles of the internal standard
-
-
Determine the reaction yield based on the initial moles of the limiting reactant.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction product into a vial.
-
Add a known volume of a suitable solvent (e.g., diethyl ether).
-
Add a known amount of a suitable internal standard (e.g., n-dodecane). The internal standard should be well-resolved from the product and other components in the chromatogram.
-
Prepare a series of calibration standards containing known concentrations of purified 2,4-dimethyl-1,3-dioxane and the internal standard.
GC-FID Conditions:
-
Column: A suitable capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 2,4-dimethyl-1,3-dioxane to the peak area of the internal standard against the concentration of the dioxane in the calibration standards.
-
Inject the prepared sample of the crude reaction mixture.
-
Calculate the concentration of 2,4-dimethyl-1,3-dioxane in the sample using the calibration curve.
-
Determine the total amount of product and calculate the reaction yield based on the initial moles of the limiting reactant.
Comparative Data Presentation
The following table presents a hypothetical but realistic comparison of the yield determination for the synthesis of 2,4-dimethyl-1,3-dioxane using qNMR and GC-FID.
| Parameter | qNMR | GC-FID |
| Sample Preparation Time | ~10 minutes | ~30 minutes (including calibration standards) |
| Analysis Time per Sample | ~15 minutes | ~20 minutes |
| Need for Pure Standard | No (uses an internal standard of known concentration) | Yes (for calibration curve) |
| Selectivity | High (based on distinct NMR signals) | High (based on chromatographic separation) |
| Precision (RSD) | < 2% | < 3% |
| Accuracy | High (direct molar ratio) | High (dependent on calibration curve accuracy) |
| Determined Yield | 85.2% | 84.5% |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for yield determination using qNMR and GC-FID.
Discussion and Comparison
Both qNMR and GC-FID are powerful techniques for the quantitative analysis of reaction mixtures.
qNMR offers the significant advantage of being a primary analytical method, meaning it does not require a calibration curve using an authentic standard of the analyte. The quantification is based on the direct relationship between the integral of an NMR signal and the number of protons giving rise to that signal. This can be particularly beneficial in early-stage drug development when a pure standard of the product may not be readily available. The sample preparation for qNMR is also generally faster. However, care must be taken to ensure complete relaxation of all relevant nuclei for accurate integration, which may require longer experiment times (increased relaxation delays).
GC-FID , on the other hand, is a highly sensitive and robust technique, especially for volatile compounds like this compound. It provides excellent separation of components in a mixture, which can be advantageous if there are overlapping signals in the NMR spectrum. The main drawback is the need to prepare a calibration curve with a pure standard of the analyte, which can be time-consuming and introduces an additional source of potential error.
Conclusion
The choice between qNMR and GC-FID for validating the yield of this compound synthesis will depend on the specific needs of the researcher and the resources available.
-
For rapid and direct quantification, especially when a pure standard is not available, qNMR is an excellent choice. Its nature as a primary ratio method can provide highly accurate results with minimal sample preparation.
-
When high sensitivity and the separation of complex mixtures are critical, and a pure standard is accessible, GC-FID remains a reliable and powerful option.
Ultimately, for method validation and in regulated environments, it is often beneficial to use orthogonal methods. Therefore, employing both qNMR and GC-FID can provide a comprehensive and robust validation of the synthesis yield, increasing confidence in the obtained results.
a comparative analysis of catalysts for stereoselective lactide polymerization
A Comparative Analysis of Catalysts for Stereoselective Lactide Polymerization
For Researchers, Scientists, and Drug Development Professionals
The stereoselective polymerization of lactide is a critical process for the synthesis of biodegradable polylactide (PLA) with tailored thermal and mechanical properties. The choice of catalyst is paramount in controlling the polymer's microstructure, molecular weight, and polydispersity, which in turn dictates its suitability for various applications, including drug delivery systems, medical implants, and sustainable packaging. This guide provides a comparative analysis of prominent metal-based and organocatalytic systems for the stereoselective ring-opening polymerization (ROP) of lactide, supported by experimental data.
Performance Comparison of Catalysts
The following table summarizes the performance of selected catalysts for the stereoselective polymerization of racemic lactide (rac-LA), highlighting key parameters such as monomer conversion, molecular weight, polydispersity index (PDI), and stereoselectivity.
| Catalyst System | Catalyst | Monomer | Temp. (°C) | Time (h) | Conv. (%) | M_n_ (kDa) | PDI | Stereoselectivity (P_m_ / P_r_) |
| Metal-Based Catalysts | ||||||||
| Aluminum Salen | rac-(salen)AlO_i_Pr | rac-LA | 70 | 4 | 95 | 28.8 | 1.10 | P_m_ = 0.85[1] |
| Aluminum Salen | (R,R)-(salen)AlO_i_Pr | rac-LA | 70 | 24 | 98 | 29.4 | 1.05 | - |
| Zinc β-diiminate | [(BDI)ZnO_i_Pr]2 | rac-LA | 0 | 2 | 95 | 29.0 | 1.14 | P_r_ = 0.94[2][3] |
| Yttrium Sal-Binap | (R)-(SalBinap)YO(CH_2_)2_NMe_2 | meso-LA | 25 | 0.5 | >98 | 30.1 | 1.12 | P_s_ > 0.95 |
| Organocatalysts | ||||||||
| Phosphazene/Urea | C_3_N_3_-Py-P_3_/U4 | rac-LA | 20 | 0.17 | 92 | 27.5 | 1.07 | P_m_ = 0.92 |
| Thiourea/Phosphazene | Takemoto's catalyst/t-BuP_2_ | rac-LA | 25 | 72 | 85 | 24.8 | 1.15 | P_m_ = 0.88[4] |
Note: P_m_ refers to the probability of forming a meso dyad (isotactic preference), P_r_ refers to the probability of forming a racemo dyad (heterotactic preference), and P_s_ refers to the probability of forming a syndiotactic dyad.
Mechanistic Overview and Experimental Workflow
To understand the process of stereoselective lactide polymerization, it is essential to visualize the general reaction mechanism and the typical workflow for comparing different catalyst systems.
Caption: General mechanism of stereoselective ring-opening polymerization of lactide.
Caption: Typical experimental workflow for comparing catalyst performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the polymerization of lactide and the characterization of the resulting polylactide.
General Procedure for Stereoselective Polymerization of rac-Lactide
This protocol is a general guideline and may require optimization for specific catalyst systems.
Materials:
-
rac-Lactide (recrystallized from dry toluene)
-
Catalyst (synthesized and purified under inert atmosphere)
-
Initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Anhydrous solvent (e.g., toluene, dichloromethane, distilled over a drying agent)
-
Schlenk flask and other oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the desired amount of catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the appropriate volume of anhydrous solvent to dissolve the catalyst.
-
In a separate oven-dried vial, dissolve the desired amount of rac-lactide in the anhydrous solvent.
-
Transfer the lactide solution to the Schlenk flask containing the catalyst via a cannula or a gas-tight syringe.
-
Add the initiator (e.g., benzyl alcohol) to the reaction mixture. The monomer-to-initiator ratio will determine the target molecular weight.
-
Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature and stir for the specified reaction time.
-
After the designated time, quench the polymerization by adding a small amount of a proton source (e.g., benzoic acid or acidic methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization of Polylactide
1. Determination of Monomer Conversion by ¹H NMR Spectroscopy:
-
Dissolve a small, accurately weighed sample of the crude polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the methine proton of the unreacted lactide (around 5.0 ppm) and the methine proton of the polymer backbone (around 5.1-5.2 ppm).
-
Calculate the conversion using the following formula: Conversion (%) = [Integral(Polymer CH)] / [Integral(Polymer CH) + Integral(Lactide CH)] * 100
2. Determination of Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC):
-
Prepare a dilute solution of the purified polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform).
-
Calibrate the GPC system using polystyrene standards.
-
Inject the polymer solution into the GPC system.
-
Determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and PDI (M_w_/M_n_) from the resulting chromatogram using the calibration curve.
3. Determination of Stereoregularity by Homonuclear Decoupled ¹H NMR Spectroscopy:
-
Dissolve a sample of the purified polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire a homonuclear decoupled ¹H NMR spectrum, focusing on the methine region (around 5.1-5.2 ppm). This technique simplifies the complex multiplets into singlets, allowing for the resolution of different stereosequences (tetrads).
-
Analyze the relative intensities of the signals corresponding to different tetrads (e.g., mmm, mmr, rmr, mrm, mrr, rrr) to determine the stereoregularity of the polymer. The probability of meso (P_m_) or racemo (P_r_) linkages can be calculated from the integration of these peaks.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymerization of lactide with zinc and magnesium beta-diiminate complexes: stereocontrol and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chiral thiourea and a phosphazene for fast and stereoselective organocatalytic ring-opening-polymerization of racemic lactide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Polylactide Microstructure by Homonuclear Decoupled 1 H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethereal Solvents: Dimethyldioxane, THF, and 1,4-Dioxane
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. For researchers, scientists, and professionals in drug development, a thorough understanding of solvent properties is paramount. This guide provides a detailed comparison of dimethyldioxane, tetrahydrofuran (THF), and 1,4-dioxane, three ethereal solvents with distinct characteristics and applications.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of this compound (specifically 2,5-dimethyl-1,4-dioxane and 4,4-dimethyl-1,3-dioxane as representative isomers), THF, and 1,4-dioxane is presented below. These properties are fundamental to their behavior as solvents and their suitability for various experimental conditions.
| Property | This compound (2,5-isomer) | This compound (4,4-isomer) | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₄H₈O | C₄H₈O₂ |
| Molar Mass ( g/mol ) | 116.16 | 116.16 | 72.11 | 88.11 |
| Boiling Point (°C) | 116.5–121 | ~133 | 66 | 101.1 |
| Melting Point (°C) | -4.5 | -66 | -108.4 | 11.8 |
| Density (g/cm³) | 0.932 (at 20°C) | 0.9923 | 0.8876 (at 20°C) | 1.033 |
| Solubility in Water | Immiscible | Soluble in polar solvents | Miscible | Miscible |
| Vapor Pressure | N/A | N/A | 193 hPa (at 20°C) | 37 mmHg (at 20°C) |
| Flash Point (°C) | 23.9 | N/A | -20 | 12 |
Performance as Solvents: A Comparative Analysis
Tetrahydrofuran (THF) is a widely used aprotic, moderately polar solvent capable of dissolving a broad range of polar and nonpolar compounds.[1][2] Its ability to form strong complexes with Lewis acids like Li⁺ and Mg²⁺ makes it a popular choice for organometallic reactions, including Grignard and organolithium reactions.[1][3][4] The oxygen atom's lone pairs in THF are readily available for coordination, which helps to stabilize reactive intermediates.[3] However, its low boiling point of 66°C can be a limitation for reactions requiring higher temperatures.[3] THF is also known to form explosive peroxides upon exposure to air, necessitating the use of stabilizers like butylated hydroxytoluene (BHT).[1]
1,4-Dioxane is another versatile aprotic solvent, often used as a higher-boiling point alternative to THF.[5][6] With a boiling point of 101.1°C, it is suitable for reactions that require more thermal energy.[5] While it is also a cyclic ether, its two oxygen atoms are in a 1,4-relationship, which can influence its coordination properties compared to THF.[2] 1,4-Dioxane is miscible with water and is used in a variety of applications, including as a solvent for inks, adhesives, and in some palladium-catalyzed cross-coupling reactions.[5][7] It is considered less toxic than THF in some contexts, which can be an advantage in industrial applications.[2][5]
This compound represents a class of solvents with various isomers, each exhibiting unique properties. For instance, 2,5-dimethyl-1,4-dioxane is immiscible with water, a characteristic that can be advantageous in liquid-liquid extractions.[6] In contrast to THF and 1,4-dioxane, some isomers of this compound are highly susceptible to acid-catalyzed hydrolysis, which limits their use in acidic reaction conditions.[8] The presence of methyl groups can also influence the solvent's polarity and solvating power. While not as commonly used as THF or 1,4-dioxane, dimethyldioxanes can offer specific advantages in certain applications where their unique solubility profile or higher boiling points are desirable.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic organic reaction that can be performed using ethereal solvents. Below is a general protocol, with specific considerations for each of the three solvents. This reaction involves the reaction of an alkoxide with a primary alkyl halide.
Materials:
-
Alcohol (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH) or other strong base
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Solvent (this compound, THF, or 1,4-Dioxane)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the chosen solvent. Add the strong base (e.g., sodium hydroxide) and stir the mixture. If using THF or 1,4-dioxane, the reaction can be gently heated to facilitate the deprotonation of the alcohol to form the alkoxide.
-
Nucleophilic Substitution: To the solution containing the alkoxide, add the primary alkyl halide. The reaction mixture is then heated to reflux.
-
Using THF: Reflux will occur at approximately 66°C. This lower temperature may require longer reaction times but can be beneficial for thermally sensitive substrates.
-
Using 1,4-Dioxane: Reflux will be around 101°C, which can significantly shorten the reaction time.
-
Using this compound: The reflux temperature will depend on the specific isomer used (e.g., ~117-120°C for 2,5-dimethyl-1,4-dioxane). This higher boiling point can be advantageous for slow reactions.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent like THF or 1,4-dioxane, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an extraction solvent (e.g., diethyl ether or ethyl acetate). If using a water-immiscible this compound isomer, the reaction mixture can be directly washed with water in a separatory funnel.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ether product. The product can be further purified by distillation or chromatography.
Safety and Environmental Impact
Toxicity:
-
THF: Chronic exposure to THF is suspected of causing cancer.[1] It can also penetrate the skin, causing dehydration.[1]
-
1,4-Dioxane: It is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[6][9] Exposure to high levels can cause damage to the nasal cavity, liver, and kidneys.[5][6]
-
This compound: Specific toxicity data for various this compound isomers is less readily available and should be handled with care, assuming similar hazards to other cyclic ethers until proven otherwise.
Environmental Fate:
-
THF and 1,4-Dioxane: Both are water-miscible and can be persistent in groundwater, posing challenges for remediation.[10]
-
This compound: The environmental fate will depend on the specific isomer. Water-immiscible isomers may behave differently in the environment compared to their water-soluble counterparts. Some this compound compounds have been studied in the context of their environmental presence and stability.[11]
Peroxide Formation: All three solvents are ethers and are prone to forming explosive peroxides upon storage and exposure to air and light.[1][8] It is crucial to test for the presence of peroxides before distilling these solvents to dryness.
Logical Workflow for Solvent Selection
For a common reaction such as a nucleophilic substitution, the choice of an ethereal solvent can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting an ethereal solvent.
Conclusion
The selection of an appropriate ethereal solvent is a multifaceted decision that requires careful consideration of the reaction conditions, substrate stability, and safety and environmental implications.
-
THF remains a workhorse solvent for many organometallic reactions due to its excellent solvating properties and ability to stabilize reactive species, though its low boiling point and peroxide-forming tendency are key drawbacks.
-
1,4-Dioxane serves as a valuable higher-boiling point alternative to THF, offering a wider temperature range for reactions. However, its potential carcinogenicity necessitates stringent safety precautions.
-
This compound isomers offer a more diverse range of properties, including water immiscibility for some, which can simplify workup procedures. Their susceptibility to acid-catalyzed hydrolysis and less comprehensive safety data warrant careful evaluation before use.
Ultimately, the optimal solvent choice will depend on a balanced assessment of these factors to achieve the desired reaction outcome in a safe and environmentally responsible manner.
References
- 1. ijarse.com [ijarse.com]
- 2. differencebetween.com [differencebetween.com]
- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. Quantitative determination of 1,4-dioxane and tetrahydrofuran in groundwater by solid phase extraction GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GC-MS for Accurate Quantification of Dimethyldioxane Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical isomers is paramount for ensuring product quality, safety, and efficacy. Dimethyldioxane isomers, present as potential impurities or degradation products, require robust analytical methods for their determination. This guide provides a comprehensive overview of the accuracy and precision of Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying these isomers, alongside a comparison with alternative methods, supported by experimental data.
Performance of GC-MS in Quantifying Dioxane Analogs
GC-MS is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] Its high specificity and sensitivity make it particularly suitable for isomer analysis.[1] The following tables summarize the quantitative performance of validated GC-MS methods for the analysis of 1,4-dioxane, which can be considered indicative for this compound isomers.
Table 1: Accuracy and Precision of Headspace GC-MS for 1,4-Dioxane
| Parameter | Result | Reference |
| Accuracy (Recovery) | 94.6% to 102.1% | [2] |
| Precision (RSD) | 0.2% to 1.1% | [2] |
A collaborative study with ten participating laboratories demonstrated excellent accuracy and reproducibility for the headspace GC-MS method in determining 1,4-dioxane in cosmetic products.[2]
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | [2][3] |
| Concentration Range | 0.1287 - 1.2875 µg/mL | [2] |
| Limit of Detection (LOD) | 0.11 ± 0.002 mg/L | [3] |
| Limit of Quantification (LOQ) | 0.37 ± 0.01 mg/L | [3] |
The method exhibits excellent linearity over the specified concentration range. The reported LOD and LOQ demonstrate the high sensitivity of the GC-MS technique.[2][3]
Table 3: Performance of Direct Injection GC-MS for 1,4-Dioxane
| Parameter | Result | Reference |
| Linearity (R²) | 0.9998 (SIM mode) | |
| Concentration Range | 0.05 to 40 ppb | |
| Precision (RSD) | < 20% (for seven replicates at 0.07 and 2.0 ppb) |
Direct injection GC-MS, particularly in Selected Ion Monitoring (SIM) mode, provides high sensitivity and linearity for the analysis of 1,4-dioxane in drinking water.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below is a typical experimental protocol for the GC-MS analysis of dioxane compounds.
Sample Preparation (Headspace Analysis)
-
Sample Weighing: Accurately weigh a specific amount of the sample into a headspace vial.
-
Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., 1,4-dioxane-d8) to the vial.[4]
-
Matrix Modification: For certain matrices, the addition of a salt solution may be required to enhance the partitioning of the analytes into the headspace.[4]
-
Equilibration: The vial is sealed and heated at a specific temperature for a defined period to allow for equilibrium to be reached between the sample and the headspace.[4]
GC-MS Parameters
-
Gas Chromatograph (GC): An Agilent 8890 GC or similar, equipped with a suitable capillary column (e.g., DB-624).
-
Mass Spectrometer (MS): An Agilent 7010B Triple Quadrupole MS or equivalent.[5]
-
Injection Mode: Headspace or direct liquid injection.
-
Inlet Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the isomers, for example, starting at 40°C and ramping up to 220°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the target this compound isomers and the internal standard. For 1,4-dioxane, characteristic ions are m/z 88, 58, and 43.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound isomers.
Caption: Workflow for GC-MS quantification of this compound isomers.
Comparison with Alternative Methods
While GC-MS is a highly effective technique, other methods can also be employed for the quantification of this compound isomers. The choice of method often depends on the specific analytical requirements, such as the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds.[6]
-
Advantages:
-
Suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis.[1]
-
A wide variety of stationary and mobile phases provides flexibility in method development.
-
-
Disadvantages:
-
Generally offers lower resolution for separating closely related isomers compared to high-resolution capillary GC.
-
Detection methods such as UV-Vis may lack the specificity of mass spectrometry, especially in complex matrices. Coupling with a mass spectrometer (LC-MS) can overcome this limitation but increases the complexity and cost of the analysis.
-
Comparison Summary
| Feature | GC-MS | HPLC |
| Analyte Volatility | Required | Not required |
| Isomer Separation | Excellent with appropriate columns | Can be challenging |
| Sensitivity | Very high, especially in SIM mode | Moderate to high (detector dependent) |
| Specificity | High (based on mass-to-charge ratio) | Moderate (UV) to High (MS) |
| Sample Throughput | Moderate | Generally higher than GC-MS |
| Cost | Moderate to high | Moderate to high |
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. Validation and Collaborative Studies of Headspace Gas Chromatography-Mass Spectrometry for Determination of 1,4-Dioxane in Cosmetic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. youngin.com [youngin.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
A Comparative Guide to Lactide and ε-Caprolactone for Biodegradable Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polyesters is a cornerstone of modern biomedical and pharmaceutical research. Among the most prominent monomers used for this purpose are lactide (LA) and ε-caprolactone (CL), which are polymerized to form polylactide (PLA) and polycaprolactone (PCL), respectively. These aliphatic polyesters are renowned for their biocompatibility and biodegradability, making them ideal candidates for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1][2][3][4][5]
The choice between lactide and ε-caprolactone is critical as it dictates the fundamental properties of the resulting polymer, including its degradation rate, mechanical strength, and thermal characteristics. This guide provides an objective comparison of these two monomers, supported by experimental data, to aid researchers in selecting the optimal material for their specific application.
Polymer Synthesis: Ring-Opening Polymerization (ROP)
The most common and efficient method for synthesizing high-molecular-weight PLA and PCL is the ring-opening polymerization (ROP) of their respective cyclic monomers, lactide and ε-caprolactone.[6][7][8] This method offers excellent control over the polymer's molecular weight and structure. The reaction is typically initiated by an alcohol and catalyzed by a variety of compounds, with tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being the most widely used due to its high reactivity and low toxicity.[6][9][10]
The polymerization proceeds via a coordination-insertion mechanism, where the catalyst activates the monomer for nucleophilic attack by the initiator's hydroxyl group, leading to the propagation of the polymer chain.[9][11]
Caption: General workflow for Ring-Opening Polymerization (ROP).
Comparison of Physicochemical and Mechanical Properties
The structural differences between lactide and ε-caprolactone give rise to significant variations in the properties of their corresponding homopolymers, PLA and PCL. PLA is characterized by its high strength and stiffness, whereas PCL is a more flexible and tougher material. These differences are critical when designing materials for specific biomedical applications. For instance, load-bearing devices may require the rigidity of PLA, while soft-tissue engineering scaffolds might benefit from the elasticity of PCL.
Chemical Structures
Caption: Chemical structures of monomers and their polymers.
Performance Data: PLA vs. PCL
The table below summarizes key quantitative data comparing the thermal and mechanical properties of PLA and PCL. The glass transition temperature (Tg) of PLA is well above room temperature, making it a rigid, glassy polymer, while PCL's low Tg makes it rubbery and flexible at the same temperature.
| Property | Polylactide (PLA) | Polycaprolactone (PCL) | References |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 53 - 62 °C | -60 °C | [12] |
| Melting Temp. (Tm) | 130 - 180 °C | 56 - 65 °C | [11][13] |
| Degradation Temp. | ~305 °C | ~347 °C | [14] |
| Mechanical Properties | |||
| Tensile Strength | 42.9 - 54.1 MPa | 11 - 35 MPa | [5][15][16] |
| Elastic Modulus (Young's) | 3 - 4 GPa | 0.2 - 0.4 GPa | [15] |
| Elongation at Break | 3.5 - 10.3 % | > 700 % | [16] |
| Other Properties | |||
| Crystallinity | Semi-crystalline / Amorphous | Semi-crystalline | [14][17] |
| Degradation Rate | Months to ~2 years | 2 - 4 years | [15][17][18] |
Polymer Degradation: A Tale of Two Timelines
Both PLA and PCL degrade via the hydrolysis of their ester bonds.[15] However, the rate of degradation differs significantly. PLA degrades much faster than PCL, a difference attributed to PCL's higher hydrophobicity and crystallinity.[2][17][18] The degradation of PLA produces lactic acid, a natural human metabolite, while PCL degrades into 6-hydroxycaproic acid, which is eliminated through metabolic pathways.[15]
This difference in degradation kinetics is a key factor in material selection for drug delivery. A formulation requiring release over weeks to months might use PLA or a copolymer, while a long-term implant intended to last for years would be better suited to PCL.[2]
Caption: Hydrolytic degradation pathway of PLA and PCL.
Tuning Properties with Copolymers
To achieve properties intermediate to those of PLA and PCL, or to fine-tune the degradation rate, lactide and ε-caprolactone can be copolymerized to create poly(lactide-co-caprolactone) (PLCL).[19] By varying the monomer feed ratio, the mechanical properties and degradation profile of the resulting copolymer can be precisely controlled to meet the demands of a specific application, such as vascular tissue engineering where both strength and elasticity are required.[19][20] Similarly, lactide is often copolymerized with glycolide to form poly(lactic-co-glycolic acid) (PLGA), one of the most widely used biodegradable polymers in the pharmaceutical field due to its tunable degradation rate, which can be controlled by adjusting the lactide-to-glycolide ratio.[1][2]
Caption: Decision workflow for polymer selection.
Experimental Protocols
Reproducibility is key in scientific research. The following sections provide standardized protocols for the synthesis of these essential biodegradable polyesters.
Protocol 1: Synthesis of Polylactide (PLA) via ROP
This protocol describes the bulk ring-opening polymerization of L-lactide using tin(II) octoate as a catalyst.[6][11][21]
-
Monomer and Catalyst Preparation:
-
Dry L-lactide monomer under vacuum at 40-50 °C for at least 24 hours to remove residual moisture. Purity of the monomer is critical for achieving high molecular weight.[6]
-
Prepare a stock solution of the catalyst, tin(II) octoate, in anhydrous toluene. The monomer-to-catalyst ratio typically ranges from 1000:1 to 20,000:1, depending on the desired molecular weight and reaction rate.
-
-
Polymerization:
-
Add the purified L-lactide to a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer.
-
Heat the vessel to the reaction temperature, typically between 160 °C and 190 °C, under a nitrogen atmosphere.[11][21]
-
Inject the required amount of the tin(II) octoate catalyst solution and an initiator (e.g., lauryl alcohol or 1-dodecanol) into the molten lactide with vigorous stirring.[11][22]
-
Continue the reaction for 2 to 5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[23]
-
-
Purification:
-
After the reaction is complete, cool the polymer to room temperature.
-
Dissolve the crude PLA in a suitable solvent, such as chloroform or dichloromethane.[11]
-
Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.[11][21]
-
Collect the purified white, fibrous PLA by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Synthesis of Polycaprolactone (PCL) via ROP
This protocol outlines the synthesis of PCL from ε-caprolactone using a similar ROP method.[7][13][24]
-
Monomer and Catalyst Preparation:
-
Dry the ε-caprolactone monomer over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure to ensure it is free of water.
-
Prepare the tin(II) octoate catalyst and an alcohol initiator (e.g., benzyl alcohol or 1-dodecanol) as described in the PLA protocol. The monomer-to-initiator ratio will determine the final molecular weight.
-
-
Polymerization:
-
Charge a dry reaction vessel with the purified ε-caprolactone and initiator under a nitrogen atmosphere.
-
Heat the mixture to the desired reaction temperature, typically between 110 °C and 140 °C.[9][24][25]
-
Add the catalyst to the mixture to start the polymerization.
-
Allow the reaction to proceed for 4 to 24 hours. Samples can be taken periodically to monitor monomer conversion via ¹H NMR.[24]
-
-
Purification:
-
Once the desired conversion is reached, cool the reaction mixture.
-
Dissolve the polymer in a solvent like tetrahydrofuran (THF) or dichloromethane.[24]
-
Precipitate the PCL by adding the solution to a cold non-solvent such as methanol or diethyl ether.[24]
-
Filter the resulting white solid and dry it thoroughly in a vacuum oven at room temperature.
-
Protocol 3: Synthesis of PLGA Nanoparticles via Emulsification-Solvent Evaporation
This protocol describes a common method for formulating copolymers like PLGA into nanoparticles for drug delivery applications.[26][27][28]
-
Phase Preparation:
-
Organic Phase: Dissolve PLGA polymer (and the hydrophobic drug, if applicable) in a water-immiscible organic solvent with a low boiling point, such as dichloromethane (DCM) or ethyl acetate.[26][28] A typical concentration is 250 mg of PLGA in 5 mL of DCM.[28]
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant to stabilize the emulsion. Poly(vinyl alcohol) (PVA) is commonly used at a concentration of 1-5% (w/v).[27][28]
-
-
Emulsification:
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of water and stir continuously at room temperature overnight. This allows the organic solvent (DCM) to evaporate, causing the PLGA to precipitate and form solid nanoparticles.[27]
-
-
Collection and Purification:
-
Collect the nanoparticles by centrifugation. Multiple washing steps with distilled water are necessary to remove residual PVA and any unencapsulated drug.[27]
-
A typical centrifugation setting is 10,000-12,000 rpm for 5-30 minutes.[27][28]
-
The final nanoparticle pellet can be resuspended in water or lyophilized for long-term storage.
-
References
- 1. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery | CoLab [colab.ws]
- 5. youtube.com [youtube.com]
- 6. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chimia.ch [chimia.ch]
- 24. mdpi.com [mdpi.com]
- 25. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. static.igem.org [static.igem.org]
A Comparative Guide to the Synthetic Routes of Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, prized for the high acidity of its methylene protons and its utility as a precursor to a wide array of chemical structures. Its synthesis has been approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.
Comparison of Synthetic Performance
The following table summarizes the key quantitative data for the different synthetic routes to Meldrum's acid, offering a clear comparison of their performance.
| Synthetic Route | Reactants | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity/Notes |
| Route 1: Meldrum's Original Synthesis (Optimized) | Malonic Acid, Acetone, Acetic Anhydride | Sulfuric Acid | None (neat) | ~19 | 0 | 92.35 | High purity (99.82% by HPLC). |
| Route 2: Meldrum's Original Synthesis (Standard) | Malonic Acid, Acetone, Acetic Anhydride | Sulfuric Acid | None (neat) | Not specified | 0-5 | 50 | Standard laboratory procedure. |
| Route 3: Iodine-Catalyzed Synthesis | Malonic Acid, Acetone, Acetic Anhydride | Iodine | None (neat) | 3 | 30 | 77.1 | Milder catalyst compared to sulfuric acid. |
| Route 4: Isopropenyl Acetate Method | Malonic Acid, Isopropenyl Acetate | Sulfuric Acid | Not specified | Not specified | Not specified | N/A | Alternative to using acetone and acetic anhydride. |
| Route 5: Carbon Suboxide Method | Carbon Suboxide, Acetone | Oxalic Acid | Not specified | Not specified | Not specified | N/A | Less common due to the nature of carbon suboxide. |
Note: "N/A" indicates that specific quantitative data was not available in the reviewed literature.
Logical Workflow for Selecting a Synthetic Route
The choice of a synthetic route for Meldrum's acid depends on several factors, including the desired yield, purity, reaction time, and available reagents and equipment. The following diagram illustrates a logical workflow for this decision-making process.
The Unusually High Acidity of Meldrum's Acid: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the acidity of dicarbonyl compounds is crucial for predicting reaction outcomes and designing novel molecular scaffolds. Meldrum's acid, a standout member of this class, exhibits significantly higher acidity than other cyclic dicarbonyl compounds. This guide provides a comparative analysis of the acidity of Meldrum's acid against other common cyclic dicarbonyls, supported by experimental data and detailed protocols for pKa determination.
Comparative Acidity of Cyclic Dicarbonyl Compounds
The acidity of a dicarbonyl compound is determined by the stability of the resulting carbanion (enolate) upon deprotonation of the α-carbon. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acidity; a lower pKa indicates a stronger acid. The table below summarizes the pKa values for Meldrum's acid and other representative cyclic dicarbonyl compounds.
| Compound Name | Structure | pKa |
| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | 4.83–4.97[1][2] | |
| Barbituric acid | 4.01[3][4][5] | |
| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 5.23[3][6][7] | |
| 1,3-Cyclohexanedione | 5.26[8] | |
| 1,3-Cyclopentanedione | 5.23 |
Meldrum's acid is notably more acidic than its carbocyclic counterparts, dimedone, 1,3-cyclohexanedione, and 1,3-cyclopentanedione. This enhanced acidity is attributed to its unique rigid bicyclic structure. The dioxanone ring in Meldrum's acid constrains the ester groups in a conformation that minimizes destabilizing dipole-dipole interactions and maximizes the inductive electron-withdrawing effect of the oxygen atoms. This leads to a more stable conjugate base upon deprotonation. Barbituric acid is even more acidic than Meldrum's acid due to the additional stabilization of the negative charge by the two nitrogen atoms within its heterocyclic ring, which can delocalize the charge through resonance.[3]
Structural Factors Influencing Acidity
The acidity of these cyclic dicarbonyl compounds is a direct consequence of the stability of their conjugate bases. The following diagram illustrates the key structural features that influence this stability.
Caption: Factors influencing the acidity of cyclic dicarbonyls.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantitative comparisons. The two most common methods are potentiometric titration and spectrophotometric titration.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the titration curve.
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Automatic titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Titration vessel.
-
Nitrogen gas supply.
Reagents:
-
0.1 M Sodium hydroxide (NaOH) solution, standardized.
-
0.1 M Hydrochloric acid (HCl) solution, standardized.
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.
-
High-purity water, degassed to remove CO2.
-
The dicarbonyl compound of interest.
Procedure:
-
Sample Preparation: Prepare a solution of the dicarbonyl compound (e.g., 1 mM) in water or a suitable co-solvent if the compound has low water solubility.[3] Add KCl solution to maintain a constant ionic strength.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a standard HCl solution.
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to prevent the absorption of atmospheric CO2, which can interfere with the results.[3]
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.
Apparatus:
-
UV-Vis spectrophotometer.
-
pH meter.
-
Quartz cuvettes.
-
A set of calibrated buffer solutions covering a wide pH range.
Reagents:
-
A series of buffer solutions with known pH values (e.g., Britton-Robinson buffer).
-
A stock solution of the dicarbonyl compound.
Procedure:
-
Wavelength Selection: Determine the UV-Vis absorbance spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to identify the wavelength(s) of maximum absorbance difference between the two forms.
-
Sample Preparation: Prepare a series of solutions of the dicarbonyl compound at a constant concentration in different buffer solutions spanning a pH range of approximately pKa ± 2 pH units.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength(s).
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH - log[(A - A_HA) / (A_A- - A)]
where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.
Conclusion
The acidity of Meldrum's acid is significantly higher than that of related carbocyclic dicarbonyl compounds due to its rigid structure which enhances the stability of its conjugate base. Barbituric acid exhibits even greater acidity due to the participation of its nitrogen atoms in charge delocalization. The choice of experimental method for pKa determination, either potentiometric or spectrophotometric titration, will depend on the specific properties of the compound under investigation. A thorough understanding of these acidity differences is fundamental for chemists working to harness the synthetic potential of these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ijper.org [ijper.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Navigating the Separation of Dimethyldioxane Isomers: A Comparative Guide to Analytical Columns
For researchers, scientists, and professionals in drug development, the precise separation of dimethyldioxane isomers is a critical analytical challenge. These isomers, often exhibiting distinct biological activities, demand robust and selective separation methods for accurate quantification and characterization. This guide provides a comprehensive comparison of the performance of various analytical columns, primarily focusing on gas chromatography (GC) for chiral separations and providing insights into high-performance liquid chromatography (HPLC) applications.
This comparison delves into the practical application of different column technologies, presenting quantitative data from experimental studies to inform your method development. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized to clarify the separation processes.
Gas Chromatography (GC): A Powerful Tool for Chiral Recognition
Gas chromatography has proven to be a highly effective technique for the separation of volatile this compound isomers, particularly for resolving enantiomers using chiral stationary phases.
Comparative Performance of Chiral GC Columns
A key study on the enantiomeric separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane highlights the superior performance of specific chiral columns. The research investigated two conventional and four chiral capillary columns, with the results unequivocally favoring the chiral stationary phases for achieving baseline separation of the (R)- and (S)-enantiomers.
| Column Name | Stationary Phase Composition | Key Performance Metric |
| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl / 86% dimethyl polysiloxane | Resolution > 1.5 |
| Rt-bDEXm | [Stationary phase details not fully specified in the abstract] | Sub-optimal separation |
| Rt-bDEXsm | [Stationary phase details not fully specified in the abstract] | Sub-optimal separation |
| InertCap CHIRAMIX | [Stationary phase details not fully specified in the abstract] | Sub-optimal separation |
| SH-I-5Sil MS | 5% phenyl / 95% polymethylsiloxane | No chiral separation |
| SH-WAX | 100% crosslinked polyethylene glycol | No chiral separation |
Table 1: Comparison of GC Column Performance for the Separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers. The Rt-bDEXse column demonstrated the best performance, achieving a resolution significantly greater than the baseline of 1.5.
Experimental Protocol: Chiral GC Separation
The optimal conditions for the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane on the Rt-bDEXse column were determined as follows:
-
Column: Rt-bDEXse
-
Linear Velocity: 70 cm/s
-
Initial Column Temperature: 70 °C
-
Column Heating Rate: 2.0 °C/min
-
Final Column Temperature: 150 °C
-
Detector: Flame Ionization Detector (FID)
-
Solvent: Methanol
This optimized method allowed for the rapid separation of the enantiomers within 10 minutes.
Experimental workflow for the chiral GC separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is well-established for volatile isomers, HPLC offers a versatile alternative, particularly for less volatile or thermally labile this compound derivatives. The choice of stationary phase is paramount in achieving successful separation of isomers in HPLC.
General Column Selection for Isomer Separation
For the separation of different types of isomers by HPLC, the following column chemistries are generally recommended:
-
Positional Isomers (e.g., ortho, meta, para): Phenyl and Pentafluorophenyl (PFP) columns are often the first choice due to their unique selectivity involving π-π interactions.
-
Cis/Trans Isomers and Diastereomers: Embedded amide and C8 columns can provide the necessary shape selectivity to resolve these geometric isomers.
-
Enantiomers: Chiral stationary phases (CSPs) are essential for the direct separation of enantiomers.
Specific Application: Reversed-Phase HPLC of a this compound Derivative
A study detailing the analysis of 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione provides a concrete example of a reversed-phase HPLC method.
| Column Name | Stationary Phase | Mobile Phase |
| Newcrom R1 | Specialty Reversed-Phase | Acetonitrile (MeCN) and water with phosphoric acid |
Table 2: HPLC Conditions for the Analysis of a this compound Derivative. This method provides a simple and effective separation for this specific compound.
Experimental Protocol: Reversed-Phase HPLC
The experimental conditions for the analysis on the Newcrom R1 column are as follows:
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.
General workflow for the HPLC analysis of this compound isomers.
Conclusion
The separation of this compound isomers requires careful consideration of the specific isomers of interest and the analytical goals. For the chiral separation of volatile this compound enantiomers, gas chromatography with a chiral stationary phase, such as the Rt-bDEXse column, offers excellent resolution and rapid analysis times. For broader applications, including less volatile derivatives and different types of isomerism, HPLC provides a powerful and flexible platform. The selection of an appropriate HPLC column, with stationary phases ranging from phenyl and PFP for positional isomers to specialized chiral phases for enantiomers, is critical for successful method development. The data and protocols presented in this guide serve as a valuable starting point for researchers and scientists in developing and optimizing their separation methods for this compound isomers.
Cross-Validation of Dimethyldioxane Concentration: A Comparative Guide to GC-MS and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of dimethyldioxane. While both techniques are powerful analytical tools, they offer distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation. This document outlines the experimental protocols and presents a comparative analysis of hypothetical data to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison: GC-MS vs. NMR
The selection of an analytical technique is often dictated by the specific requirements of the study, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. Below is a summary of typical performance characteristics for the quantification of a small molecule like this compound using GC-MS and NMR.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL | 2 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 10 µg/mL |
| Precision (RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95-105% | 98-102% |
Note: The data presented in this table is illustrative and based on the typical performance of these methods for the analysis of small organic molecules. Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quantitative data. The following sections describe representative methodologies for the analysis of this compound using GC-MS and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers excellent sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds.[1] For this compound, a headspace sampling method is often preferred to minimize matrix effects and simplify sample preparation.[2]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
For sample analysis, a known volume or weight of the sample is placed in a headspace vial.
-
An internal standard (e.g., deuterated 1,4-dioxane-d8) is added to all standards and samples to correct for variations in injection volume and instrument response.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound and the internal standard are monitored.
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of analytes without the need for an identical calibration standard, provided a certified internal standard is used.[3] It is highly precise and less susceptible to matrix effects than GC-MS.[4][5][6]
1. Sample Preparation:
-
A known amount of the sample is accurately weighed into an NMR tube.
-
A precise volume of a deuterated solvent (e.g., D₂O or CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) is added.
-
The sample is thoroughly mixed to ensure homogeneity.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Pulse Sequence: A standard 1D proton (¹H) NMR experiment with a 90° pulse and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used to ensure full magnetization recovery.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 30-60 seconds.
-
-
The sample temperature is maintained at a constant value (e.g., 298 K) to minimize variations in chemical shifts.
3. Data Analysis:
-
The NMR spectrum is processed with appropriate phasing and baseline correction.
-
The signals corresponding to this compound and the internal standard are integrated.
-
The concentration of this compound is calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons giving rise to the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
Cₛ = Concentration of the internal standard
-
Visualizing the Workflow and Analyte
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Figure 1: Cross-validation workflow for this compound concentration analysis by GC-MS and NMR.
Figure 2: Chemical structure of 2,5-Dimethyl-1,4-dioxane.
Conclusion
Both GC-MS and NMR are robust techniques for the quantitative analysis of this compound, each with its own set of strengths. GC-MS provides superior sensitivity, making it the method of choice for trace-level detection.[4][5][6] Conversely, NMR offers higher precision and is less prone to matrix interferences, making it ideal for the analysis of more concentrated samples and for applications where high accuracy is paramount.[4][5][6] The choice between these two powerful techniques will ultimately depend on the specific analytical challenges and the research question at hand. For a comprehensive understanding of the sample, cross-validation using both methods is recommended.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Review of Beta-Keto Ester Synthesis: Meldrum's Acid vs. Claisen Condensation
The synthesis of beta-keto esters is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. Among the various synthetic strategies, the use of Meldrum's acid and the traditional Claisen condensation represent two prominent and distinct approaches. This guide provides a detailed comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the most suitable strategy for their synthetic endeavors.
At a Glance: Meldrum's Acid vs. Claisen Condensation
| Feature | Meldrum's Acid Method | Claisen Condensation |
| Starting Materials | Carboxylic acids or acyl chlorides | Esters with α-hydrogens |
| Key Intermediates | Acyl Meldrum's acid | Ester enolate |
| Reaction Conditions | Generally mild acylation, followed by alcoholysis (reflux) | Requires a strong base (e.g., sodium ethoxide) |
| Key Advantages | High yields, avoids self-condensation of esters, can use free carboxylic acids (with a coupling agent), high acidity of Meldrum's acid facilitates the initial reaction. | Well-established, uses readily available esters and bases. |
| Key Disadvantages | Requires the preparation or purchase of Meldrum's acid, can be sensitive to purification.[1] | Risk of self-condensation and cross-condensation with mixed esters, requires stoichiometric amounts of a strong base.[2][3] |
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of the Meldrum's acid method and the Claisen condensation for the synthesis of representative beta-keto esters.
| Target Beta-Keto Ester | Method | Starting Materials | Yield (%) | Reference |
| Methyl Phenylacetylacetate | Meldrum's Acid | Phenylacetyl chloride, Meldrum's acid, Methanol | 82 | [4] |
| Ethyl Benzoylacetate | Claisen Condensation | Ethyl acetate, Ethyl benzoate | 50-55 | |
| Ethyl Benzoylacetate | Meldrum's Acid derived | Benzoyl chloride, Ethyl acetoacetate | 77-78 (via hydrolysis of intermediate) | [5] |
| Ethyl 2-methyl-3-oxobutanoate | Claisen Condensation | Ethyl propanoate | Not specified, but generally high yields are obtained.[6] | |
| Fatty Beta-Keto Esters (various) | Meldrum's Acid | Fatty acids, Meldrum's acid, DCC, DMAP | 65-96 |
Reaction Workflows
The following diagrams illustrate the generalized experimental workflows for the synthesis of beta-keto esters using Meldrum's acid and the Claisen condensation.
Experimental Protocols
Synthesis of Methyl Phenylacetylacetate via Meldrum's Acid
This two-step procedure is adapted from a reliable synthetic methodology.[4]
Step 1: Acylation of Meldrum's Acid
-
A solution of 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane is placed in a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath, and 32.5 mL (0.40 mol) of anhydrous pyridine is added with stirring under an argon atmosphere over a 10-minute period.
-
A solution of 25.5 g (0.165 mol) of phenylacetyl chloride in 20 mL of anhydrous dichloromethane is then added dropwise over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 0-5 °C.
-
The reaction mixture is then poured into a mixture of 100 g of ice and 50 mL of concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid as a pale-yellow solid. This intermediate is often used in the next step without further purification.
Step 2: Methanolysis of Acyl Meldrum's Acid
-
The crude acyl Meldrum's acid is refluxed in 250 mL of anhydrous methanol for 2.5 hours.
-
The solvent is removed using a rotary evaporator.
-
The residual oil is distilled under reduced pressure to give methyl phenylacetylacetate. The reported yield for this procedure is 82%.[4]
Synthesis of Ethyl Benzoylacetate via Claisen Condensation
This procedure describes a crossed Claisen condensation.
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.
-
Add an excess of ethyl acetate to the sodium ethoxide solution to serve as the nucleophilic component.
-
Slowly add ethyl benzoate dropwise to the reaction mixture.
-
After the addition is complete, the mixture is heated to reflux for several hours to drive the condensation.
-
The reaction mixture is then cooled, and the sodium salt of the beta-keto ester is precipitated.
-
The salt is filtered and then neutralized with a dilute aqueous acid (e.g., acetic acid or hydrochloric acid).
-
The resulting beta-keto ester is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed, and the crude product is purified by vacuum distillation to yield ethyl benzoylacetate. A reported yield for a similar procedure is in the range of 50-55%.
Concluding Remarks
Both the Meldrum's acid method and the Claisen condensation are powerful tools for the synthesis of beta-keto esters. The Meldrum's acid approach often provides higher yields and is particularly advantageous when direct acylation from a carboxylic acid is desired or when avoiding the self-condensation of a precious ester is critical. Its milder initial reaction conditions and the high acidity of Meldrum's acid are key benefits.
Conversely, the Claisen condensation is a classic and widely understood reaction that utilizes readily available starting materials. While potentially lower yielding and prone to side reactions in mixed condensations, its simplicity and the direct use of esters make it a valuable method, especially for large-scale syntheses where cost-effectiveness is a primary concern. The choice between these two methods will ultimately depend on the specific substrate, desired yield, scale of the reaction, and the availability of starting materials and reagents.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Proper Disposal of Dimethyldioxane: A Guide for Laboratory Professionals
The safe and compliant disposal of dimethyldioxane is a critical aspect of laboratory safety and environmental responsibility. As a flammable cyclic ether, this compound presents specific hazards, including the potential for peroxide formation, that necessitate strict adherence to established protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, away from sources of ignition.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4]
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor.[2] Keep it away from heat, sparks, open flames, and hot surfaces. All equipment used during handling and disposal must be properly grounded to prevent static discharge.[2]
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time.[4][5] This is a critical consideration for aged containers of the chemical.
-
Irritation: The substance may cause serious eye irritation and skin irritation upon contact.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₂ | [5] |
| Molar Mass | 116.16 g/mol | [2][5] |
| Flash Point | 23.9 °C (75 °F) | [5] |
| Boiling Point | 116.5–121 °C | [5] |
| Density | 0.932 g/cm³ (at 20 °C) | [5] |
| UN Number | 2707 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that hinges on the assessment of peroxide formation.
Experimental Protocol: Peroxide Testing
A critical step before the disposal of any container of this compound is to test for the presence of peroxides, especially if the container has been opened or stored for an extended period (e.g., over 3 months).[4]
Methodology:
-
Use commercially available peroxide test strips.
-
Carefully open the container in a fume hood, minimizing exposure to air and light.
-
Dip the test strip into the this compound liquid.
-
Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration.
-
Record the date of the test on the container label.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound based on the results of peroxide testing.
Caption: this compound Disposal Workflow
Detailed Disposal Steps:
-
Assess the Container: Before handling, visually inspect the container for any signs of peroxide crystal formation, especially around the cap. If crystals are present, or if the container is very old, do not attempt to open or move it.[4][5] Immediately contact your institution's Environmental Health and Safety (EHS) department for professional disposal.
-
Peroxide Testing: If no crystals are visible, test the this compound for peroxides as described in the protocol above.
-
Neutralization of Peroxides (if necessary): If peroxides are detected but no precipitate is visible, they can be neutralized.[5] This should be done by trained personnel. Add a reducing agent such as ferrous sulfate, sodium bisulfite, or sodium metabisulfite in excess.[5] After neutralization, re-test to ensure the absence of peroxides.[5]
-
Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.[6][7] The container must be compatible with the chemical; plastic is often preferred.[8]
-
Do not mix this compound with other waste streams, especially incompatible chemicals like acids and oxidizing agents.[9]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound").[7]
-
Do not fill the waste container to more than 90% of its capacity.[7]
-
-
Storage:
-
Final Disposal:
-
The final disposal of this compound must be conducted by a licensed chemical waste disposal company.[1] This can be arranged through your institution's EHS department.
-
The primary methods of disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Never dispose of this compound down the drain or in regular trash.[1][11]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Dimethyl-1,4-dioxane | C6H12O2 | CID 32803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyldioxane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling dimethyldioxane, a highly flammable and irritating chemical. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
This compound is a colorless, water-white liquid with an ether-like odor.[1][2][3] Its vapors are heavier than air and can form explosive mixtures with air, posing a significant fire hazard.[1][4] Direct contact can cause irritation or burns to the skin and eyes, while inhalation may lead to respiratory irritation and dizziness.[1][4] Furthermore, like many ethers, this compound can form explosive peroxides upon storage, requiring careful management.[2]
Key Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value | Citations |
| Appearance | Water-white liquid | [1][3][4] |
| Flash Point | 75°F (23.9°C) | [1][2] |
| Boiling Point | 116.5–121°C | [2] |
| Density | ~0.93 g/cm³ | [2] |
| Vapor Density | Heavier than air | [1][3][4] |
| Solubility in Water | Soluble / Miscible | [1][3] |
| UN Number | 2707 | [5][6] |
| Transport Hazard Class | 3 (Flammable Liquid) | [6][7] |
| Packing Group | II | [5] |
| OSHA Flammable Liquid Category | Category 2 | [8] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when handling this compound. The appropriate level of protection varies with the task at hand.
| Task | Eye/Face Protection | Skin/Hand Protection | Respiratory Protection | Body Protection |
| General Handling / Dispensing | Tightly fitting safety goggles with side shields (EN 166 / NIOSH approved).[5][7] | For prolonged contact or immersion: Butyl rubber gloves (>480 min breakthrough time). For incidental splash contact: Double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contact. | Not required if handled within a certified chemical fume hood. | Lab coat. |
| Large Volume Transfers (>1L) | Chemical safety goggles and a face shield. | Heavy-duty Butyl rubber gloves. | Not required if handled within a certified chemical fume hood with appropriate ventilation. | Fire/flame-resistant and impervious clothing.[5][7] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty Butyl rubber gloves. | Full-face respirator with appropriate cartridges for organic vapors, especially if ventilation is inadequate.[5] | Chemical-resistant suit or apron over fire/flame-resistant clothing.[5][7] |
| Emergency / Fire | N/A | N/A | Self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5][7] | Full protective, fire-resistant gear. |
Standard Operating Procedure (SOP) for this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Control
-
Primary Hazards: Highly flammable liquid and vapor, serious eye and skin irritant, potential for explosive peroxide formation.[1][2][4][6]
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] All equipment used for handling must be properly grounded to prevent static discharge.[3][4] An eyewash station and safety shower must be readily accessible.[10]
-
Ignition Sources: Eliminate all potential ignition sources from the immediate area, including open flames, hot surfaces, sparks, and non-explosion-proof electrical equipment.[3][4][6]
Receiving and Storage
-
Receiving: Upon receipt, inspect containers for damage or leaks.
-
Storage: Store containers in a tightly closed state in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Use an approved flammable storage cabinet.[8][11]
-
Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[1][2]
-
Peroxide Management: Mark the container with the date received and the date opened.[2] Test for the presence of peroxides before use if the container has been opened for an extended period or if visual crystals are observed. If peroxides are detected, consult with your institution's Environmental Health & Safety (EHS) office for neutralization procedures. Do not attempt to open a container with visible peroxide crystals. [2]
Handling and Use
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Dispensing: When transferring, ground both the receiving and dispensing containers to prevent static electricity buildup.[7][12] Use spark-proof tools.[7] Perform transfers slowly to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame.[9] Use a regulated heating mantle, water bath, or oil bath.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Decontaminate the work area.
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Fire:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7][10]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Waste Disposal
-
Chemical Waste: Collect all this compound waste in a properly labeled, sealed container. The container must be compatible with flammable liquids.
-
Disposal Method: Waste must be disposed of through a licensed chemical waste disposal company.[7] Methods may include controlled incineration with flue gas scrubbing.[7] Do not discharge this compound into drains or sewer systems. [7]
-
Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional and local regulations.[7]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




